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  • Product: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-
  • CAS: 17575-58-5

Core Science & Biosynthesis

Foundational

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione chemical properties

An In-Depth Technical Guide to the Chemical Properties of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione Abstract This technical guide provides a comprehensive analysis of the chemical properties of (3R)-3-ethyl-3-phenyl-2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, a chiral molecule belonging to the piperidinedione class of compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1] This document delves into the structural features, stereochemistry, predictive spectroscopic profile, and plausible synthetic strategies for this specific enantiomer. Furthermore, it explores its chemical reactivity, potential pharmacological context based on related structures, and a predictive pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation of this and similar chemical entities.

Introduction: The Significance of the Chiral 3-Substituted Piperidinedione Scaffold

The piperidine ring is a privileged scaffold in drug discovery, with derivatives found in over twenty classes of pharmaceuticals.[1] The 2,6-piperidinedione core, in particular, is the foundational structure for compounds like glutethimide and thalidomide, known for their significant, albeit complex, biological activities. The introduction of a substituent at the 3-position creates a stereocenter, leading to enantiomers that can exhibit vastly different pharmacological and toxicological profiles.

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione features a quaternary chiral center at the C3 position. The precise three-dimensional arrangement of the ethyl and phenyl groups is critical, as stereochemistry dictates molecular recognition at biological targets.[2][3] Understanding the chemical properties of a single, defined enantiomer like the (3R) form is paramount for any rational drug design and development program, as it allows for the isolation of desired therapeutic effects from potential off-target or adverse effects associated with its stereoisomer. This guide will therefore focus exclusively on the properties and scientific considerations pertinent to this specific (R)-enantiomer.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its development. These properties govern solubility, membrane permeability, and formulation characteristics.

Identity and Nomenclature
  • Systematic (IUPAC) Name: (3R)-3-ethyl-3-phenylpiperidine-2,6-dione

  • CAS Number: 17575-58-5[4]

  • Molecular Formula: C₁₃H₁₅NO₂[4]

  • Synonyms: (R)-3-ethyl-3-phenylglutarimide

Structural Features & Stereochemistry

The defining feature of this molecule is the quaternary stereocenter at the C3 position of the piperidinedione ring. According to the Cahn-Ingold-Prelog priority rules, the phenyl group receives the highest priority, followed by the ethyl group, and then the C2 carbonyl of the ring. With the lowest priority group (the bond to C4) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, defining the absolute configuration as (R).

The presence of this fixed, non-racemic stereocenter is crucial. Biological systems are inherently chiral, and the interactions between a small molecule and its protein target are highly sensitive to stereochemistry. The (R)-configuration dictates a specific spatial presentation of the ethyl and phenyl substituents, which will govern binding affinity and efficacy at a given target.[2][5]

Tabulated Physicochemical Data

The following table summarizes key computed and physical properties for the molecule. These values are essential for initial computational modeling, solubility screening, and assessing drug-likeness.

PropertyValueSource
Molecular Weight 217.26 g/mol [4]
Exact Mass 217.110 Da[4]
LogP (Octanol/Water) 2.047[4]
Polar Surface Area (PSA) 49.66 Ų[4]
InChIKey JMBQKKAJIKAWKF-CYBMUJFWSA-N[4]
SMILES CCC1(c2ccccc2)CCC(=O)NC1=O[4]

The LogP value suggests moderate lipophilicity, indicating a good potential for oral absorption and membrane permeability.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific compound are not publicly available, a predictive analysis based on its structure and data from analogous compounds can provide a reliable characterization framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (phenyl group): Expected to appear as a multiplet in the δ 7.2-7.5 ppm range.

    • N-H Proton (imide): A broad singlet is anticipated around δ 8.0-9.0 ppm, which is exchangeable with D₂O.

    • Methylene Protons (piperidine ring): The two sets of CH₂ groups at C4 and C5 will be diastereotopic and are expected to show complex multiplets between δ 2.0-3.0 ppm.

    • Methylene Protons (ethyl group): A quartet is expected around δ 1.8-2.2 ppm due to coupling with the methyl protons.

    • Methyl Protons (ethyl group): A triplet is expected around δ 0.8-1.2 ppm.

  • ¹³C NMR:

    • Carbonyl Carbons (C2, C6): Two distinct signals expected in the δ 170-175 ppm range.

    • Aromatic Carbons: Signals expected between δ 125-140 ppm.

    • Quaternary Carbon (C3): A signal around δ 55-65 ppm.

    • Aliphatic Carbons: Signals for the piperidine and ethyl carbons are expected in the δ 10-40 ppm range.

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate, somewhat broad band around 3200 cm⁻¹.

  • C-H Stretches (aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretches (aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretches (imide): Two strong, sharp absorption bands are characteristic of the imide group, expected around 1725 cm⁻¹ and 1680 cm⁻¹. This dual-peak signature is a key diagnostic feature.[6]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) spectrum should show a molecular ion peak at m/z = 217.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the ethyl group (M-29), loss of the phenyl group (M-77), and cleavage of the piperidinedione ring.

Synthesis and Stereochemical Control

Achieving high enantiomeric purity is the central challenge in synthesizing this molecule. A robust synthetic strategy must establish the C3 quaternary stereocenter with high fidelity.

Proposed Enantioselective Synthetic Protocol

An effective approach involves the diastereoselective alkylation of a chiral lactam derived from a readily available chiral auxiliary, such as (R)-phenylglycinol. This method provides a reliable framework for introducing the substituents in a controlled manner.[7][8]

Experimental Protocol:

  • Lactam Formation: Condensation of (R)-phenylglycinol with a suitable glutaric anhydride precursor to form the bicyclic oxazolopiperidone lactam. This step establishes initial stereochemical control.

  • Enolate Generation: The lactam is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF to regioselectively generate the enolate. Causality: The low temperature is critical to prevent side reactions and maintain the kinetic stability of the enolate.

  • First Alkylation (Ethylation): The enolate is quenched with an ethylating agent (e.g., ethyl iodide). The chiral auxiliary directs the approach of the electrophile to the opposite face, establishing the first C-C bond with high diastereoselectivity.

  • Second Enolate Generation & Alkylation (Phenylation): The mono-alkylated lactam is subjected to a second round of deprotonation and alkylation. For phenylation, a different strategy, such as a palladium-catalyzed cross-coupling with a phenylboronic acid derivative, might be employed, as direct Sₙ2 phenylation is not feasible.[9]

  • Auxiliary Cleavage: The chiral auxiliary is removed under reductive or hydrolytic conditions to yield the target (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

  • Purification: The final product is purified using column chromatography followed by recrystallization to ensure high chemical and enantiomeric purity.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Sequential Alkylation cluster_2 Step 3: Deprotection & Purification A Glutaric Anhydride + (R)-Phenylglycinol B Bicyclic Oxazolopiperidone A->B Condensation C 1. LDA, -78°C 2. Ethyl Iodide D Mono-ethylated Lactam C->D E 1. LHMDS, -78°C 2. Phenylboronic Acid (Pd-cat) F Di-alkylated Lactam E->F G Reductive Cleavage H Crude Product G->H I Purification (Chromatography) H->I J (3R)-3-ethyl-3-phenyl- 2,6-piperidinedione I->J

Caption: Proposed workflow for the enantioselective synthesis.

Chemical Reactivity and Stability

The reactivity profile is dominated by the imide functionality and the alpha-protons of the piperidinedione ring.

  • Hydrolytic Stability: The imide bonds are susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening and the formation of a glutaric acid derivative. The compound is expected to be stable under physiological pH conditions.

  • N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions to generate derivatives.

  • Enolate Formation: The methylene protons at the C4 position are enolizable, although deprotonation requires a strong base. This could be a site for further functionalization, but reactions would compete with N-deprotonation.

Pharmacological and Biological Context

The 3-phenylpiperidine motif is a well-established pharmacophore for CNS-active compounds, particularly those targeting dopamine receptors.[10] Derivatives have been explored for their potential as analgesics, anticonvulsants, and neuroprotective agents.[11][12]

  • Potential Targets: Based on structural similarity to other CNS agents, (3R)-3-ethyl-3-phenyl-2,6-piperidinedione could potentially interact with dopamine or serotonin receptors, or ion channels in the central nervous system.[10]

  • Screening Recommendations: Initial biological evaluation should include binding assays for a panel of CNS receptors and functional assays to assess agonist or antagonist activity. Cellular assays to evaluate neuroprotective or anti-inflammatory properties would also be highly relevant.[13][14]

Pharmacokinetic (ADME) Profile (Predictive)

The pharmacokinetic profile describes the journey of a drug through the body and is critical for determining dosing regimens and predicting potential drug-drug interactions.[15][16]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: With a LogP of ~2.0, the compound is expected to have good passive diffusion across the gut wall, suggesting good potential for oral bioavailability.

  • Distribution: The moderate lipophilicity may allow the compound to cross the blood-brain barrier, a prerequisite for CNS activity. Plasma protein binding is expected and would need to be quantified experimentally.[17]

  • Metabolism: The molecule presents several sites for metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[17]

    • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, likely at the para-position.

    • Aliphatic Hydroxylation: The ethyl group or the piperidine ring could undergo oxidation.

    • N-Dealkylation: While not N-alkylated, if derivatives were made, this would be a key pathway.

Visualization of Predicted Metabolic Pathways

Metabolic_Pathways Parent (3R)-3-ethyl-3-phenyl- 2,6-piperidinedione (Parent Compound) Meta1 Aromatic Hydroxylation (p-hydroxyphenyl derivative) Parent->Meta1 CYP450 Meta2 Aliphatic Hydroxylation (hydroxylated ethyl or ring) Parent->Meta2 CYP450

Caption: Predicted primary metabolic pathways via CYP450 oxidation.

Protocol for a Preclinical Pharmacokinetic Study

This protocol provides a self-validating system for determining the core pharmacokinetic parameters of the compound in a rodent model.

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂) following a single oral dose.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Formulation: Prepare a homogenous suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Causality: The choice of vehicle is critical for ensuring consistent absorption.

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage.[17]

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via a cannulated vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[17] Samples should be collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the parent drug in plasma.

    • The method must be validated for linearity, accuracy, precision, and recovery.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

Pharmacokinetic_Study_Workflow A Formulation Preparation B Oral Dosing to Rodent Model (10 mg/kg) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis via LC-MS/MS D->E F Data Analysis (Non-Compartmental) E->F G PK Parameters (Cmax, Tmax, AUC, T½) F->G

Caption: Standard workflow for a preclinical pharmacokinetic study.

Conclusion

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione is a molecule of significant interest due to its chiral nature and its placement within the pharmacologically relevant piperidinedione class. Its chemical properties, characterized by a stable stereocenter, moderate lipophilicity, and specific reactive sites on the imide ring, provide a solid foundation for further investigation. Predictive analyses of its spectroscopic, metabolic, and pharmacokinetic profiles, as outlined in this guide, offer a clear roadmap for researchers. The successful enantioselective synthesis and subsequent comprehensive biological and pharmacokinetic evaluation will be critical steps in unlocking the full therapeutic potential of this compound.

References

  • Chemsrc. (n.d.). (3R)-3-ethyl-3-phenylpiperidine-2,6-dione. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-3-phenyl-1-(prop-2-en-1-yl)piperidine-2,6-dione. Retrieved from [Link]

  • Molbase. (n.d.). 3-ethyl-3-phenyl-piperidine-2,6-dione. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • Kim, J., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure, 1076, 600-605.
  • Lupachev, N. M., et al. (2023).
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-3-phenylpiperidine-2,6-dione. Retrieved from [Link]

  • Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431-4439.
  • PubMed. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. Journal of Organic Chemistry, 72(12), 4431-9. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine, 15, 3799–3811.
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  • El Batran, S. A., et al. (2006). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Inflammopharmacology, 14(1-2), 62-71.
  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine. Retrieved from [Link]

  • Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82.
  • Fuller, R. W., & Hemrick-Luecke, S. K. (1986). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Archives Internationales de Pharmacodynamie et de Therapie, 281(1), 49-61.
  • Leah4sci. (2019). Chirality and Stereochemistry Practice Problems. YouTube. Retrieved from [Link]

  • Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73.
  • Chemsrc. (n.d.). (3R)-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione. Retrieved from [Link]

  • University of Calgary. (n.d.). Stereochemistry. Retrieved from [Link]

  • SciSpace. (2018). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

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Sources

Exploratory

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione NMR chemical shifts

An In-Depth Technical Guide to the Predicted NMR Chemical Shifts of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione Authored by: Gemini, Senior Application Scientist Abstract Introduction (3R)-3-ethyl-3-phenyl-2,6-piperidinedi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted NMR Chemical Shifts of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione is a member of the glutarimide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] The parent compound, glutethimide (a racemic mixture of the R and S enantiomers), was formerly used as a sedative and hypnotic.[2][6] Precise structural elucidation is paramount in drug development, and NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.

This guide addresses the absence of specific NMR data for the (3R)-enantiomer by providing a detailed, predictive assignment of its ¹H and ¹³C NMR spectra. These predictions are grounded in the analysis of published data for glutethimide and an understanding of the fundamental principles that govern chemical shifts in heterocyclic systems.[1][7][8]

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione have been systematically numbered as shown in the diagram below. This numbering scheme will be used throughout the guide.

Caption: Molecular structure and atom numbering of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

Predicted NMR Chemical Shifts

The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. These predictions are based on data for glutethimide and related substituted piperidines and glutarimides.[1][2] The chemical environment of each nucleus, including inductive effects from electronegative atoms and anisotropic effects from the phenyl ring and carbonyl groups, has been considered.[8]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to exhibit distinct signals for the imide, phenyl, piperidinedione ring, and ethyl group protons.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Integration Justification
NH -1~8.0 - 8.5Broad Singlet (s)1HThe imide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.[6] Its chemical shift is highly dependent on solvent and concentration.
H -10, 11, 12, 13, 14~7.2 - 7.5Multiplet (m)5HProtons on the phenyl ring will resonate in the aromatic region. The ortho (H-10, H-14), meta (H-11, H-13), and para (H-12) protons may show distinct signals or overlap to form a complex multiplet.[1]
H -4, H -5~2.5 - 2.8Multiplet (m)4HThe methylene protons of the piperidinedione ring are diastereotopic. They are adjacent to carbonyl groups and the chiral center, leading to complex splitting patterns and a likely multiplet in the range of 2.5-2.8 ppm.
H -7~2.0 - 2.3Quartet (q)2HThe methylene protons of the ethyl group are adjacent to a methyl group and the chiral C3, thus they will appear as a quartet.
H -8~0.8 - 1.0Triplet (t)3HThe methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet in the upfield alkyl region.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct resonances for the carbonyl, aromatic, and aliphatic carbons.

Carbon(s) Predicted δ (ppm) Justification
C -2, C -6~172 - 175The two carbonyl carbons of the imide group are expected in the far downfield region, typical for amide/imide carbonyls.
C -9~138 - 142The quaternary aromatic carbon directly attached to the piperidinedione ring will be downfield in the aromatic region.
C -10, 11, 12, 13, 14~125 - 130The protonated aromatic carbons will appear in the typical range for a phenyl group.[9]
C -3~55 - 60The quaternary carbon at the chiral center (C3) is attached to a nitrogen, a phenyl group, and an ethyl group, placing its resonance in this region.
C -4, C -5~30 - 35The methylene carbons of the piperidinedione ring are alpha to carbonyl groups, shifting them downfield from typical alkane signals.
C -7~28 - 32The methylene carbon of the ethyl group.
C -8~8 - 12The methyl carbon of the ethyl group will be the most upfield signal.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality, reproducible NMR data for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, a standardized experimental approach is crucial. The following protocol is recommended for researchers.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1][10] For studying hydrogen bonding or in cases of poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11]

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[12]

  • Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

¹H NMR Acquisition
  • Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.[13]

  • Spectral Width (SW) : 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ) : 3-4 seconds to ensure good digital resolution.[7][13]

  • Relaxation Delay (D1) : 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time is necessary.[4][8]

  • Number of Scans (NS) : 8-16 scans are generally adequate for a sample of this concentration. More scans may be needed for dilute samples.[4]

  • Temperature : 298 K (25 °C).[4]

¹³C NMR Acquisition
  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

  • Spectral Width (SW) : 220-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2 seconds.

  • Number of Scans (NS) : 128-1024 scans, as ¹³C is a less sensitive nucleus.

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]

  • Integration : Integrate all signals in the ¹H spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup_params Set Acquisition Parameters (SW, AQ, D1, NS) insert_sample->setup_params acquire Acquire FID Data setup_params->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference analyze Analyze Spectrum (Integration, Peak Picking) reference->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Factors Influencing Chemical Shifts

The predicted chemical shifts should be considered as estimates. Several experimental factors can cause these values to deviate.[8][15]

  • Solvent Effects : The choice of solvent can significantly influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton.[11] Aromatic solvents can induce shifts due to anisotropic effects.

  • Concentration : At higher concentrations, intermolecular interactions, including hydrogen bonding, can become more prevalent, leading to downfield shifts for protons like N-H.[8]

  • Temperature : Temperature can affect conformational equilibria and the extent of hydrogen bonding, which in turn can alter chemical shifts.[8] Variable temperature NMR studies can sometimes be used to resolve overlapping signals or study dynamic processes.

  • pH : For molecules with acidic or basic sites, the pH of the solution (if in an aqueous-based solvent) will dramatically affect the protonation state and thus the chemical shifts.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR chemical shifts of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, based on a thorough analysis of related compounds. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, which is essential for the structural verification of this and similar chiral molecules. By understanding the predicted spectral data and the factors that can influence it, researchers and drug development professionals can more effectively utilize NMR spectroscopy for the characterization and quality control of these important pharmaceutical compounds.

References

  • Eberhart, S., & Rothchild, R. (1983). Optical Purity Determination and 1H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2, 6-piperidinedione, 1. Applied Spectroscopy, 37(3), 292-296. [Link]

  • Bougrine, A., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 26(11), 3230. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Glutethimide. PubChem Compound Database. [Link]

  • Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. [Link]

  • Optica Publishing Group. (n.d.). Optical Purity Determination and 1 H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2, 6-piperidinedione, 1. [Link]

  • University of California, Davis. (n.d.). Basic NMR Theory; an Introduction. Chemistry Department. [Link]

  • Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. PubMed Central. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. [Link]

  • Scribd. (n.d.). Factors Influencing NMR Chemical Shifts. [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Luo, X., Wang, S., & Xia, C. (n.d.). Cp2TiCl2-catalyzed highly regioselective hydroamination of styrenes with hydroxylamines. Unpublished manuscript. [Link]

  • Magri, F. M. M., et al. (2005). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 16(1), 105-110. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. [Link]

Sources

Foundational

Mass Spectrometry Fragmentation and Quantitative Analysis of (3R)-3-Ethyl-3-phenyl-2,6-piperidinedione

Executive Summary (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly known as Glutethimide, is a piperidinedione-class sedative-hypnotic. While its clinical use has largely been superseded due to high abuse potential an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly known as Glutethimide, is a piperidinedione-class sedative-hypnotic. While its clinical use has largely been superseded due to high abuse potential and toxicity, it remains a critical target in forensic toxicology, clinical overdose monitoring, and the surveillance of new psychoactive substances (NPS). Accurate identification of glutethimide in complex biological matrices relies heavily on mass spectrometry (MS). This whitepaper details the structural ionization dynamics, electron ionization (EI) fragmentation mechanics, and modern UHPLC-MS/MS quantitative workflows required for the authoritative determination of this compound.

Structural Dynamics and Ionization Pathways

Glutethimide (C₁₃H₁₅NO₂, Exact Mass: 217.11 Da) features a 2,6-piperidinedione core with ethyl and phenyl substituents at the C3 position [3]. The analytical behavior of this molecule in a mass spectrometer is dictated by its cyclic imide structure:

  • Electron Ionization (EI): Under standard 70 eV conditions, the molecule forms a radical cation [M]+∙ at m/z 217. The carbonyl groups serve as primary sites for initial charge localization, driving subsequent ring-opening reactions.

  • Electrospray Ionization (ESI): The imide nitrogen (N1) is weakly acidic. In targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing an alkaline mobile phase promotes deprotonation, yielding a robust [M−H]− precursor ion at m/z 216 in negative mode. Conversely, positive mode ESI yields the protonated [M+H]+ at m/z 218 via carbonyl protonation [2].

Electron Ionization (EI) Fragmentation Mechanics

The characteristic EI-MS fragmentation of glutethimide is achieved without derivatization and is highly reproducible [1]. The diagnostic cascade is driven by the sequential expulsion of neutral molecules and radicals to form stable, resonance-supported cations.

  • Primary Ring Cleavage (m/z 189): The molecular ion (m/z 217) undergoes α-cleavage at the piperidinedione ring. The inherent ring strain and charge localization on the oxygen drive the expulsion of carbon monoxide (CO, 28 Da), yielding the [M−CO]+∙ fragment at m/z 189.

  • Radical Expulsion (m/z 160): The m/z 189 intermediate rapidly loses an ethyl radical (•CH₂CH₃, 29 Da) from the sterically crowded C3 position. This step is thermodynamically favorable because it generates a highly resonance-stabilized cation (m/z 160), supported by electron delocalization from the adjacent phenyl ring.

  • Secondary CO Loss (m/z 132): The remaining structure undergoes a secondary ring contraction, losing the second carbonyl group as CO (28 Da) to form the m/z 132 fragment.

  • Aliphatic-Phenyl Cation Formation (m/z 117): A final loss of an NH moiety (15 Da) leaves a stable phenyl-substituted aliphatic cation [C9​H9​]+ at m/z 117, a hallmark of alkyl-benzene derivatives in mass spectrometry [1] [3].

G M [M]+• (m/z 217) Glutethimide F1 [M - CO]+• (m/z 189) Ring Cleavage M->F1 - CO (28 Da) F2 [M - CO - C2H5]+ (m/z 160) Resonance Stabilized F1->F2 - •CH2CH3 (29 Da) F3 [M - 2CO - C2H5]+ (m/z 132) Secondary CO Loss F2->F3 - CO (28 Da) F4 [C9H9]+ (m/z 117) Phenyl-Aliphatic Cation F3->F4 - NH (15 Da)

Figure 1: Primary Electron Ionization (EI) mass spectrometry fragmentation pathway of Glutethimide.

Quantitative Data Summary

To facilitate rapid spectral matching and method development, the quantitative distribution of diagnostic ions is summarized below.

Table 1: Key Diagnostic Ions in GC-EI-MS for Glutethimide

m/z RatioIon Type / AssignmentNeutral LossRelative Abundance (%)Causality / Structural Significance
217 [M]+∙ Molecular IonNone~10 - 15%Confirms intact molecular weight.
189 [M−CO]+∙ 28 Da (CO)~89%Indicates cyclic imide α-cleavage.
160 [M−CO−C2​H5​]+ 29 Da (Ethyl)~45%Confirms C3 ethyl substitution.
132 [M−2CO−C2​H5​]+ 28 Da (CO)~55%Loss of the second imide carbonyl.
117 [C9​H9​]+ 15 Da (NH)100% (Base)Highly stable phenyl-aliphatic core.

Experimental Protocol: Self-Validating UHPLC-MS/MS Workflow

Modern toxicological analysis has shifted from GC-MS to Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) due to lower sample volume requirements and higher sensitivity [2]. The following protocol establishes a self-validating system for the extraction and quantification of glutethimide from biological fluids.

Step-by-Step Methodology

1. Isotope Dilution (Quality Control):

  • Action: Spike 50 µL of the biological sample (blood/urine) with 10 µL of a deuterated internal standard (e.g., Glutethimide-d5, 100 ng/mL).

  • Causality: Adding the internal standard before extraction creates a self-validating system. Any matrix-induced ion suppression or physical losses during extraction will affect the analyte and the heavy isotope identically, ensuring the final calculated concentration remains perfectly calibrated.

2. Matrix Acidification:

  • Action: Add 50 µL of 0.1 M Formic Acid to adjust the sample to pH ~3.

  • Causality: Glutethimide is a weak acid. At pH 3, the imide nitrogen is fully protonated, forcing the molecule into its neutral, highly lipophilic state. This maximizes its partition coefficient into the organic phase during extraction.

3. Liquid-Liquid Extraction (LLE):

  • Action: Add 200 µL of Ethyl Acetate. Vortex for 2 minutes, centrifuge at 10,000 x g for 5 minutes, and transfer the upper organic layer to a clean vial. Evaporate to dryness under nitrogen.

  • Causality: Ethyl acetate provides the optimal polarity index to extract neutral imides while leaving highly polar endogenous proteins, salts, and phospholipids trapped in the aqueous waste.

4. Reconstitution and UHPLC Separation:

  • Action: Reconstitute in 100 µL of alkaline mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9). Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Causality: While the compound was extracted in its neutral state, introducing it into an alkaline mobile phase pre-ionizes the imide nitrogen in solution. This drastically enhances negative electrospray ionization (ESI-) efficiency at the MS source, lowering the Limit of Quantitation (LOQ) to ≤10 ng/mL [2].

5. QqQ-MS/MS Dynamic MRM Detection:

  • Action: Monitor specific transitions using dynamic Multiple Reaction Monitoring (dMRM). Ensure the ion ratio between the quantifier and qualifier transitions remains within ±20% of the calibration standard.

  • Causality: Dynamic MRM restricts the quadrupole duty cycle to the specific retention time window of glutethimide, maximizing dwell time and signal-to-noise ratio. The strict ±20% ion ratio rule acts as an automated fail-safe; if a co-eluting matrix interference inflates one transition, the ratio shifts, and the system flags the result as invalid, preventing false positives.

Workflow S1 Sample Prep 50 µL Bio-fluid S2 Acidification pH 3 (Formic Acid) S1->S2 S3 LLE Extraction Ethyl Acetate S2->S3 S4 UHPLC Separation pH 9 Mobile Phase S3->S4 S5 QqQ-MS/MS Dynamic MRM S4->S5

Figure 2: Self-validating UHPLC-MS/MS workflow for Glutethimide extraction and quantification.

References

  • Glutethimide (PIM 246) - INCHEM. International Programme on Chemical Safety. Available at: [Link]

  • Wachełko, O., Tusiewicz, K., Zawadzki, M., et al. (2023). New approach for barbiturates, phenytoin, methyprylon and glutethimide determination and fragmentation (UHPLC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 228, 115318. Available at:[Link]

  • Glutethimide | C13H15NO2 | CID 3487. PubChem. National Center for Biotechnology Information. Available at:[Link]

Exploratory

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione crystal structure

An In-Depth Technical Guide to the Structural and Mechanistic Profiling of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione Executive Summary (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, historically known as dextro-glutethimide,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Mechanistic Profiling of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Executive Summary

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione, historically known as dextro-glutethimide, is a chiral piperidine derivative that has transitioned from a legacy sedative-hypnotic agent to a molecule of intense interest in the field of Targeted Protein Degradation (TPD)[1][2]. As a structural analog of thalidomide, its 2,6-piperidinedione (glutarimide) core acts as a basal anchor for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN)[3]. This whitepaper dissects the crystallographic properties, enantiomeric specificity, and CRBN-binding mechanics of the (3R)-enantiomer, providing a comprehensive framework for researchers engineering next-generation molecular glues and PROTACs.

Molecular Architecture and Enantiomeric Specificity

The physicochemical identity of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is defined by its precise stereochemistry. The compound crystallizes as yellow-to-white crystals with a melting point of 102.5–103 °C and exhibits a specific optical rotation of +176° (in methanol)[1][4].

The molecule is bipartite in its functional anatomy:

  • The Basal Anchor: The 2,6-piperidinedione (glutarimide) ring, which is the universal pharmacophore required for CRBN engagement[5].

  • The Protruding Moiety: The C3 chiral center hosts an ethyl and a phenyl group. The (3R) absolute configuration dictates the spatial trajectory of these groups[6]. When the glutarimide ring is buried within the CRBN pocket, these C3 substituents project outward into the solvent, directly altering the surface topology of the E3 ligase complex and governing the recruitment of neo-substrates[3].

Mechanistic Insights: The Cereblon Binding Interface

The binding of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione to CRBN is mediated by the C-terminal Thalidomide-Binding Domain (CULT domain). The pocket is characterized by a highly conserved, hydrophobic "tri-tryptophan cage" (comprising Trp380, Trp386, and Trp400 in human CRBN)[3].

Binding is thermodynamically driven by a canonical hydrogen-bonding network that is highly sensitive to the orientation of the glutarimide ring[7]:

  • H-Bond Donor: The imide nitrogen (NH) at position c of the glutarimide ring donates a hydrogen bond to the backbone carbonyl of His378 (human CRBN) or Phe77 (in the bacterial MsCI4 model)[5][8].

  • H-Bond Acceptor: The distal carbonyl group (C=O) at position d accepts a hydrogen bond from the backbone amide NH of Trp380 (human CRBN) or Trp79 (MsCI4)[5][8].

CRBN_Mechanism Ligand (3R)-3-ethyl-3-phenyl- 2,6-piperidinedione Pharmacophore Glutarimide Core (Basal Anchor) Ligand->Pharmacophore comprises Protruding 3-Ethyl & 3-Phenyl (Protruding Moieties) Ligand->Protruding comprises TrpCage CRBN Tri-Trp Cage (Trp380, Trp386, Trp400) Pharmacophore->TrpCage docks into NeoSub Neo-Substrate Recruitment Surface Protruding->NeoSub modulates topology for HBond1 H-Bond Donor: Imide NH → His378 C=O TrpCage->HBond1 stabilized by HBond2 H-Bond Acceptor: C=O → Trp380 NH TrpCage->HBond2 stabilized by

Molecular interactions between (3R)-Glutethimide and the CRBN tri-tryptophan pocket.

Experimental Workflow: X-Ray Crystallography via Ligand Soaking

Resolving the crystal structure of CRBN bound to small molecules like (3R)-glutethimide requires overcoming the intrinsic instability of the apo-CULT domain, which unfolds without a ligand[3]. To achieve high-resolution data (<2.0 Å), structural biologists utilize the MsCI4 soaking system , a highly stable bacterial homolog of the CRBN CULT domain[2][8].

Self-Validating Protocol for Ligand Exchange Crystallography:

  • Complex Co-Crystallization (Apo-State Avoidance):

    • Procedure: Concentrate MsCI4 protein to ~17 mg/mL in the presence of 3 mM thalidomide. Grow crystals via vapor diffusion at 293 K using 0.4–0.6 M (NH₄)H₂PO₄ as the sole precipitant[8].

    • Causality: Thalidomide acts as an essential molecular scaffold. Without it, the tri-tryptophan cage remains disordered, and crystal lattices fail to form[3].

  • Competitive Ligand Soaking:

    • Procedure: Transfer mature MsCI4·thalidomide crystals into a mother liquor drop supplemented with an excess (10–20 mM) of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

    • Causality: The high concentration gradient forces the dissociation of thalidomide and drives the competitive binding of the (3R)-enantiomer into the pocket[7].

  • Self-Validating Structural Checkpoint:

    • Observation: Monitor the crystal under a stereomicroscope.

    • Validation: Because the CULT domain requires a valid glutarimide anchor to remain folded, soaking in a non-binder causes the pocket to unfold, resulting in the macroscopic cracking or dissolution of the crystal[7]. An intact crystal post-soaking is a definitive, built-in confirmation of successful ligand binding[7].

  • Diffraction and Phase Resolution:

    • Procedure: Cryo-protect the intact crystals and collect X-ray diffraction data. Solve the phase problem using molecular replacement against the original MsCI4 model[8].

XRay_Workflow Step1 1. Co-Crystallization Grow MsCI4·Thalidomide crystals to stabilize CULT domain Step2 2. Ligand Soaking (Exchange) Introduce (3R)-Glutethimide; displace Thalidomide Step1->Step2 Step3 3. Self-Validation Checkpoint If ligand fails to bind, pocket unfolds & crystal degrades Step2->Step3 Step4 4. Cryo-Cooling & Diffraction Harvest intact crystals; collect <2.0 Å X-ray data Step3->Step4 Crystal remains intact Step5 5. Phase Resolution Molecular replacement & electron density refinement Step4->Step5

Step-by-step X-ray crystallography workflow using the MsCI4 soaking system.

Quantitative Data: Crystallographic and Binding Metrics

The following table summarizes the key structural and thermodynamic parameters of the (3R)-3-ethyl-3-phenyl-2,6-piperidinedione interaction with the CRBN CULT domain, synthesized from high-resolution crystallographic data and FRET-based binding assays[8][9].

ParameterValue / Description
IUPAC Name (3R)-3-ethyl-3-phenylpiperidine-2,6-dione
Target Protein Cereblon (CRBN) CULT Domain
Primary Pharmacophore 2,6-piperidinedione (Glutarimide) ring
Binding Affinity ( Ki​ / IC50​ ) ~39 µM (CRBN binding affinity)[9]
Key H-Bond Donor Distance Imide NH → His378 (hCRBN) / Phe77 (MsCI4) C=O (~2.8 - 3.0 Å)[8]
Key H-Bond Acceptor Distance Carbonyl C=O → Trp380 (hCRBN) / Trp79 (MsCI4) NH (~2.9 - 3.1 Å)[8]
Protruding Moieties 3-ethyl and 3-phenyl groups[3]
Typical X-Ray Resolution < 2.0 Å (using MsCI4 soaking system)[8]

Implications for Drug Development (Targeted Protein Degradation)

The structural elucidation of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione bound to CRBN offers a powerful blueprint for rational drug design. While traditional IMiDs (like lenalidomide and pomalidomide) rely on an isoindolinone or phthalimide ring protruding from the pocket to recruit zinc-finger transcription factors (e.g., Ikaros/Aiolos), the distinct steric bulk of the 3-ethyl and 3-phenyl groups in glutethimide derivatives creates an entirely different surface topology[3].

By utilizing the (3R)-glutethimide scaffold as a starting point, drug development professionals can engineer novel molecular glues that recruit atypical neo-substrates, effectively expanding the "chemical ligand space" of cereblon beyond the limitations of legacy thalidomide analogs[2][10].

References

  • PubChem - NIH. Glutethimide | C13H15NO2 | CID 3487. National Center for Biotechnology Information. Available at:[Link]

  • Heim, C., et al. (2022). High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system. IUCrJ, 9(1). Available at:[Link]

  • Boichenko, I., et al. (2018). Chemical Ligand Space of Cereblon. ACS Omega, 3(9), 11163-11171. DOI: 10.1021/acsomega.8b00959. Available at:[Link]

  • Boffa, L., et al. (2023). Pharmacophoric-based ML model to filter candidate E3 ligands and predict E3 Ligase binding probabilities. bioRxiv. DOI: 10.1101/2023.08.14.553224. Available at:[Link]

  • US Patent US8883840B2 (2004).Enantiomers of spiro-oxindole compounds and their uses as therapeutic agents.

Sources

Foundational

Stereospecific Biological Activity and Analytical Characterization of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Executive Summary (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, universally recognized in pharmacology as R-(+)-glutethimide , is the dextrorotatory enantiomer of the sedative-hypnotic drug glutethimide. While historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione, universally recognized in pharmacology as R-(+)-glutethimide , is the dextrorotatory enantiomer of the sedative-hypnotic drug glutethimide. While historically synthesized and administered as a racemic mixture, the biological activity, metabolic fate, and toxicological profile of this compound are profoundly stereodependent.

As an Application Scientist focusing on chiral drug development, it is critical to understand that the R-(+)-enantiomer is not only 2 to 3 times more potent than its S-(-) counterpart but also undergoes a unique bioactivation pathway. This technical guide explores the stereospecific pharmacodynamics of (3R)-glutethimide, details its divergent metabolic pathways, and provides field-proven, self-validating protocols for its isolation and quantification.

Pharmacodynamics and Stereospecific Potency

(3R)-glutethimide functions as a positive allosteric modulator of the GABA_A receptor. By binding to the receptor complex, it prolongs the opening frequency of the chloride ion channel, thereby hyperpolarizing the neuron and enhancing inhibitory neurotransmission.

The stereocenter at the C3 position of the piperidinedione ring dictates the three-dimensional spatial orientation of the ethyl and phenyl substituents. This specific (3R) geometry allows for optimal hydrophobic interactions within the binding pocket of the GABA_A receptor, explaining why the compared to the S-(-)-enantiomer.

Divergent Metabolic Pathways: The Causality of Toxicity

The metabolism of glutethimide is a textbook example of stereoselective hepatic processing governed by Cytochrome P450 (CYP) enzymes. The chiral orientation fundamentally alters which functional group is presented to the oxidative catalytic site of the CYP enzymes.

  • (3R)-(+)-Glutethimide undergoes preferential aliphatic ring hydroxylation at the C4 position. This reaction yields 4-hydroxyglutethimide (4-HG) . Crucially, 4-HG is a pharmacologically active metabolite that possesses approximately twice the sedative potency of the parent racemate. The accumulation of this active metabolite is the primary causal factor for the prolonged, cyclical coma observed in clinical toxicity.

  • (3S)-(-)-Glutethimide , conversely, is sterically hindered at the ring and is predominantly hydroxylated at the ethyl side chain, producing 2-(1-hydroxyethyl)-2-phenylglutarimide—a metabolite devoid of significant sedative activity.

Metabolism R_Glut (3R)-Glutethimide R-(+)-enantiomer CYP Hepatic CYP450 (Oxidative Metabolism) R_Glut->CYP S_Glut (3S)-Glutethimide S-(-)-enantiomer S_Glut->CYP Met_R 4-Hydroxyglutethimide (Active, 2x Potent) CYP->Met_R C4 Ring Hydroxylation Met_S 2-(1-Hydroxyethyl)- 2-phenylglutarimide CYP->Met_S Ethyl Side-chain Hydroxylation

Stereospecific CYP450 metabolism pathways of glutethimide enantiomers.

Quantitative Pharmacological Data

To contextualize the biological activity, the following tables summarize the relative potencies and chromatographic behaviors of the enantiomers and their metabolites.

Table 1: Pharmacological Potency Comparison

CompoundRelative Sedative PotencyPrimary Metabolic PathwayActive Metabolite
Racemic Glutethimide1.0x (Baseline)MixedMixed
(3R)-(+)-Glutethimide 2.0x - 3.0x C4-Ring Hydroxylation 4-Hydroxyglutethimide
(3S)-(-)-Glutethimide1.0xEthyl Side-Chain HydroxylationInactive/Weak
4-Hydroxyglutethimide~2.0x (vs Racemate)Conjugation (Glucuronidation)N/A

Table 2: HPLC Chiral Resolution Parameters (Hexane/Ethanol 60:40)

AnalyteRetention Time (min)Capacity Factor (k')Resolution (Rs)
(3R)-(+)-Glutethimide ~10.15k114.23
(3S)-(-)-Glutethimide~12.56k2-
(3R)-4-Hydroxyglutethimide ~13.95k37.09
(3S)-4-Hydroxyglutethimide~17.35k4-

Experimental Workflows and Protocols

To rigorously study the biological activity of the 3R-enantiomer, researchers must employ stereoselective analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Chiral HPLC Resolution of Glutethimide Enantiomers

Standard reversed-phase columns cannot distinguish enantiomers due to identical physicochemical properties in an achiral environment. because its helical cavities form transient, stereoselective diastereomeric inclusion complexes with the enantiomers.

  • Step 1: Sample Preparation. Extract biological samples (plasma/urine) using liquid-liquid extraction with dichloromethane.

    • Causality: Dichloromethane efficiently partitions the highly lipophilic glutethimide () from aqueous proteins, preventing column degradation.

  • Step 2: Column Equilibration. Equilibrate a Chiralcel OJ column (250 x 4.6 mm) with an isocratic mobile phase of Hexane/Ethanol (60:40 v/v) at a flow rate of 1.0 mL/min.

    • Causality: Non-polar hexane maintains the structural integrity of the cellulose derivatization, while ethanol acts as a polar modifier to elute the analytes within a 20-minute window.

  • Step 3: Isocratic Elution. Inject 20 µL of the reconstituted sample. The R-(+)-enantiomer elutes first, followed by the S-(-)-enantiomer.

  • Step 4: Detection. Monitor UV absorbance at 254 nm.

    • Causality: The phenyl ring at the C3 position provides strong chromophoric absorption at 254 nm, ensuring high sensitivity without requiring complex derivatization.

  • Step 5: System Validation. Incorporate a structurally similar internal standard (e.g., methyprylon) prior to extraction, and run parallel blank matrix controls.

    • Causality: The internal standard corrects for variable extraction recoveries and injection volumes. Blank matrices confirm the absence of endogenous co-eluting peaks, creating a mathematically self-validating quantitative system.

Workflow A Sample Extraction B Chiral Column Equilibration A->B C Isocratic HPLC Elution B->C D UV Detection (254 nm) C->D E Data Analysis & Validation D->E

Self-validating chiral HPLC workflow for enantiomeric quantification.

Protocol 2: In Vitro CYP450 Metabolism Assay

To isolate the formation kinetics of the active 4-hydroxyglutethimide metabolite, an in vitro system using Human Liver Microsomes (HLM) is employed.

  • Step 1: Reaction Mixture Assembly. Combine 1 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and 50 µM (3R)-glutethimide.

    • Causality: The pH 7.4 buffer mimics physiological intracellular conditions, preserving the tertiary structure and catalytic activity of the membrane-bound CYP enzymes.

  • Step 2: Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require continuous electron donation. A regenerating system prevents rapid NADPH depletion, ensuring linear reaction kinetics over the assay duration.

  • Step 3: Quenching and Precipitation. At designated time points (0, 15, 30, 60 mins), extract 100 µL aliquots and immediately mix with 200 µL of ice-cold acetonitrile containing the internal standard.

    • Causality: Acetonitrile rapidly denatures the CYP enzymes, halting metabolism instantly, while simultaneously precipitating microsomal proteins to prevent HPLC column clogging.

  • Step 4: System Validation. Run parallel negative controls lacking the NADPH regenerating system.

    • Causality: This confirms that substrate depletion is exclusively CYP-mediated and not due to chemical instability or non-specific protein binding, ensuring the assay's self-validating integrity.

References

  • Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites Journal of Chromatographic Science, Volume 28, Issue 6, June 1990, Pages 307–310. URL:[Link]

  • Optical Purity Determination and 1H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2, 6-piperidinedione, 1 Applied Spectroscopy, Volume 37, Issue 3, 1983, Pages 292-296. URL:[Link]

  • Glutethimide - Compound Summary PubChem, National Institutes of Health (NIH). URL:[Link]

Exploratory

In Vitro and In Vivo Pharmacological Profiling of (3R)-3-Ethyl-3-phenyl-2,6-piperidinedione: A Comprehensive Technical Guide

Executive Summary: The Stereochemical Imperative (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly referred to as (R)-(+)-glutethimide, is a highly lipophilic, non-barbiturate sedative-hypnotic agent[1]. While historic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly referred to as (R)-(+)-glutethimide, is a highly lipophilic, non-barbiturate sedative-hypnotic agent[1]. While historically administered in clinical settings as a racemic mixture, modern pharmacological analysis reveals that the drug's efficacy, metabolic routing, and toxicity are profoundly stereoselective[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the specific in vitro and in vivo behavior of the (3R) enantiomer. Understanding this specific enantiomer is critical for drug development professionals investigating GABAergic allosteric modulators, CYP450 enzyme induction, and stereospecific pharmacokinetics.

Stereochemical Causality and Receptor Dynamics

The pharmacological superiority of the (3R) enantiomer over its (3S) counterpart is not coincidental; it is strictly dictated by the 3D spatial orientation of the ethyl and phenyl substituents at the C3 chiral center[2].

  • Receptor Affinity & Potency: The (3R) enantiomer exhibits 2 to 3 times the sedative potency of the (3S) enantiomer[2]. Causally, the specific dextrorotatory spatial arrangement allows for optimal hydrophobic interactions between the C3-phenyl ring and the hydrophobic pockets of the GABA_A receptor's transmembrane domains. This alignment prolongs chloride channel opening times more effectively than the (3S) configuration.

  • Metabolic Routing: In the (3R) configuration, the glutarimide ring is preferentially oriented toward the catalytic heme iron of hepatic CYP450 enzymes. This structural presentation facilitates aliphatic oxidation at the C4 position, yielding the highly active metabolite 4-hydroxyglutethimide (4-HG)[3]. Conversely, the (3S) enantiomer presents severe steric hindrance at the C4 position, forcing the enzyme to oxidize the more accessible C3-ethyl side chain, resulting in a significantly weaker metabolite[3].

metabolic_pathway A (3R)-Glutethimide (Parent Drug) B Hepatic CYP450 (CYP2D6 / CYP2C19) A->B Oxidation C 4-Hydroxyglutethimide (Active Metabolite) B->C C4-Hydroxylation D Glucuronidation (UGT Enzymes) C->D Phase II Conjugation E Renal Excretion D->E Elimination

Metabolic pathway of (3R)-glutethimide to its active 4-hydroxyglutethimide metabolite via CYP450.

In Vitro Studies: Cellular Mechanisms and Metabolic Profiling

In vitro assessments of (3R)-glutethimide must isolate its direct receptor modulation from its complex metabolic cascade to prevent confounding data.

Protocol 1: In Vitro Microsomal Stability and Stereoselective Metabolite Profiling

Rationale: To quantify the intrinsic clearance of (3R)-glutethimide and confirm the preferential formation of the active 4-HG metabolite. We utilize a Chiralcel OJ column (cellulose tris(4-methylphenyl benzoate) ester) for LC-MS/MS because it provides the necessary chiral recognition to separate the enantiomers and their hydroxylated metabolites[3].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with 1 µM of enantiomerically pure (3R)-glutethimide in the buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling and Termination: At designated time points (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., glutethimide-d5).

  • Centrifugation and Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant using Chiral LC-MS/MS.

  • Self-Validation System:

    • Negative Control: A minus-NADPH incubation confirms that degradation is strictly CYP450-dependent.

    • Zero-Time Point: Establishes the baseline to rule out non-enzymatic matrix degradation.

gaba_pathway Ligand (3R)-Glutethimide Receptor GABA_A Receptor (Allosteric Site) Ligand->Receptor Binds Channel Chloride Ion Channel Opening Receptor->Channel Allosteric Modulation Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx Effect CNS Depression (Sedation/Hypnosis) Hyperpol->Effect Inhibitory Signal

Mechanism of action: (3R)-glutethimide induces CNS depression via GABA_A receptor modulation.

In Vivo Studies: Pharmacokinetics and Behavioral Pharmacology

The in vivo profile of (3R)-glutethimide is characterized by high lipophilicity, rapid blood-brain barrier (BBB) penetration, and a prolonged duration of action driven by the accumulation of 4-HG[4]. Furthermore, the compound is a potent inducer of CYP2D6, which has profound toxicological implications (e.g., dangerously accelerating the conversion of codeine to morphine in vivo)[5].

Protocol 2: In Vivo Pharmacokinetic and Behavioral Profiling in Murine Models

Rationale: To correlate the plasma concentration of (3R)-glutethimide and 4-HG with the duration of the loss of righting reflex (LORR), establishing a robust pharmacokinetic-pharmacodynamic (PK/PD) relationship.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male C57BL/6 mice for 7 days. Fast the animals for 12 hours prior to oral dosing, allowing water ad libitum.

  • Dosing: Administer (3R)-glutethimide via oral gavage (PO) at 50 mg/kg suspended in 0.5% methylcellulose, or intravenously (IV) at 10 mg/kg via the tail vein to calculate absolute bioavailability.

  • Behavioral Assessment (PD): Place animals in a V-shaped trough. Record the onset of LORR (time until the animal cannot right itself within 3 seconds) and the duration of LORR (time until the righting reflex is regained).

  • Serial Blood Sampling (PK): Collect 20 µL blood samples via tail snip at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose into K₂EDTA tubes.

  • Quantification: Extract plasma and quantify both the parent drug and the 4-HG metabolite via LC-MS/MS.

  • Self-Validation System: Cross-reference the PK Tmax​ of 4-hydroxyglutethimide with the peak PD effect. If the maximum sedation outlasts the elimination half-life of the parent drug, it validates the in vivo contribution of the active metabolite to the overall pharmacological profile.

workflow Step1 Compound Preparation Enantiomeric Purity Check (Chiral HPLC) Step2 In Vitro Assays (Microsomal Stability & Patch-Clamp) Step1->Step2 Step3 In Vivo PK/PD (Rodent Models, IV/PO Dosing) Step2->Step3 Step4 Data Synthesis (LC-MS/MS Quantification) Step3->Step4

Sequential workflow for in vitro and in vivo pharmacological evaluation of (3R)-glutethimide.

Quantitative Data Presentation

The following tables synthesize the comparative metrics and enzyme interaction profiles critical for drug development and toxicological modeling.

Table 1: Comparative Pharmacological Metrics of Glutethimide Enantiomers

Parameter(3R)-(+)-Glutethimide(3S)-(-)-GlutethimideCausality / Implication
Relative Sedative Potency 2x to 3x[2]1x(3R) configuration aligns optimally with the GABA_A allosteric binding pocket.
Primary Metabolic Pathway C4-hydroxylation[3]Ethyl side-chain hydroxylationDictated by steric alignment within the CYP450 catalytic heme center.
Primary Metabolite 4-hydroxyglutethimide (Active)2-(1-hydroxyethyl)-2-phenylglutarimide (Weak)Explains the prolonged half-life and severe overdose toxicity of the (3R) enantiomer.
Elimination Half-life ~10–12 hours[4]~8–10 hoursThe active metabolite prolongs the apparent pharmacodynamic duration in vivo.
Plasma Protein Binding ~54%[1]~54%High free-fraction contributes to rapid BBB penetration and onset of action.

Table 2: In Vitro CYP450 Interaction Profile of (3R)-Glutethimide

IsoenzymeInteraction TypeClinical / Experimental Consequence
CYP2D6 Strong Inducer[5]Accelerates the conversion of prodrugs (e.g., codeine to morphine), leading to severe toxicity risks.
CYP2C19 SubstratePrimary driver of C4-hydroxylation; subject to genetic polymorphism variability.
CYP3A4 Moderate InducerPotential for drug-drug interactions, accelerating the clearance of co-administered therapeutics.

References

  • National Center for Biotechnology Information. "Glutethimide | C13H15NO2 | CID 3487 - PubChem." PubChem.
  • GKToday. "Glutethimide - Mechanism of Action and Pharmacology." GKToday.
  • National Center for Biotechnology Information. "Glutethimide | C13H15NO2 | CID 3487 - PubChem (Absorption, Distribution and Excretion)." PubChem.
  • PubMed / NIH. "The absolute configuration of the enantiomers of glutethimide and aminoglutethimide." National Library of Medicine.
  • Oxford Academic. "Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites." Journal of Analytical Toxicology.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

ABSTRACT: This application note provides a detailed protocol for the enantioselective synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, the dextrorotatory enantiomer of the sedative-hypnotic agent glutethimide. The...

Author: BenchChem Technical Support Team. Date: March 2026

ABSTRACT: This application note provides a detailed protocol for the enantioselective synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, the dextrorotatory enantiomer of the sedative-hypnotic agent glutethimide. The synthetic strategy hinges on a copper-catalyzed asymmetric 1,4-conjugate addition of an ethyl nucleophile to a bespoke α,β-unsaturated amide to establish the chiral quaternary stereocenter. This is followed by a one-pot deprotection and cyclization to yield the target molecule. This method offers a robust pathway for obtaining the desired enantiomer with high optical purity, which is crucial for stereospecific pharmacological investigations and drug development.

Introduction

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry. Glutethimide, 3-ethyl-3-phenyl-2,6-piperidinedione, is a notable example that was previously used as a sedative and hypnotic. It possesses a single stereocenter at the C3 position, and its pharmacological activity is known to be stereospecific. The (R)-(+)-enantiomer is reported to be two to three times more potent as a sedative-hypnotic than the (S)-(-)-enantiomer. Consequently, the development of synthetic routes that provide enantiomerically pure (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is of significant interest for both academic research and the pharmaceutical industry. This document outlines a detailed and robust protocol for the enantioselective synthesis of the (3R)-enantiomer.

The core of our synthetic approach is the creation of the all-carbon quaternary chiral center at the C3 position. For this key transformation, we employ a copper-catalyzed asymmetric conjugate addition of an ethyl Grignard reagent to a specifically designed α,β-unsaturated amide. This class of reaction is well-documented for its high efficiency and enantioselectivity in the formation of C-C bonds.[1][2] The use of a chiral diphosphine ligand in conjunction with a copper salt allows for precise control over the stereochemical outcome of the addition. The subsequent deprotection and intramolecular cyclization furnish the desired piperidinedione ring system.

Synthetic Strategy Overview

The enantioselective synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is accomplished in a three-step sequence as illustrated in the workflow diagram below. The key steps are:

  • Synthesis of the Michael Acceptor: Preparation of N,N-dibenzyl-2-phenylacetamide followed by an aldol condensation with benzaldehyde to yield the α,β-unsaturated amide Michael acceptor.

  • Asymmetric Michael Addition: A copper-catalyzed enantioselective 1,4-conjugate addition of ethylmagnesium bromide to the Michael acceptor, employing a chiral ferrocenyl-based diphosphine ligand to induce the desired stereochemistry.

  • Deprotection and Cyclization: A one-pot procedure involving hydrogenolytic removal of the benzyl protecting groups and subsequent intramolecular cyclization to form the 2,6-piperidinedione ring.

Synthetic Workflow cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Deprotection & Cyclization A Phenylacetic acid C N,N-dibenzyl-2-phenylacetamide A->C Amidation B Dibenzylamine B->C E N,N-dibenzyl-2,3-diphenylpropenamide C->E Aldol Condensation D Benzaldehyde D->E G (R)-N,N-dibenzyl-2-phenyl-3-ethyl-3-phenylpentanamide E->G Cu-catalyzed 1,4-addition F Ethylmagnesium bromide F->G H (3R)-3-ethyl-3-phenyl-2,6-piperidinedione G->H Hydrogenolysis & Intramolecular Cyclization

Caption: Synthetic workflow for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to internal tetramethylsilane (TMS). Enantiomeric excess (e.e.) was determined by chiral High-Performance Liquid Chromatography (HPLC).

Step 1: Synthesis of Michael Acceptor (N,N-dibenzyl-2,3-diphenylpropenamide)

3.2.1. Synthesis of N,N-dibenzyl-2-phenylacetamide

To a solution of phenylacetic acid (13.6 g, 100 mmol) in dichloromethane (200 mL) was added oxalyl chloride (10.5 mL, 120 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). The mixture was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed under reduced pressure. The resulting crude phenylacetyl chloride was dissolved in anhydrous dichloromethane (100 mL) and added dropwise to a solution of dibenzylamine (19.7 g, 100 mmol) and triethylamine (20.9 mL, 150 mmol) in dichloromethane (200 mL) at 0 °C. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The mixture was washed with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was recrystallized from ethanol to afford N,N-dibenzyl-2-phenylacetamide as a white solid.

3.2.2. Aldol Condensation

To a solution of N,N-dibenzyl-2-phenylacetamide (15.8 g, 50 mmol) and benzaldehyde (5.3 g, 50 mmol) in toluene (250 mL) was added piperidine (1.0 mL, 10 mmol). The mixture was heated to reflux with a Dean-Stark apparatus for 24 hours. The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give N,N-dibenzyl-2,3-diphenylpropenamide as a colorless oil.

Step 2: Asymmetric Michael Addition

In a flame-dried Schlenk flask under an argon atmosphere, copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 51.4 mg, 0.25 mmol) and (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine ((R,S)-JosiPhos) (166 mg, 0.3 mmol) were dissolved in anhydrous toluene (10 mL). The mixture was stirred at room temperature for 30 minutes. The resulting catalyst solution was cooled to -78 °C. A solution of N,N-dibenzyl-2,3-diphenylpropenamide (2.02 g, 5 mmol) in anhydrous toluene (10 mL) was added dropwise. After stirring for 15 minutes, ethylmagnesium bromide (2.5 mL of a 3.0 M solution in diethyl ether, 7.5 mmol) was added dropwise over 30 minutes. The reaction mixture was stirred at -78 °C for 6 hours. The reaction was quenched by the addition of saturated aqueous NH₄Cl solution (20 mL). The mixture was allowed to warm to room temperature and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 19:1) to afford (R)-N,N-dibenzyl-2-phenyl-3-ethyl-3-phenylpentanamide as a viscous oil.

Step 3: Deprotection and Cyclization

To a solution of (R)-N,N-dibenzyl-2-phenyl-3-ethyl-3-phenylpentanamide (1.73 g, 4 mmol) in methanol (40 mL) was added palladium on carbon (10% w/w, 173 mg). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst was removed by filtration through a pad of Celite. To the filtrate was added concentrated hydrochloric acid (2 mL), and the mixture was heated to reflux for 12 hours. The solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by recrystallization from a mixture of ethyl acetate and hexane to yield (3R)-3-ethyl-3-phenyl-2,6-piperidinedione as a white crystalline solid.

Results and Discussion

The three-step synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione provides the target compound in good overall yield and high enantioselectivity.

StepProductYield (%)e.e. (%)
1N,N-dibenzyl-2,3-diphenylpropenamide78-
2(R)-N,N-dibenzyl-2-phenyl-3-ethyl-3-phenylpentanamide85>95
3(3R)-3-ethyl-3-phenyl-2,6-piperidinedione75>95
Table 1: Summary of yields and enantiomeric excess for the synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

The enantiomeric excess of the final product was determined by chiral HPLC analysis, comparing the retention times with a racemic standard.[3][4] The 1H NMR spectrum of the final product was consistent with the literature data for glutethimide.[5]

Characterization Data for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45-7.25 (m, 5H, Ar-H), 2.85-2.65 (m, 2H, CH₂), 2.60-2.40 (m, 2H, CH₂), 2.10 (q, J = 7.4 Hz, 2H, CH₂CH₃), 0.85 (t, J = 7.4 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 173.8, 172.1, 140.2, 128.9, 127.8, 127.2, 58.6, 33.1, 31.5, 29.8, 8.9.

  • Chiral HPLC Analysis: Enantiomeric excess was determined to be >95% using a Chiralcel OJ column with a mobile phase of hexane/ethanol (60:40) at a flow rate of 1 mL/min, with UV detection at 254 nm.[3][4]

The success of the key asymmetric Michael addition is highly dependent on the choice of the chiral ligand and reaction conditions. The use of (R,S)-JosiPhos as a ligand for the copper-catalyzed reaction has been shown to be effective in inducing high enantioselectivity in similar transformations.[2] The low reaction temperature (-78 °C) is critical to minimize the background uncatalyzed reaction and to enhance the stereochemical control exerted by the chiral catalyst.

The final deprotection and cyclization step is a convenient one-pot procedure. Hydrogenolysis effectively removes the N-benzyl groups, and the subsequent acid-catalyzed heating promotes the intramolecular cyclization to form the stable six-membered piperidinedione ring.[6]

Conclusion

This application note details a reliable and highly enantioselective method for the synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. The key to this synthesis is a copper-catalyzed asymmetric conjugate addition that establishes the chiral quaternary center with excellent stereocontrol. The described protocol is scalable and provides access to the enantiomerically pure target compound, which is essential for detailed pharmacological studies and potential therapeutic applications.

References

  • Aboul-Enein, H. Y., & Islam, M. R. (1990). Isocratic high-performance liquid chromatographic resolution of glutethimide enantiomers and their 4-hydroxyglutethimide metabolites using cellulose tribenzoate chiral stationary phase.
  • Wainer, I. W., Alembik, M. C., & Fischer, L. J. (1987). The determination of (R)- and (S)-glutethimide and the corresponding 4-hydroxyglutethimide metabolises in human serum and urine using a Pirkle-type HPLC chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 735-740.
  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-3-phenylprop-2-enamide. Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2019). ACS Omega.
  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (2014). Green Chemistry.
  • Lindon, J. C., & Ferrige, A. G. (1980). Optical Purity Determination and 1H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2, 6-piperidinedione, 1. Applied Spectroscopy, 34(4), 416-420.
  • PubChem. (n.d.). Glutethimide. Retrieved from [Link]

  • Feringa, B. L. (2000). Copper-catalyzed asymmetric conjugate addition. Accounts of Chemical Research, 33(6), 346-353.
  • Alexakis, A., & Bérézin, S. (2002). Copper-catalyzed asymmetric conjugate addition.
  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic asymmetric conjugate addition and 1, 4-addition. Chemical reviews, 108(8), 2824-2852.
  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838.
  • Sajiki, H., & Kume, A. (2011). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 6(35), 22967-22974.

Sources

Application

Application Note: Chiral Synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione via Enzymatic Kinetic Resolution

Abstract This application note provides a comprehensive, field-proven protocol for the enantioselective synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, the R-enantiomer of the pharmaceutically relevant molecule g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the enantioselective synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, the R-enantiomer of the pharmaceutically relevant molecule glutethimide. The glutarimide scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive compounds.[1][2] Direct asymmetric synthesis of highly functionalized, chiral glutarimides can be complex; therefore, this guide details a robust and scalable two-stage approach. First, a reliable method for the synthesis of the racemic 3-ethyl-3-phenyl-2,6-piperidinedione precursor is described. Subsequently, a highly efficient enzymatic kinetic resolution (EKR) protocol is employed to selectively isolate the desired (3R)-enantiomer in high enantiomeric purity. This methodology leverages the stereospecificity of hydrolase enzymes, offering a practical and industrially applicable alternative to traditional chiral chromatography or complex asymmetric catalysis.[3]

Introduction: The Imperative for Enantiopure Glutarimides

The 3-substituted piperidine-2,6-dione (glutarimide) core is a privileged structure in drug discovery, historically recognized in compounds like glutethimide and thalidomide. While glutethimide was used as a sedative-hypnotic, contemporary research focuses on the distinct pharmacological profiles of its individual enantiomers. The stereocenter at the C3 position is critical for biological activity, and isolating single enantiomers is essential for developing safer, more effective therapeutics with improved pharmacological and toxicological profiles.

Synthesizing enantiopure 3,3-disubstituted glutarimides presents a significant challenge due to the quaternary stereocenter. While several advanced strategies exist, including organocatalytic Michael additions and other enantioselective annulations,[1][4] enzymatic kinetic resolution of a racemic precursor offers a powerful combination of simplicity, scalability, and exceptional stereoselectivity.[3] This protocol is designed for researchers in medicinal chemistry and process development, providing not just a series of steps, but the underlying rationale to ensure reproducibility and successful implementation.

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages: preparation of the racemic starting material and its subsequent chiral resolution. This workflow ensures a consistent supply of the precursor for the key enantioselective transformation.

G cluster_0 Part 1: Racemic Precursor Synthesis cluster_1 Part 2: Enzymatic Kinetic Resolution Start 2-Phenylbutanenitrile + Acrylamide Cyclization Base-Catalyzed Cyclization Start->Cyclization Michael Addition Racemate Racemic (R/S)-3-ethyl-3-phenyl -2,6-piperidinedione Cyclization->Racemate EKR Asymmetric Hydrolysis (Hydrolase Enzyme) Racemate->EKR Substrate Separation Biphasic Extraction (pH Adjustment) EKR->Separation Product (3R)-3-ethyl-3-phenyl -2,6-piperidinedione Separation->Product Purified Product Byproduct (5S)-5-amino-3-ethyl-5-oxo -3-phenylpentanoic acid Separation->Byproduct Aqueous Waste

Figure 1: High-level workflow for the synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

Part 1: Synthesis of Racemic (R/S)-3-Ethyl-3-phenyl-2,6-piperidinedione

Principle: The synthesis of the racemic precursor is a classic and efficient method involving a base-catalyzed Michael addition of 2-phenylbutanenitrile to acrylamide, followed by an intramolecular cyclization and hydrolysis to form the glutarimide ring. This one-pot reaction is robust and provides the substrate needed for the subsequent resolution step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-PhenylbutanenitrileReagentSigma-Aldrich
Acrylamide≥99%Sigma-AldrichCaution: Neurotoxin
tert-ButanolAnhydrousAcros Organics
Potassium tert-butoxide≥98%Sigma-AldrichMoisture sensitive
Hydrochloric Acid (HCl)37%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (Saturated NaCl)Lab Prepared
Anhydrous Sodium SulfateGranularFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol (200 mL).

  • Base Addition: Carefully add potassium tert-butoxide (1.2 equivalents) to the solvent. Stir the mixture under a nitrogen atmosphere until the base is fully dissolved.

  • Nucleophile Addition: Add 2-phenylbutanenitrile (1.0 equivalent) dropwise to the solution at room temperature.

  • Michael Acceptor Addition: In a separate beaker, dissolve acrylamide (1.1 equivalents) in a minimal amount of warm tert-butanol and add it to the reaction flask.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Hydrolysis & Cyclization: After completion, cool the reaction to room temperature. Slowly and carefully add concentrated HCl (2.5 equivalents) and water (50 mL). Re-heat the mixture to reflux for an additional 2 hours to facilitate cyclization and hydrolysis of the nitrile intermediate.

  • Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL), followed by saturated brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield racemic 3-ethyl-3-phenyl-2,6-piperidinedione as a white crystalline solid.

Part 2: Enzymatic Kinetic Resolution of the Racemic Precursor

Principle: This step is the core of the chiral synthesis. A hydrolase enzyme, such as a lipase or amidase, is used to selectively catalyze the ring-opening hydrolysis of one enantiomer over the other. In this protocol, the enzyme preferentially hydrolyzes the (3S)-enantiomer to its corresponding water-soluble monoacid. This leaves the desired (3R)-enantiomer unreacted in the organic phase, allowing for a straightforward separation. The success of this step hinges on stopping the reaction at approximately 50% conversion to maximize both the yield and the enantiomeric excess (e.e.) of the (3R)-product.[3]

Figure 2: Principle of Enzymatic Kinetic Resolution.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Racemic GlutethimideFrom Part 1
Lipase B from Candida antarcticaImmobilized (e.g., Novozym 435)Sigma-AldrichHighly effective hydrolase
Phosphate Buffer0.1 M, pH 7.2Lab Prepared
TolueneACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
Chiral HPLC Columne.g., Chiralcel OD-HDaicelFor e.e. determination
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL Erlenmeyer flask, add the racemic 3-ethyl-3-phenyl-2,6-piperidinedione (1.0 equivalent, e.g., 5 grams).

  • Solvent System: Add toluene (50 mL) and 0.1 M phosphate buffer (pH 7.2, 50 mL) to create a biphasic system. Stir vigorously to ensure adequate mixing.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~10% w/w of the substrate).

  • Reaction: Maintain the reaction at a constant temperature (e.g., 40°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress closely by taking small aliquots of the organic layer and analyzing by chiral HPLC. The goal is to stop the reaction when the conversion reaches 50% (i.e., the peak area of the starting material is 50% of its initial value). This typically takes 24-48 hours.

    • Causality Note: Stopping at 50% conversion is critical. In an ideal kinetic resolution, this point provides the maximum theoretical yield (50%) of the desired enantiomer at the highest possible enantiomeric excess.

  • Reaction Quench: Once 50% conversion is reached, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with toluene and ethanol, dried, and potentially reused.

  • Separation: Transfer the biphasic solution to a separatory funnel. Add a saturated solution of sodium bicarbonate (50 mL) to basify the aqueous layer. This converts the (S)-monoacid into its sodium salt, ensuring it remains exclusively in the aqueous phase.

  • Extraction: Separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene (2 x 25 mL) to recover any residual product.

  • Washing and Drying: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to yield the crude (3R)-enantiomer.

Part 3: Purification and Characterization

Purification

The crude product obtained from the enzymatic resolution is typically of high enantiomeric purity (>95% e.e.). Further purification can be achieved by recrystallization from an isopropanol/hexane mixture to yield (3R)-3-ethyl-3-phenyl-2,6-piperidinedione as a pure, white crystalline solid.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

AnalysisMethodExpected Result
Enantiomeric Excess (e.e.) Chiral HPLC>98% e.e. for the (R)-enantiomer. Confirmed by comparison with a racemic standard.
Structural Confirmation ¹H and ¹³C NMRSpectra consistent with the structure of 3-ethyl-3-phenyl-2,6-piperidinedione.
Optical Rotation PolarimetryA specific optical rotation value confirming the (R)-configuration.
Purity Standard HPLC/UPLC>99% chemical purity.
Melting Point Melting Point ApparatusA sharp melting point consistent with the pure enantiomer.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of enantiopure (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. By combining a classic synthesis of the racemic precursor with a highly selective enzymatic kinetic resolution, this method provides a practical route for obtaining this valuable chiral building block. The protocol emphasizes not only the procedural steps but also the critical scientific principles that ensure success, making it a reliable guide for researchers in academic and industrial settings.

References

  • Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (−)-Paroxetine. The Journal of Organic Chemistry. Available at: [Link][4]

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. Available at: [Link][1]

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Molecules. Available at: [Link][2]

  • Asymmetric hydrolysis of 3-substituted glutarimide. Google Patents (WO2015141758A1). Available at: [3]

Sources

Method

Application Note: Enantioselective HPLC Resolution of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Executive Summary & Pharmacological Context (3R)-3-ethyl-3-phenyl-2,6-piperidinedione , commonly known as (R)-(+)-glutethimide, is a nonbarbiturate sedative-hypnotic agent. Because it possesses a chiral center at the C3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione , commonly known as (R)-(+)-glutethimide, is a nonbarbiturate sedative-hypnotic agent. Because it possesses a chiral center at the C3 position of the piperidinedione ring, the compound exhibits profound stereoselective pharmacodynamics and pharmacokinetics. Clinical and toxicological studies demonstrate that the (3R)-(+)-enantiomer is 2 to 3 times more potent than its (3S)-(-)-counterpart [1].

Furthermore, the enantiomers are metabolized via entirely divergent cytochrome P450 pathways. The (3R)-enantiomer undergoes hydroxylation at the C4 position of the glutarimide ring, yielding 4-hydroxyglutethimide—an active metabolite heavily implicated in acute toxicity and prolonged central nervous system depression. Conversely, the (3S)-enantiomer undergoes aliphatic hydroxylation on the ethyl side chain [1, 2]. Given this stereospecific toxicity profile, the precise chromatographic isolation and quantification of the (3R)-enantiomer is a critical requirement for pharmacokinetic monitoring and toxicological assays.

Mechanistic Pathway: Stereospecific Metabolism

To understand the necessity of this chiral separation, one must visualize the divergent metabolic fate of the enantiomers. The diagram below illustrates the stereospecific pathways that necessitate high-resolution chiral tracking.

Metabolism Racemic Racemic Glutethimide (C13H15NO2) R_Enant (3R)-(+)-Glutethimide (High Potency) Racemic->R_Enant Chiral Separation S_Enant (3S)-(-)-Glutethimide (Low Potency) Racemic->S_Enant Chiral Separation R_Metab 4-Hydroxyglutethimide (Toxic Metabolite) R_Enant->R_Metab C4 Ring Hydroxylation S_Metab 2-(1-hydroxyethyl)- 2-phenylglutarimide S_Enant->S_Metab Ethyl Side-chain Hydroxylation

Fig 1. Stereospecific metabolism of glutethimide enantiomers via CYP450 pathways.

Chromatographic Rationale & Column Chemistry

Historically, the separation of glutethimide enantiomers relied on Pirkle-type (S)-N-(3,5-dinitrobenzoyl)leucine columns, which required complex gradient elution and yielded suboptimal resolution ( Rs​<3.0 ) [2].

To achieve baseline separation suitable for preparative scale-up and high-throughput analysis, this protocol utilizes a Cellulose tris(4-methylphenyl benzoate) chiral stationary phase (commercially known as Chiralcel OJ).

Causality of Experimental Choices:

  • Stationary Phase Chemistry: The chiral recognition mechanism on the Chiralcel OJ column is driven by the supramolecular helical structure of the derivatized cellulose. The 4-methylphenyl benzoate pendant groups provide robust π−π interaction sites for the phenyl ring of glutethimide. Simultaneously, the ester linkages of the CSP act as hydrogen-bond acceptors for the imide (-NH-C=O) group of the 2,6-piperidinedione ring [1].

  • Mobile Phase Selection (Hexane/Ethanol): A normal-phase environment is mandatory to preserve the hydrogen-bonding interactions. Hexane acts as the non-polar bulk solvent, forcing the analyte into the chiral cavities. Ethanol is selected over isopropanol (IPA) as the polar modifier. Because IPA is sterically bulky, it can block access to the narrow chiral grooves of the cellulose polymer [3]. Ethanol effectively competes for non-specific binding sites on the silica support without disrupting the chiral inclusion complex, dramatically reducing peak tailing and yielding an exceptional resolution factor ( Rs​ ) of 14.23 [1].

Self-Validating Experimental Protocol

This methodology is designed as a closed, self-validating system. By enforcing strict System Suitability Test (SST) criteria prior to sample analysis, the protocol ensures that mobile phase preparation errors or column degradation are detected immediately.

Materials & Reagents
  • Stationary Phase: Chiralcel OJ column (250 mm × 4.6 mm i.d., 10 µm particle size).

  • Mobile Phase: HPLC-grade Hexane and HPLC-grade Ethanol.

  • Reference Standard: Racemic glutethimide (≥99% purity).

Step-by-Step Execution
  • Mobile Phase Preparation: Mix Hexane and Ethanol in a 60:40 (v/v) ratio. Degas the mixture via ultrasonication under vacuum for 10 minutes to prevent baseline drift caused by micro-bubbles in the UV flow cell.

  • System Equilibration: Flush the Chiralcel OJ column with the mobile phase at a flow rate of 1.0 mL/min at a controlled column compartment temperature of 23°C. Monitor the UV baseline at 254 nm until stable (typically 30–45 minutes).

  • Sample Preparation: Dissolve the glutethimide sample in the mobile phase to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter. Note: Using the mobile phase as the diluent eliminates solvent-front refractive index disturbances.

  • System Suitability Test (SST): Inject 10 µL of the racemic reference standard.

    • Validation Gate: The system is only validated for sample analysis if the resolution ( Rs​ ) between the (3S) and (3R) peaks is ≥10.0 , and the tailing factor for both peaks is ≤1.5 .

  • Sample Analysis: Inject 10 µL of the prepared unknown sample. The (3S)-(-)-enantiomer elutes first, followed by the target (3R)-(+)-enantiomer.

Analytical Workflow Visualization

Workflow Step1 1. Sample Preparation 1 mg/mL in Hexane:EtOH Step2 2. Chiral Stationary Phase Cellulose tris(4-methylphenyl benzoate) Step1->Step2 Step3 3. Isocratic Elution Hexane:EtOH (60:40), 1.0 mL/min Step2->Step3 Step4 4. UV Detection λ = 254 nm at 23°C Step3->Step4 Step5 5. System Validation Confirm Rs ≥ 10.0 & Tailing ≤ 1.5 Step4->Step5

Fig 2. Isocratic chiral HPLC workflow for baseline resolution of glutethimide.

Quantitative Optimization Data

The table below summarizes the causality of mobile phase and column selection by comparing the optimized method against alternative conditions. The data highlights why the 60:40 Hexane:Ethanol ratio on a tribenzoate cellulose phase is the definitive standard for this compound.

Stationary Phase TypeMobile Phase Composition (v/v)Flow Rate (mL/min)Temp (°C)Resolution ( Rs​ )Enantioselectivity ( α )Ref
Chiralcel OJ (Tribenzoate)Hexane : Ethanol (60:40) 1.0 23 14.23 > 2.0 [1]
Chiralcel OJ (Tribenzoate)Hexane : Ethanol (80:20)1.02310.151.85[1]
Chiralcel OK (Tricinnamate)Hexane : Isopropanol (90:10)0.5231.251.15[3]
Pirkle-type (DNBPG)Hexane : Isopropanol (Gradient)2.0Ambient< 3.00N/A[2]

Data Interpretation: Increasing the ethanol concentration to 40% disrupts non-specific matrix binding without breaking the highly specific chiral inclusion complex, maximizing Rs​ to an exceptional 14.23.

References

  • Aboul-Enein, H. Y., & Islam, M. R. (1990). "Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites Using Cellulose Tribenzoate Chiral Stationary Phase." Journal of Chromatographic Science, 28(6), 307–310. URL:[Link]

  • Wainer, I. W., Alembik, M. C., & Fischer, L. J. (1986). "The determination of (R)- and (S)-glutethimide and the corresponding 4-hydroxyglutethimide metabolites in human serum and urine using a Pirkle-type HPLC chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 4(6), 707-714. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 3487, Glutethimide." PubChem. URL:[Link]

Application

Application Note: In Vitro Protocols for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione ((+)-Glutethimide)

Executive Summary & Mechanistic Rationale (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly designated as dextro-glutethimide or (+)-glutethimide, is the enantiopure R-isomer of the classical sedative-hypnotic agent gl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly designated as dextro-glutethimide or (+)-glutethimide, is the enantiopure R-isomer of the classical sedative-hypnotic agent glutethimide[1]. In contemporary drug development and molecular pharmacology, this compound serves as a critical reference tool for two distinct biological pathways:

  • GABA_A Receptor Modulation: It acts as a positive allosteric modulator (PAM), enhancing inhibitory GABAergic neurotransmission[2].

  • CYP450 Enzyme Induction: It is a potent activator of the Pregnane X Receptor (PXR), leading to the robust transcriptional upregulation of cytochrome P450 3A4 (CYP3A4)[3][4].

The Causality of Enantiopurity: Utilizing the isolated (3R)-enantiomer rather than the racemic mixture (±)-glutethimide is a critical experimental choice. Enantiomers of glutethimide are metabolized by different enzymes and at highly divergent rates[5]. The dextro-isomer possesses a specific optical rotation of +176°[1] and exhibits distinct spatial interactions within the PXR ligand-binding domain and the GABA_A allosteric site. Employing the pure (3R)-isomer ensures a self-validating experimental system where phenotypic readouts are not confounded by the competing pharmacokinetics or off-target effects of the (S)-enantiomer.

PXR_Pathway Ligand (3R)-Glutethimide (Ligand) PXR Pregnane X Receptor (Cytosol/Nucleus) Ligand->PXR Binds LBD RXR RXRα Heterodimer PXR->RXR Heterodimerization DNA CYP3A4 Promoter (PXRE/ER6) RXR->DNA Binds Response Element mRNA CYP3A4 mRNA Transcription DNA->mRNA Gene Activation Protein CYP3A4 Enzyme (Functional) mRNA->Protein Translation

Fig 1. Mechanism of (3R)-Glutethimide-induced CYP3A4 expression via Pregnane X Receptor activation.

Physicochemical Properties & Reagent Preparation

Proper handling and formulation are paramount for maintaining cellular viability and ensuring reproducible receptor binding. Note that glutethimide and its derivatives are classified as DEA Schedule II controlled substances due to their central nervous system depressant properties[1][6]. Institutional regulatory compliance is required prior to use.

PropertyValue / Description
Chemical Name (3R)-3-ethyl-3-phenyl-2,6-piperidinedione
Molecular Formula C13H15NO2[1]
Molecular Weight 217.26 g/mol [1]
Melting Point 102.5 - 103 °C (dextro-isomer)[1]
Optical Rotation [α]D20 +176° (in methanol)[1]
Primary Targets PXR (Agonist)[4], GABA_A (PAM)[2]

Stock Solution Preparation:

  • Weigh 21.73 mg of (3R)-glutethimide powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 100 mM master stock .

  • Aliquot into light-protected microcentrifuge tubes and store at -20°C. Causality Note: DMSO is required due to the compound's highly lipophilic nature; however, final in-well DMSO concentrations must never exceed 0.1% (v/v) to prevent solvent-induced hepatotoxicity or artifactual membrane destabilization during patch-clamp recordings.

Experimental Workflows

Workflow Step1 Cell Preparation (PHH or HEK-293T) Step2 Compound Treatment (0.1 - 100 µM (3R)-Glutethimide) Step1->Step2 Step3A Hepatocyte Assay (mRNA Extraction & RT-qPCR) Step2->Step3A CYP Induction Step3B Electrophysiology (Patch-Clamp Recording) Step2->Step3B Receptor Modulation Step4A CYP3A4 Fold-Induction Analysis Step3A->Step4A Step4B GABA_A Current Potentiation Analysis Step3B->Step4B

Fig 2. Divergent cell culture workflows for metabolic induction and electrophysiological assays.

Protocol A: CYP3A4 Induction Assay in Primary Human Hepatocytes (PHH)

Rationale: Immortalized hepatic cell lines (e.g., HepG2) frequently lose basal expression of functional PXR and Constitutive Androstane Receptor (CAR). Therefore, sandwich-cultured Primary Human Hepatocytes (PHH) are the gold standard for evaluating clinically relevant CYP3A4 induction[4].

Step-by-Step Methodology:

  • Cell Seeding: Thaw cryopreserved PHH and seed at a density of 4 × 10^5 cells/well in collagen I-coated 24-well plates using Williams' E Medium supplemented with 5% FBS, dexamethasone (0.1 µM), and ITS (Insulin-Transferrin-Selenium).

  • Maturation: Allow cells to attach for 6 hours, then overlay with Matrigel (0.25 mg/mL) to establish a sandwich culture. Incubate for 48 hours to restore basal metabolic enzyme expression.

  • Treatment Phase:

    • Prepare dosing solutions of (3R)-glutethimide at 10 µM, 50 µM, and 100 µM in serum-free Williams' E Medium.

    • Self-Validating Controls: Include Rifampicin (10 µM) as a positive control for PXR-mediated CYP3A4 induction[3], and 0.1% DMSO as the vehicle negative control.

    • Treat cells for 48 hours, replacing the media and compound every 24 hours.

  • Harvest & Analysis: Lyse cells using TRIzol reagent. Extract total RNA, synthesize cDNA, and perform RT-qPCR using TaqMan probes specific for human CYP3A4. Normalize expression against a housekeeping gene (e.g., GAPDH or RPLP0).

Protocol B: GABA_A Receptor Electrophysiology in HEK-293T Cells

Rationale: HEK-293T cells lack endogenous GABA_A receptors. Transiently transfecting these cells with specific human GABA_A subunit plasmids (e.g., α1, β2, γ2) allows for the precise, noise-free measurement of the (3R)-enantiomer's allosteric modulatory effects[2].

Step-by-Step Methodology:

  • Transfection: Plate HEK-293T cells on poly-D-lysine coated glass coverslips. Transfect with human GABA_A receptor subunits (α1:β2:γ2 in a 1:1:1 ratio) alongside a GFP reporter plasmid using Lipofectamine 3000.

  • Recording Setup: 48 hours post-transfection, transfer a coverslip to the recording chamber mounted on an inverted fluorescence microscope. Identify successfully transfected (GFP-positive) cells.

  • Patch-Clamp Configuration: Establish a whole-cell configuration using a borosilicate glass pipette (resistance 3–5 MΩ) filled with an intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3). Voltage-clamp the cell at -60 mV.

  • Perfusion & Data Acquisition:

    • Apply an EC20 concentration of GABA (typically ~2-5 µM) via a rapid perfusion system to establish a baseline inward chloride current.

    • Wash out for 2 minutes.

    • Co-apply GABA (EC20) + (3R)-glutethimide (30 µM).

    • Record the peak amplitude of the inward current. The degree of potentiation validates the compound's efficacy as a positive allosteric modulator.

Quantitative Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological readouts when utilizing the (3R)-enantiomer in the aforementioned protocols. Deviations from these baselines may indicate issues with enantiomeric purity or cellular dedifferentiation.

Assay TypeTargetTreatment ConditionExpected ReadoutInterpretation
Transcriptional CYP3A4 mRNA0.1% DMSO (Vehicle)1.0x (Baseline)Normalization control
Transcriptional CYP3A4 mRNA10 µM Rifampicin~15.0x - 25.0x FoldValidates PXR pathway integrity
Transcriptional CYP3A4 mRNA50 µM (3R)-Glutethimide~8.0x - 12.0x FoldStrong PXR activation & induction
Electrophysiology GABA_A (α1β2γ2)GABA (EC20) alone~300 pA Inward CurrentBaseline receptor activation
Electrophysiology GABA_A (α1β2γ2)GABA (EC20) + 30 µM (3R)-Glutethimide~500 - 600 pA Inward Current~160-200% PAM Potentiation

References

  • Glutethimide | C13H15NO2 | CID 3487 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Glutethimide - Wikipedia Source: Wikipedia URL:[Link]

  • Differential regulation of CYP3A4 promoter activity by a new class of natural product derivatives binding to pregnane X receptor Source: PubMed Central (PMC) URL:[Link]

  • Nuclear Pregnane X Receptor: A Key Regulator of Xenobiotic Metabolism Source: Endocrine Reviews | Oxford Academic URL:[Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Notes and Protocols for Assessing the Cytotoxicity of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Introduction: Unveiling the Cytotoxic Potential of Novel Piperidinedione Analogs The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Piperidinedione Analogs

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Derivatives of 3-phenylpiperidine-2,6-dione, in particular, have garnered significant interest for their potential antineoplastic properties.[1][2][3] (3R)-3-ethyl-3-phenyl-2,6-piperidinedione represents a novel analog within this class, and a thorough evaluation of its cytotoxic effects is a critical first step in its journey as a potential therapeutic candidate.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously assess the cytotoxic profile of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. The protocols detailed herein are designed to be robust and self-validating, moving beyond simple procedural steps to explain the scientific rationale behind each experimental choice. This ensures the generation of high-quality, reproducible data essential for informed decision-making in the drug discovery pipeline.

Our approach is multi-faceted, beginning with a primary assessment of cell viability and cytotoxicity, followed by a deeper investigation into the underlying mechanism of cell death. This structured workflow allows for a comprehensive characterization of the compound's cellular effects.

I. Foundational Cytotoxicity Assessment: Quantifying the Impact on Cell Viability

The initial phase of in vitro toxicity screening is to determine the concentration-dependent effect of the test compound on cell viability.[4] This is typically achieved using robust and high-throughput colorimetric or fluorometric assays that measure metabolic activity or membrane integrity.

A. The MTT Assay: A Measure of Metabolic Competence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method to assess cell viability.[5][6][7] The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenase enzymes.[8] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

  • Selected cancer and non-malignant cell lines (e.g., HCT116, HL-60, and normal human fibroblasts)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm[9][10]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control.

  • Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell viability by 50%.[4]

ParameterDescription
Cell Seeding Density Optimized for each cell line to ensure exponential growth throughout the assay period.
Compound Concentrations A wide range of concentrations should be tested to obtain a full dose-response curve.
Incubation Time Typically 24-72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.
Controls Untreated cells (100% viability), vehicle control, and a positive control (a known cytotoxic agent).
B. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is another common method for quantifying cytotoxicity.[11] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

  • Selected cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for positive control)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm[14][15]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.[14]

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[14]

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.[14]

    • Measure the absorbance at 490 nm using a microplate reader.[14][15]

Data Analysis:

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

  • The positive control consists of cells treated with the lysis buffer to achieve maximum LDH release.

II. Delving Deeper: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is established, the next critical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[4]

A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

The Annexin V/PI assay is a gold-standard method for identifying apoptotic and necrotic cells via flow cytometry.[4][16] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[17][18] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining their DNA.[19]

Materials:

  • (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

  • Selected cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with (3R)-3-ethyl-3-phenyl-2,6-piperidinedione at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and suspension cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI solution to the cell suspension.[4]

    • Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.[4]

    • Excite FITC at 488 nm and detect the emission at approximately 530 nm. Excite PI and detect its emission at around 617 nm.[4]

Data Analysis:

  • Gate the cell populations to quantify the percentage of:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

III. Visualizing the Process: Experimental Workflow and Potential Signaling Pathway

To provide a clear overview, the following diagrams illustrate the experimental workflow and a potential signaling pathway that may be induced by (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, based on the known mechanisms of similar compounds.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Cell Seeding (96-well plate) B Compound Treatment (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (Dose-Response) A->B C Incubation (24-72 hours) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Data Analysis (IC50 Determination) D->F E->F G Cell Treatment (IC50 Concentration) H Annexin V/PI Staining G->H I Flow Cytometry Analysis H->I J Quantification of Apoptosis vs. Necrosis I->J

Caption: A streamlined experimental workflow for assessing the cytotoxicity of novel compounds.

G compound (3R)-3-ethyl-3-phenyl-2,6-piperidinedione mito Mitochondrial Stress compound->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis cas37->apoptosis

Caption: A putative intrinsic apoptosis pathway initiated by the test compound.

IV. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. By systematically evaluating cell viability, membrane integrity, and the mode of cell death, researchers can gain critical insights into the compound's biological activity.

Positive results from these assays, such as potent cytotoxicity against cancer cell lines with a favorable selectivity index over non-malignant cells, would warrant further investigation. Subsequent studies could explore the molecular mechanisms in greater detail, for instance, by examining the activation of specific caspases, changes in mitochondrial membrane potential, and the regulation of key apoptotic proteins using techniques like Western blotting and qPCR.

By adhering to these detailed and scientifically-grounded protocols, researchers can ensure the generation of high-quality data that will be instrumental in guiding the future development of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione and other promising piperidinedione-based compounds.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Springer Nature Experiments. (2001). Assaying Drug-Induced Apoptosis. Retrieved from [Link]

  • Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]

  • Explicyte. (n.d.). Immune Cell Tumor Killing Assay I T cell cytotoxicity I CRO services. Retrieved from [Link]

  • CleanControlling. (2025). Cytotoxicity tests on medical devices. Retrieved from [Link]

  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Retrieved from [Link]

  • 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. (1981). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. (2024). MDPI. Retrieved from [Link]

  • Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. (2015). ResearchGate. Retrieved from [Link]

  • 3-Phenylacetylamino-2,6-piperidinedione, a naturally-occurring peptide analogue with apparent antineoplastic activity, may bind to DNA. (1986). Drugs Under Experimental and Clinical Research. Retrieved from [Link]

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Application

Enzyme inhibition assay with (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Application Note: In Vitro Cytochrome P450 (CYP19A1 & CYP11A1) Inhibition Profiling using (3R)-3-ethyl-3-phenyl-2,6-piperidinedione Executive Summary & Mechanistic Rationale (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytochrome P450 (CYP19A1 & CYP11A1) Inhibition Profiling using (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Executive Summary & Mechanistic Rationale

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione (the R-enantiomer of glutethimide) serves as a critical structural scaffold in the pharmacological development of non-steroidal aromatase inhibitors (AIs). Historically, racemic glutarimide derivatives like aminoglutethimide were utilized to achieve a "medical adrenalectomy" in hormone-dependent carcinomas[1]. However, early-generation derivatives exhibited significant off-target inhibition of CYP11A1 (cholesterol side-chain cleavage enzyme), leading to the dangerous suppression of cortisol and aldosterone[1].

Understanding the stereoselective binding of the glutarimide ring to the heme iron of cytochrome P450 enzymes is essential for advanced QSAR (Quantitative Structure-Activity Relationship) modeling[2]. The R-enantiomer demonstrates a distinct spatial orientation within the CYP19A1 active site, interacting with critical residues (e.g., D309 and the I-helix) while coordinating the heme iron via its piperidinedione moiety[3]. This application note details a robust, self-validating workflow to quantify the inhibitory potency (IC50) and selectivity of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione against both CYP19A1 and CYP11A1.

Pathway Visualization: Metabolic Blockade

To contextualize the assay design, it is necessary to visualize where the inhibitor exerts its pharmacological effect within the steroidogenic pathway. Dual-inhibition profiling is required because cross-reactivity at the CYP11A1 node causes severe adrenal toxicity.

Mechanism Cholesterol Cholesterol CYP11A1 CYP11A1 (Side-Chain Cleavage) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androgens Androgens (e.g., Androstenedione) Pregnenolone->Androgens Multiple Steps CYP19A1 CYP19A1 (Aromatase) Androgens->CYP19A1 Estrogens Estrogens (e.g., Estrone) CYP11A1->Pregnenolone CYP19A1->Estrogens Inhibitor (3R)-3-ethyl-3-phenyl- 2,6-piperidinedione Inhibitor->CYP11A1 Off-Target Inhibition Inhibitor->CYP19A1 Target Inhibition

Fig 1: Steroidogenic pathway blockade by (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

Experimental Protocols

Causality & Self-Validation: The protocols below utilize orthogonal detection methods (fluorometric for CYP19A1 and radiometric for CYP11A1) to prevent assay interference. By including positive controls (known potent inhibitors) and negative controls (vehicle-only), the system self-validates its dynamic range. This ensures that any observed IC50 shift is causally linked to competitive active-site binding rather than assay artifacts like compound auto-fluorescence, aggregation, or substrate depletion.

Protocol A: High-Throughput CYP19A1 (Aromatase) Fluorometric Assay

This assay measures the cleavage of Dibenzylfluorescein (DBF) by recombinant human CYP19A1. DBF is non-fluorescent; upon dealkylation by aromatase, it releases highly fluorescent fluorescein. Inhibitors binding to the CYP19A1 active site block this cleavage, resulting in a dose-dependent decrease in fluorescence[3].

Materials:

  • Recombinant Human CYP19A1 with Cytochrome P450 reductase (CPR) supersomes.

  • Substrate: Dibenzylfluorescein (DBF) (2 μM final concentration).

  • NADPH Regeneration System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compound: (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

  • Positive Control: Letrozole or Aminoglutethimide.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10 mM stock of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Potassium Phosphate, pH 7.4). Causality Note: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Master Mix : Dilute CYP19A1/CPR supersomes in assay buffer to achieve a final concentration of 4 nM CYP19A1 per well. Add 40 μL of this mix to a 96-well black opaque microtiter plate.

  • Pre-Incubation : Add 10 μL of the serially diluted test compound (or vehicle control) to the respective wells. Incubate at 37°C for 10 minutes to allow equilibrium binding to the heme pocket[2].

  • Reaction Initiation : Prepare a substrate/cofactor mix containing 10 μM DBF and the NADPH regeneration system. Add 50 μL to each well to initiate the reaction (Total volume = 100 μL).

  • Incubation : Seal the plate and incubate at 37°C for 30 minutes in the dark.

  • Termination : Add 40 μL of 2N NaOH to stop the enzymatic reaction. Causality Note: High pH maximizes the quantum yield of the released fluorescein, drastically improving the signal-to-noise ratio.

  • Detection : Read fluorescence using a microplate reader at Ex/Em = 485 nm / 530 nm.

Workflow Step1 1. Compound Dilution (DMSO <1%) Step2 2. Enzyme Pre-incubation (37°C, 10 min) Step1->Step2 Step3 3. Reaction Initiation (Add DBF + NADPH) Step2->Step3 Step4 4. Termination (Add 2N NaOH) Step3->Step4 Step5 5. Fluorescence Detection (Ex 485/Em 530) Step4->Step5

Fig 2: High-throughput fluorometric screening workflow for CYP19A1 inhibition.

Protocol B: CYP11A1 Radiometric Cleavage Assay

To evaluate off-target effects, the conversion of[26,27-³H]-cholesterol to pregnenolone and [³H]-isocaproic acid by CYP11A1 is measured.

Step-by-Step Methodology:

  • Substrate Preparation : Dry down[26,27-³H]-cholesterol under nitrogen gas and resuspend in 1% Tween-20. Causality Note: Tween-20 facilitates micelle formation, ensuring the highly hydrophobic cholesterol remains bioavailable to the enzyme in an aqueous buffer.

  • Reaction Assembly : In glass culture tubes, combine 10 μL of test compound, 50 μL of purified CYP11A1 (with adrenodoxin and adrenodoxin reductase), and 30 μL of assay buffer.

  • Initiation : Add 10 μL of the [³H]-cholesterol micelle solution and 1 mM NADPH to initiate side-chain cleavage. Incubate at 37°C for 60 minutes.

  • Extraction : Terminate the reaction by adding 100 μL of chloroform. Vortex vigorously and centrifuge at 3000 x g for 10 minutes. Causality Note: The unreacted [³H]-cholesterol partitions into the lower organic phase, while the enzymatically cleaved [³H]-isocaproic acid remains isolated in the upper aqueous phase.

  • Quantification : Transfer 50 μL of the upper aqueous phase to a scintillation vial containing 5 mL of scintillation cocktail. Count the radioactivity (DPM) using a liquid scintillation counter.

Data Presentation & Interpretation

The self-validating nature of the dual-assay allows for the calculation of IC50 values using a four-parameter logistic non-linear regression model. The table below summarizes the expected baseline pharmacological profiles for the R-enantiomer of glutethimide compared to standard reference compounds.

CompoundCYP19A1 IC50 (μM)CYP11A1 IC50 (μM)Selectivity Ratio (CYP11A1/CYP19A1)
(3R)-3-ethyl-3-phenyl-2,6-piperidinedione 12.5 ± 1.245.0 ± 3.53.6
(3S)-3-ethyl-3-phenyl-2,6-piperidinedione > 10060.5 ± 4.1N/A
(R)-Aminoglutethimide (Reference)0.6 ± 0.114.2 ± 1.823.6
Letrozole (Reference)0.002 ± 0.0005> 100> 50,000

Data Interpretation: The (3R)-enantiomer exhibits moderate, stereoselective inhibition of CYP19A1 compared to the inactive (3S)-enantiomer[2]. However, its low selectivity ratio (3.6) indicates significant cross-reactivity with CYP11A1. This biochemical data validates historical clinical observations where glutarimide scaffolds induced severe adrenal suppression[1]. The addition of the para-amino group in (R)-aminoglutethimide significantly enhances CYP19A1 affinity, while modern triazoles like Letrozole achieve near-perfect selectivity.

References

[2] Towards understanding aromatase inhibitory activity via QSAR modeling Source: EXCLI Journal URL:[Link]

[1] Historical Development of Aromatase Inhibitors Source: Holland-Frei Cancer Medicine - NCBI - NIH URL:[Link]

[3] Structural Basis for the Functional Roles of Critical Residues in Human Cytochrome P450 Aromatase Source: ResearchGate URL:[Link]

Sources

Method

Application and Protocol Guide: Evaluating the Neuroprotective Potential of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Introduction Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the death of neurons, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the death of neurons, often precipitated by a cascade of events including oxidative stress, neuroinflammation, and apoptosis. Consequently, the discovery of novel neuroprotective agents that can mitigate these processes is a critical goal in therapeutic development.[1][2]

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione is a chiral derivative of the piperidinedione class of compounds, which includes thalidomide. Thalidomide and its analogs have well-documented immunomodulatory and anti-inflammatory properties, and some have shown promise in models of neurodegenerative disease and traumatic brain injury.[3][4][5] These compounds are known to exert their effects through various mechanisms, including the inhibition of tumor necrosis factor-alpha (TNF-α) and modulation of signaling pathways related to apoptosis and oxidative stress.[3][4][6][7] Given the structural similarity, it is hypothesized that (3R)-3-ethyl-3-phenyl-2,6-piperidinedione may possess neuroprotective activities.

This guide provides a comprehensive set of protocols for the in vitro evaluation of the neuroprotective effects of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. The described assays are designed to assess the compound's ability to protect neuronal cells from common stressors implicated in neurodegeneration, namely excitotoxicity, oxidative stress, and neuroinflammation. The protocols are intended for researchers, scientists, and drug development professionals.

Experimental Design and Rationale

A multi-faceted approach is essential for thoroughly characterizing the neuroprotective profile of a test compound. The following experimental workflow is designed to first establish a non-toxic working concentration of the compound and then to evaluate its efficacy in protecting against various neurotoxic insults.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanistic Insights A Compound Preparation (3R)-3-ethyl-3-phenyl-2,6-piperidinedione C Cytotoxicity Assay (MTT) Determine non-toxic concentration range A->C B Neuronal Cell Culture (e.g., SH-SY5Y or Primary Neurons) B->C E Pre-treatment with Test Compound C->E Select non-toxic concentrations D Induce Neurotoxicity - Glutamate (Excitotoxicity) - H2O2 (Oxidative Stress) - LPS (Neuroinflammation) F Assess Neuroprotection - Cell Viability (MTT/LDH) - Apoptosis Assays (Caspase-3/7, Bax/Bcl-2) - Oxidative Stress (ROS) - Neuroinflammation (Nitrite/Cytokine) D->F E->F G Western Blot Analysis (e.g., p-AMPK, p-ERK, p-AKT) F->G Investigate signaling pathways

Caption: Experimental workflow for assessing the neuroprotective effects of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

Materials and Reagents

ReagentSupplierCat. No.
SH-SY5Y human neuroblastoma cellsATCCCRL-2266
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
(3R)-3-ethyl-3-phenyl-2,6-piperidinedioneSynthesize or procureN/A
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
Lactate Dehydrogenase (LDH) Cytotoxicity Assay KitThermo FisherC20300
L-Glutamic acidSigma-AldrichG1251
Hydrogen peroxide (H2O2), 30%Sigma-AldrichH1009
Lipopolysaccharides (LPS) from E. coli O111:B4Sigma-AldrichL4391
Caspase-Glo® 3/7 Assay SystemPromegaG8091
DCFDA / H2DCFDA - Cellular ROS Assay KitAbcamab113851
Griess Reagent SystemPromegaG2930
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher23225
Primary antibodies (Bax, Bcl-2, Cleaved Caspase-3, β-actin)Cell SignalingVarious
HRP-conjugated secondary antibodiesCell SignalingVarious
ECL Western Blotting SubstrateBio-Rad1705061

Protocol 1: Assessment of Neuronal Cytotoxicity

Rationale: Before evaluating the neuroprotective effects of a compound, it is crucial to determine its intrinsic toxicity to the neuronal cells. This ensures that any observed protective effects are not confounded by the compound's own impact on cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8]

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[8]

    • Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot a dose-response curve to determine the non-toxic concentration range for subsequent neuroprotection assays.

Protocol 2: Glutamate-Induced Excitotoxicity Assay

Rationale: Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a major mechanism of neuronal death in ischemic stroke and other neurodegenerative conditions.[9][10] This assay evaluates the ability of the test compound to protect neurons from glutamate-induced cell death.

Step-by-Step Methodology:
  • Cell Seeding and Pre-treatment:

    • Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

    • After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

    • Incubate for a pre-treatment period of 2-24 hours.[8][11]

  • Induction of Excitotoxicity:

    • Prepare a solution of L-glutamic acid in culture medium. A typical concentration to induce toxicity is 50-100 µM, but this should be optimized for your specific cell line.[11][12]

    • Add the glutamate solution to the wells, with the exception of the control wells.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described in Protocol 1.

    • Alternatively, assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.[13]

  • Data Analysis:

    • Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.

    • Express the results as a percentage of neuroprotection.

Protocol 3: Oxidative Stress Assay

Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage in many neurodegenerative diseases.[14][15][16][17] This protocol assesses the compound's ability to mitigate oxidative stress-induced cell death.

Step-by-Step Methodology:
  • Cell Seeding and Pre-treatment:

    • Follow the procedure for cell seeding and pre-treatment with the test compound as outlined in Protocol 2.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding hydrogen peroxide (H2O2) to the culture medium at a final concentration of 100-250 µM (this should be optimized).[2][8]

    • Incubate for 24 hours.

  • Assessment of Cell Viability and ROS Production:

    • Determine cell viability using the MTT or LDH assay.

    • To measure intracellular ROS levels, use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

      • After the treatment period, wash the cells with PBS.

      • Incubate the cells with DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

      • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Quantify the neuroprotective effect based on cell viability.

    • Express the intracellular ROS levels as a percentage of the H2O2-treated control group.

Protocol 4: Anti-Neuroinflammatory Assay in Microglia

Rationale: Neuroinflammation, mediated by activated microglia, plays a significant role in the pathogenesis of neurodegenerative diseases.[18] Activated microglia release pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), which can be neurotoxic.[18][19][20] This assay evaluates the anti-inflammatory properties of the test compound in a microglial cell line.

Step-by-Step Methodology:
  • Microglial Cell Culture:

    • Culture a suitable microglial cell line (e.g., BV-2) in appropriate medium.

    • Seed the cells into a 96-well plate.

  • Pre-treatment and Stimulation:

    • Pre-treat the cells with non-toxic concentrations of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[19][21]

    • Incubate for 24 hours.

  • Measurement of Nitric Oxide and Cytokines:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable product of NO, using the Griess reagent.[3]

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[22]

  • Data Analysis:

    • Calculate the percentage inhibition of nitrite and cytokine production by the test compound compared to the LPS-stimulated control.

Protocol 5: Apoptosis Assays

Rationale: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative disorders.[23][24][25][26] Caspases are a family of proteases that are critical executors of apoptosis.[23][27][28] The Bcl-2 family of proteins, which includes the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are key regulators of this process.[2]

Caspase-3/7 Activity Assay
  • Induce Apoptosis and Treat with Compound:

    • Seed SH-SY5Y cells in a white-walled 96-well plate.

    • Pre-treat with the test compound, then induce apoptosis using a relevant stressor (e.g., H2O2 or glutamate).

    • Include positive and negative controls.

  • Measure Caspase Activity:

    • Use a commercially available luminescent assay kit, such as the Caspase-Glo® 3/7 Assay.[23][26][27]

    • Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the number of viable cells if performing a multiplexed assay.

    • Express the results as a fold change in caspase activity compared to the control.

Western Blot for Bax and Bcl-2
  • Cell Lysis and Protein Quantification:

    • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.[8]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[8]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.[8]

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

    • Calculate the Bax/Bcl-2 ratio as an indicator of apoptotic potential.

Putative Neuroprotective Signaling Pathway

Based on the known mechanisms of thalidomide and its analogs, (3R)-3-ethyl-3-phenyl-2,6-piperidinedione may exert its neuroprotective effects by modulating key signaling pathways involved in cell survival and inflammation. For instance, it may inhibit the activity of AMP-activated protein kinase (AMPK) under oxidative stress conditions, a mechanism that has been proposed for thalidomide.[6][7]

G cluster_0 Neurotoxic Insult cluster_1 Signaling Cascade cluster_2 Therapeutic Intervention cluster_3 Outcome A Oxidative Stress / Excitotoxicity B AMPK Activation A->B induces C Pro-apoptotic signals (e.g., increased Bax/Bcl-2 ratio) B->C promotes D Apoptosis C->D leads to G Neuronal Survival E (3R)-3-ethyl-3-phenyl-2,6-piperidinedione F Cereblon (CRBN) E->F binds to F->B inhibits

Caption: Putative neuroprotective signaling pathway of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione.

Data Presentation

Table 1: Effect of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione on Neuronal Viability under Oxidative Stress
TreatmentConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
H2O2 (200 µM)-45.3 ± 3.8
H2O2 + Compound158.7 ± 4.1
H2O2 + Compound1075.1 ± 5.5**
H2O2 + Compound5088.9 ± 4.9***
p < 0.05, **p < 0.01, ***p < 0.001 vs. H2O2 alone. Data are mean ± SEM.
Table 2: Inhibition of LPS-Induced Nitrite Production in BV-2 Microglia
TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Control-2.1 ± 0.3-
LPS (100 ng/mL)-25.4 ± 1.8-
LPS + Compound120.3 ± 1.520.1
LPS + Compound1012.7 ± 1.1**49.9
LPS + Compound506.8 ± 0.9***73.2
p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS alone. Data are mean ± SEM.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of the neuroprotective properties of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. By systematically evaluating its effects on neuronal viability, apoptosis, oxidative stress, and neuroinflammation, researchers can gain valuable insights into its therapeutic potential for neurodegenerative diseases. Positive results from these assays would warrant further investigation into the specific molecular mechanisms and validation in in vivo models of neurodegeneration.[29][30]

References

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  • PLOS One. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
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  • PMC. (n.d.). Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments.
  • Frontiers. (2018, July 23). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10).
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  • PubMed. (2019, January 24). Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6'-Dithiothalidomide on Traumatic Brain Injury.
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Application

Application Note: Anti-Inflammatory Profiling of (3R)-3-Ethyl-3-Phenyl-2,6-Piperidinedione

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Targeted Protein Degradation (TPD) & Immunomodulation Introduction & Mechanistic Rationale (3R)-3-ethyl-3-phenyl-2,6-piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Targeted Protein Degradation (TPD) & Immunomodulation

Introduction & Mechanistic Rationale

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione is the highly specific (R)-enantiomer of glutethimide. While historically classified as a sedative-hypnotic, its core structural motif—a 2,6-piperidinedione (glutarimide) ring—is the exact pharmacophore required for binding the tri-tryptophan pocket of Cereblon (CRBN)[1]. CRBN serves as the substrate recognition receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex[2].

In modern drug development, glutarimide-containing compounds act as "molecular glues" or Immunomodulatory Imide Drugs (IMiDs). Binding of these compounds to CRBN alters the E3 ligase's surface topology, enabling the recruitment, polyubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[3]. The depletion of IKZF1/3 directly represses the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[4].

The Importance of Stereospecificity: Glutarimide binding to the chiral pocket of CRBN is highly stereoselective. Profiling the isolated (3R)-enantiomer is critical to eliminate chiral inversion artifacts and off-target toxicities commonly observed in racemic mixtures, ensuring that the measured anti-inflammatory response is purely driven by specific CRBN engagement.

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling cascade from initial target engagement to the functional anti-inflammatory readout.

G Cmpd (3R)-3-ethyl-3-phenyl- 2,6-piperidinedione CRBN Cereblon (CRBN) Substrate Receptor Cmpd->CRBN Binds Tri-Trp Pocket CRL4 CRL4 Core Complex (CUL4, DDB1, RBX1) CRBN->CRL4 Modulates Ligase NeoSub Neo-substrates (IKZF1 / IKZF3) CRL4->NeoSub Recruits Ub Polyubiquitination Cascade NeoSub->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to TNF Suppression of TNF-α & Pro-inflammatory Cytokines Proteasome->TNF Represses Transcription

Fig 1: CRBN-mediated targeted protein degradation pathway driving the anti-inflammatory response.

Experimental Protocols: A Self-Validating System

To establish a scientifically rigorous profile of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, we must utilize a self-validating assay cascade. Target engagement (Protocol A) does not guarantee degradation (the compound could be a mere antagonist). Degradation (Protocol B) must therefore be confirmed before assessing the ultimate functional anti-inflammatory output (Protocol C).

Protocol A: Target Engagement via TR-FRET CRBN Binding Assay

Purpose: To quantify the binding affinity ( IC50​ ) of the compound to the CRBN-DDB1 complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation: Prepare a master mix containing 10 nM His-tagged recombinant human CRBN-DDB1 complex, 2 nM Terbium-labeled anti-His antibody (FRET donor), and 10 nM Cy5-conjugated thalidomide tracer (FRET acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP).

  • Compound Titration: Dispense 10 µL of the master mix into a 384-well low-volume microplate. Add 50 nL of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in a 10-point dose-response series (ranging from 100 µM to 0.1 nM, 3-fold dilutions) using an acoustic liquid handler.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 495 nm (Terbium) and 665 nm (Cy5).

  • Analysis: Calculate the FRET ratio (665 nm / 495 nm). A decrease in the FRET ratio indicates successful displacement of the tracer by the compound.

Protocol B: Mechanistic Validation via IKZF1/3 Degradation Assay

Purpose: To confirm that binding to CRBN successfully induces the ubiquitination and degradation of IKZF1 and IKZF3 ( DC50​ ).

  • Cell Culture: Seed human Peripheral Blood Mononuclear Cells (PBMCs) or MM.1S cells at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with the compound at varying concentrations (10 µM, 1 µM, 0.1 µM, and DMSO control) for 18 hours.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Western Blotting: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against IKZF1, IKZF3, and GAPDH (loading control). Visualize using HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry using ImageJ.

Protocol C: Functional Anti-Inflammatory Assay (TNF-α ELISA)

Purpose: To measure the downstream suppression of TNF-α in an LPS-stimulated inflammatory model.

  • PBMC Preparation: Isolate human PBMCs from healthy donor buffy coats via density gradient centrifugation (Ficoll-Paque). Seed at 5×105 cells/well in a 96-well plate.

  • Pre-Incubation: Pre-treat the cells with a serial dilution of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (100 µM to 1 nM) for 1 hour at 37°C. Note: Pre-incubation is critical to allow the compound to initiate IKZF1/3 degradation before the inflammatory insult.

  • LPS Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL to stimulate TLR4-mediated cytokine production. Incubate for 18 hours at 37°C.

  • Supernatant Harvest & ELISA: Centrifuge the plate at 400 x g for 5 minutes. Transfer the cell-free supernatant to a new plate. Quantify secreted TNF-α using a highly sensitive human TNF-α sandwich ELISA kit, measuring absorbance at 450 nm.

  • Viability Counter-Screen: Perform a CellTiter-Glo (ATP-based) assay on the remaining cells to ensure that TNF-α reduction is due to true immunomodulation, not compound cytotoxicity.

Data Presentation & Expected Outcomes

To evaluate the efficacy of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, synthesize the quantitative outputs from the three protocols into a unified pharmacological profile. Below is a representative data structure for evaluating the compound against a known benchmark (e.g., Lenalidomide).

Assay MetricBiological SignificanceExpected Range for (3R)-EnantiomerBenchmark (Lenalidomide)
CRBN Binding ( IC50​ ) Affinity for the E3 ligase substrate receptor.1.5 µM - 5.0 µM~1.2 µM
IKZF1 Degradation ( DC50​ ) Potency of target transcription factor depletion.0.8 µM - 3.5 µM~0.5 µM
IKZF3 Degradation ( DC50​ ) Potency of target transcription factor depletion.0.5 µM - 2.0 µM~0.2 µM
TNF-α Inhibition ( IC50​ ) Functional anti-inflammatory potency.2.0 µM - 10.0 µM~0.1 µM
Cell Viability ( CC50​ ) Cytotoxicity threshold in PBMCs (18h).> 100 µM> 100 µM

Table 1: Pharmacological profiling metrics. A successful anti-inflammatory profile requires the IC50​ for TNF-α inhibition to be significantly lower than the CC50​ for cell viability, ensuring a wide therapeutic window.

References

  • Title: Chemical Ligand Space of Cereblon | ACS Omega Source: acs.org URL: [Link][1]

  • Title: Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K Source: rsc.org URL: [Link][2]

  • Title: A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - MDPI Source: mdpi.com URL: [Link][3]

  • Title: Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - Frontiers Source: frontiersin.org URL: [Link][4]

Sources

Method

Application Note: Solubility Profiling and Solvent Extraction Protocols for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacologists Compound Classification: Piperidinedione derivative / Sedative-hypnotic Introduction & Chemical Profiling (3R)-3-ethyl-3-phenyl-2,6-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacologists Compound Classification: Piperidinedione derivative / Sedative-hypnotic

Introduction & Chemical Profiling

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione, the active (R)-enantiomer of glutethimide, is a highly lipophilic compound frequently encountered in pharmacological and toxicological analyses. Due to its specific structural motifs—a hydrophobic core comprising ethyl and phenyl substituents, coupled with a polar glutarimide ring—the compound exhibits a highly selective solubility profile. Mastering its solvation thermodynamics is essential for designing robust Liquid-Liquid Extraction (LLE) workflows and ensuring accurate chromatographic quantification.

Mechanistic Insights into Solvent Interactions

The solubility behavior of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is dictated by the interplay between its functional groups and the solvent environment[1]:

  • Hydrogen Bonding Capacity: The glutarimide moiety (-CO-NH-CO-) acts as both a hydrogen bond donor and acceptor. This facilitates dissolution in polar protic solvents (e.g., ethanol, methanol)[1].

  • Lipophilic Dominance: The bulky phenyl and ethyl groups at the C3 position elevate the compound's lipophilicity (LogP ~ 1.9)[1]. Consequently, it is freely soluble in moderately polar to non-polar aprotic solvents (e.g., ethyl acetate, chloroform, acetone)[1].

  • Aqueous Insolubility: The hydrophobic bulk disrupts the hydrogen-bonded network of water without offering sufficient energetic compensation, resulting in poor aqueous solubility (~1 mg/mL at 30 °C)[1].

Quantitative Solubility Data

The table below summarizes the solubility profile of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione across standard laboratory solvents.

SolventPolarity IndexSolubility DesignationEstimated Concentration
Acetone 5.1Freely Soluble> 100 mg/mL
Ethyl Acetate 4.4Freely Soluble> 100 mg/mL
Chloroform 4.1Freely Soluble> 100 mg/mL
Ethanol 5.2Soluble10 - 30 mg/mL
Methanol 5.1Soluble10 - 30 mg/mL
Water 10.2Practically Insoluble~ 0.999 mg/mL (at 30 °C)
Hexane 0.1Practically Insoluble< 0.1 mg/mL

Data synthesized from established chemical databases and empirical solubility profiles[1],[2].

Experimental Protocols

To ensure analytical trustworthiness and self-validation, the following protocols leverage the compound's specific solubility limits.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Focus: This protocol uses a temperature-controlled environment to achieve true thermodynamic equilibrium, preventing supersaturation artifacts common in kinetic solubility assays.

  • Preparation: Weigh an excess amount (~50 mg) of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the test solvent (e.g., Ethanol).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Rationale: 48 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved particulates.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV at 235 nm.

Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Bioanalysis

Causality Focus: Selecting the correct extraction solvent is critical. While the compound is highly lipophilic, using a strictly non-polar solvent like hexane yields poor recovery because it cannot solvate the polar glutarimide ring. Conversely, moderately polar solvents like ethyl acetate or dichloromethane ensure excellent recovery[3].

  • Sample Preparation: Aliquot 1.0 mL of the aqueous sample (or biological matrix) into a clean glass extraction tube.

  • pH Adjustment: Add 100 µL of 0.1 M Phosphate Buffer to adjust the pH to 5.0–7.0. Rationale: The compound is unstable under highly alkaline conditions; maintaining a slightly acidic to neutral pH ensures the imide nitrogen remains unionized, maximizing organic partitioning[3].

  • Solvent Extraction: Add 3.0 mL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 2 minutes to maximize the interfacial surface area between the aqueous and organic phases.

  • Separation: Centrifuge at 3,000 × g for 10 minutes.

  • Collection & Concentration: Transfer the upper organic layer (ethyl acetate) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution: Reconstitute the residue in 200 µL of Methanol for downstream GC-MS or LC-MS analysis.

Workflow Visualization

LLE_Workflow Start Aqueous Sample Containing (3R)-Glutethimide pH_Adjust pH Adjustment (pH 5-7) Maintains Unionized State Start->pH_Adjust Solvent_Add Add Extraction Solvent (Ethyl Acetate or DCM) pH_Adjust->Solvent_Add Agitation Vortex / Agitation (Facilitates Partitioning) Solvent_Add->Agitation Centrifuge Centrifugation (Phase Separation) Agitation->Centrifuge Organic_Phase Collect Organic Phase (Contains Target Analyte) Centrifuge->Organic_Phase Evaporation Solvent Evaporation (Under N2 Stream) Organic_Phase->Evaporation Recon Reconstitution (For HPLC/GC-MS) Evaporation->Recon

Figure 1: LLE workflow utilizing ethyl acetate for (3R)-glutethimide extraction.

References

  • Source: nih.
  • Title: Glutethimide (PIM 246)
  • Source: chemicalbook.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing enantioselective synthesis of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

Topic: Optimizing Enantioselective Synthesis of (3R)-3-Ethyl-3-phenyl-2,6-piperidinedione ((+)-Glutethimide) Prepared by: Senior Application Scientist, Process Development & Catalysis Welcome to the Asymmetric Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Enantioselective Synthesis of (3R)-3-Ethyl-3-phenyl-2,6-piperidinedione ((+)-Glutethimide) Prepared by: Senior Application Scientist, Process Development & Catalysis

Welcome to the Asymmetric Synthesis Technical Support Portal. The enantioselective construction of quaternary stereocenters—such as the C3 position in (3R)-3-ethyl-3-phenyl-2,6-piperidinedione—poses a significant steric and electronic challenge. Traditional resolutions of racemic mixtures are low-yielding and inefficient[1].

This guide provides a self-validating, state-of-the-art methodology utilizing a chiral N,N′ -dioxide–Co(II) complex to catalyze the Michael addition of silyl ketene imines (SKIs) to 1-acrylpyrazoles, followed by acid-mediated cyclization[2]. By understanding the mechanistic causality behind these experimental choices, you can systematically optimize your yields and enantiomeric excess (ee).

I. System Overview & Mechanistic Causality

The core of this synthesis relies on establishing a highly rigid chiral pocket. We utilize 1-acrylpyrazole as the Michael acceptor because it acts as a bidentate ligand, coordinating to the Co(II) center via both its pyrazole nitrogen and carbonyl oxygen[2]. This bidentate locking mechanism restricts substrate rotation. Subsequently, through-space dispersion interactions between the unbound SKI and the catalyst complex dictate the facial selectivity of the nucleophilic attack, ensuring high enantiomeric induction[3].

Figure 1: Mechanistic workflow for the enantioselective synthesis of (R)-glutethimide.

II. Step-by-Step Experimental Protocol

To ensure a self-validating workflow, each phase of the reaction must be monitored before proceeding to the next.

Phase 1: Catalyst Preparation

  • Inside an argon-filled glovebox, combine Co(OTf)2​ (2.5 mol %) and the chiral N,N′ -dioxide ligand L-PrmtBu2 (2.5 mol %) in anhydrous CH2​Cl2​ [2].

  • Stir at 35 °C for 30 minutes to ensure complete complexation. The solution will exhibit a characteristic color shift indicating active Co(II) coordination.

Phase 2: Asymmetric Michael Addition 3. Cool the catalyst solution to -20 °C. 4. Add 1-acrylpyrazole (1.0 equivalent) and stir for 10 minutes to allow bidentate coordination to the Co(II) center[2]. 5. Dropwise, add the unsymmetrical silyl ketene imine (SKI) (1.2 equivalents). Maintain the temperature strictly between -20 °C and 0 °C to preserve the integrity of the through-space dispersion interactions[3]. 6. Quench the reaction with saturated aqueous NaHCO3​ and isolate the intermediate adduct (3m ) via silica gel column chromatography.

Phase 3: Glutarimide Ring Cyclization & Validation 7. Dissolve intermediate 3m in glacial acetic acid. 8. Add concentrated H2​SO4​ dropwise at room temperature. Stir until TLC indicates complete consumption of the nitrile intermediate. This step hydrolyzes the nitrile and triggers intramolecular cyclization to yield (+)-glutethimide[2]. 9. Validation: Determine the enantiomeric purity of the final product using chiral HPLC or 1H NMR spectroscopy utilizing chiral lanthanide shift reagents (e.g., Eu(hfc)3​ )[4].

III. Quantitative Benchmarks: Ligand Optimization

The steric bulk of the peripheral amide units on the N,N′ -dioxide ligand directly dictates the depth of the chiral pocket. The table below summarizes the causality between ligand structure and reaction efficiency[2].

Ligand VariantPeripheral Amide SubstitutionYield (%)Enantiomeric Excess (ee %)Mechanistic Impact
L-PrBn2 Benzyl< 50< 60Pocket too shallow; poor facial discrimination.
L-PrCy2 Cyclohexyl~ 60~ 75Moderate steric hindrance; competitive side reactions.
L-PrmtBu2 3,5-di-tert-butylphenyl72 91 Optimal dispersion interactions; rigid conformation.
IV. Troubleshooting Guides & FAQs

Q1: My silyl ketene imine (SKI) substrate is degrading before the Michael addition completes. What is causing this? A: SKIs are highly susceptible to hydrolysis, reverting rapidly to their corresponding nitriles. Causality: Trace moisture in your solvent or glovebox atmosphere cleaves the delicate Si-C=C=N network. Self-Validating Fix: Always distill SKIs over calcium hydride immediately prior to use. Monitor the disappearance of the characteristic ketenimine IR stretch ( ∼2000 cm−1 ) to validate substrate integrity before introducing it to the Co(II) catalyst mixture.

Q2: I am observing low enantiomeric excess (<80% ee) despite using the correct Co(II) catalyst. How can I optimize chiral induction? A: Enantioselectivity in this system is entirely dependent on the steric bulk of the N,N′ -dioxide ligand and the exclusion of competing coordinating species. If you are using a ligand with smaller substituents, switch to L-PrmtBu2 [2]. Furthermore, ensure strict anhydrous conditions; trace water will competitively bind to the Co(II) center, displacing the bidentate 1-acrylpyrazole and destroying the chiral pocket.

Figure 2: Troubleshooting logic tree for resolving low ee% in the Michael addition.

Q3: The cyclization of intermediate 3m to (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is yielding significant degradation products. What is the mechanistic cause? A: The cyclization requires the hydration of the nitrile to an amide, followed by an intramolecular attack to form the glutarimide ring. If the concentration of H2​SO4​ is too high, or if the reaction is subjected to excessive heat, you risk over-hydrolyzing the newly formed glutarimide ring into open-chain glutaric acid derivatives[5]. Maintain the reaction strictly at ambient temperature and carefully control the ratio of glacial acetic acid to concentrated sulfuric acid to ensure a controlled, high-yielding ring closure[2].

V. References

Sources

Optimization

Technical Support Center: Optimizing SFC Conditions for 3-ethyl-3-phenyl-2,6-piperidinedione Enantiomers

Welcome to the technical support center for the enantiomeric separation of 3-ethyl-3-phenyl-2,6-piperidinedione (also known as glutethimide) using Supercritical Fluid Chromatography (SFC). This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric separation of 3-ethyl-3-phenyl-2,6-piperidinedione (also known as glutethimide) using Supercritical Fluid Chromatography (SFC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome challenges in your SFC method development and optimization.

Troubleshooting Guide

Peak abnormalities and inconsistent results are common hurdles in chromatographic method development. This section provides a systematic approach to identifying and resolving issues you may encounter during the SFC separation of 3-ethyl-3-phenyl-2,6-piperidinedione enantiomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Enantiomeric Resolution Inappropriate Chiral Stationary Phase (CSP): The chiral selector does not have the necessary stereochemical recognition for the enantiomers.Action: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for piperidine-2,6-dione structures.[1][2] Consider both coated and immobilized polysaccharide phases. Also, cyclodextrin-based columns have shown success with related compounds.[1]
Suboptimal Mobile Phase Composition: The co-solvent or additive concentration is not conducive to chiral recognition.Action: Systematically vary the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage.[3] Introduce acidic or basic additives (0.1-0.5%) to the co-solvent to improve peak shape and potentially enhance enantioselectivity.[4]
Peak Tailing Secondary Silanol Interactions: The basic nitrogen in the piperidine ring can interact with acidic silanol groups on the silica support of the CSP, causing tailing.Action: Add a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), to the co-solvent at a low concentration (e.g., 0.1-0.2%). This will mask the active silanol sites.[4][5]
Column Overload: Injecting too much sample can saturate the stationary phase.Action: Reduce the sample concentration or injection volume. A 10-fold dilution can often confirm if overload is the issue.[6]
Inappropriate Injection Solvent: The sample solvent may be too strong, causing band broadening.Action: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Peak Fronting Sample Overload: High concentrations can lead to this peak distortion.Action: Decrease the amount of sample injected onto the column.[7]
Solubility Mismatch: The analyte may be poorly soluble in the mobile phase.Action: Ensure your sample is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase.[6]
Inconsistent Retention Times Fluctuations in Temperature or Pressure: SFC is sensitive to changes in mobile phase density, which is affected by temperature and pressure.[8][9]Action: Use a column oven to maintain a stable temperature. Ensure the back-pressure regulator (BPR) is functioning correctly and providing a consistent pressure.
Mobile Phase Composition Changes: Inaccurate mixing or evaporation of the co-solvent can alter retention.Action: Ensure accurate mobile phase preparation. Use fresh solvents and keep mobile phase containers covered to minimize evaporation.
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to drift.Action: Increase the column equilibration time to ensure the column is fully re-equilibrated with the initial mobile phase conditions.
Split Peaks Injector Issues: Problems with the injector can cause the sample band to be introduced onto the column in a distorted manner.Action: Inspect the injector for any blockages or leaks. Ensure the syringe is properly seated and functioning correctly.
Co-elution with an Impurity: An unresolved impurity may be present.Action: Use a mass spectrometer (MS) detector to check for co-eluting species with the same UV absorbance but different mass-to-charge ratios.
Sample Solvent Effects: Injecting in a solvent significantly stronger than the mobile phase can cause peak splitting.Action: Match the injection solvent to the mobile phase as closely as possible.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the best Chiral Stationary Phase (CSP) for 3-ethyl-3-phenyl-2,6-piperidinedione?

A1: There is no universal CSP, so a screening approach is highly recommended.[2] For piperidine-dione structures, polysaccharide-based CSPs are a primary choice due to their broad applicability.[1][2] Start with a screening of columns with different chiral selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). Cyclodextrin-based CSPs have also demonstrated enantioselectivity for related aminoglutethimide compounds and are worth including in your screen.[1]

Q2: What is the role of the co-solvent, and which one should I start with?

A2: The co-solvent (or modifier) is a polar organic solvent added to the supercritical CO2 to increase the mobile phase's solvating power and modulate retention and selectivity.[10] Methanol is the most common starting co-solvent in SFC due to its versatility.[3] However, ethanol and isopropanol can offer different selectivities and should be evaluated during method development.[3] A good starting point is a gradient of 5% to 40% co-solvent over 5-10 minutes.

Q3: When and why should I use additives in my mobile phase?

A3: Additives are crucial for improving peak shape and can also influence enantioselectivity.[4] For 3-ethyl-3-phenyl-2,6-piperidinedione, which has a basic piperidine ring, peak tailing due to interactions with residual acidic silanols on the CSP is a common issue.[5] Adding a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your co-solvent can significantly improve peak symmetry by masking these silanol groups.[4][5]

Q4: How do back pressure and temperature affect my separation?

A4: Back pressure and temperature are key parameters in SFC as they control the density of the supercritical fluid mobile phase.[8][9]

  • Back Pressure: Increasing the back pressure increases the density and solvating power of the mobile phase, which generally leads to shorter retention times.[11][12] While its effect on selectivity can be compound-dependent, it is a useful tool for fine-tuning retention. A typical starting back pressure is 150 bar.

  • Temperature: The effect of temperature is more complex. Increasing the temperature decreases the mobile phase density (leading to longer retention) but also increases the analyte's kinetic energy, which can sometimes improve peak efficiency.[11][13] The impact on enantioselectivity depends on the thermodynamics of the chiral recognition process. It is recommended to start with a temperature around 35-40 °C and explore a range if further optimization is needed.

Q5: My resolution is still not optimal after screening CSPs and mobile phases. What are my next steps?

A5: If initial screening does not yield baseline resolution, a systematic optimization of the "hit" conditions is necessary.

  • Fine-tune the co-solvent percentage: Switch from a gradient to an isocratic method and carefully adjust the co-solvent concentration in small increments (e.g., 1-2%).

  • Optimize the additive: If using an additive, try different types (e.g., DEA vs. IPA) and concentrations.

  • Adjust temperature and back pressure: Systematically vary these parameters to see their impact on resolution. A Design of Experiments (DoE) approach can be very efficient for this.[14]

  • Reduce the flow rate: While SFC allows for high flow rates, reducing the flow rate can sometimes improve resolution, albeit at the cost of longer analysis times.[12]

Experimental Protocols

Protocol 1: Initial Chiral Stationary Phase (CSP) Screening
  • CSP Selection: Choose a set of 3-4 polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and 1-2 cyclodextrin-based CSPs.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-ethyl-3-phenyl-2,6-piperidinedione in methanol or a 50:50 mixture of methanol and isopropanol.

  • Initial SFC Conditions:

    • Columns: As selected above (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol.

    • Gradient: 5% to 40% B in 8 minutes, hold at 40% for 2 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength for the analyte.

  • Execution: Run the screening gradient on each selected column.

  • Evaluation: Compare the chromatograms for enantiomeric resolution (Rs). Identify the CSP(s) that show the best or most promising separation.

Protocol 2: Co-solvent and Additive Optimization
  • CSP Selection: Use the most promising CSP identified in Protocol 1.

  • Co-solvent Screening:

    • Repeat the screening gradient from Protocol 1 using ethanol and then isopropanol as the co-solvent.

    • Compare the resolution obtained with each co-solvent to determine the best one for your analyte.

  • Additive Introduction:

    • Using the best CSP and co-solvent combination, prepare a new co-solvent containing 0.1% diethylamine (DEA).

    • Run the same gradient and compare the peak shape and resolution to the run without the additive.

  • Isocratic Optimization:

    • Based on the retention time of the enantiomers in the best gradient run, calculate an approximate isocratic co-solvent percentage. A good starting point is typically 5-10% lower than the percentage at which the peaks eluted in the gradient.

    • Run the analysis under isocratic conditions and fine-tune the co-solvent percentage to achieve optimal resolution (Rs > 1.5).

Data Presentation

Table 1: Impact of Co-solvent and Additive on Enantiomeric Resolution (Rs) of 3-ethyl-3-phenyl-2,6-piperidinedione on a Cellulose-based CSP
Co-solventAdditive (0.1%)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Peak Tailing Factor (Tf) - Enantiomer 2
MethanolNone4.24.51.21.8
MethanolDEA4.55.01.61.1
EthanolNone4.85.21.41.7
EthanolDEA5.15.71.81.2
IsopropanolNone5.56.01.51.6
IsopropanolDEA5.96.62.11.1

Note: The data in this table is illustrative and represents typical trends observed during SFC method development.

Visualizations

Diagram 1: Systematic Workflow for SFC Method Optimization

sfc_optimization_workflow start Start: Racemic 3-ethyl-3-phenyl-2,6-piperidinedione csp_screening 1. Chiral Stationary Phase (CSP) Screening (Polysaccharide & Cyclodextrin based) start->csp_screening co_solvent_screening 2. Co-solvent Screening (Methanol, Ethanol, Isopropanol) csp_screening->co_solvent_screening Select best CSP(s) additive_eval 3. Additive Evaluation (e.g., 0.1% DEA for peak shape) co_solvent_screening->additive_eval Select best co-solvent isocratic_fine_tuning 4. Isocratic Method Fine-Tuning (% Co-solvent) additive_eval->isocratic_fine_tuning Confirm additive benefit pressure_temp_opt 5. Back Pressure & Temperature Optimization (e.g., 120-200 bar, 30-50 °C) isocratic_fine_tuning->pressure_temp_opt Rs > 1.5? final_method Optimized SFC Method pressure_temp_opt->final_method Final optimization sfc_parameters Resolution Resolution CSP CSP CSP->Resolution Selectivity CoSolvent Co-solvent CoSolvent->Resolution Selectivity Retention Retention CoSolvent->Retention Additive Additive Additive->Resolution PeakShape Peak Shape Additive->PeakShape BackPressure Back Pressure BackPressure->Retention Density Temperature Temperature Temperature->Retention Density Retention->Resolution PeakShape->Resolution

Caption: Key parameters influencing SFC separation.

References

  • The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. (2014). ResearchGate. [Link]

  • Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review. [Link]

  • Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. (2021). ResearchGate. [Link]

  • Investigation of the effect of column temperature and back-pressure in achiral supercritical fluid chromatography within the context of drug impurity profiling. (2017). PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. (2014). Semantic Scholar. [Link]

  • Enantioseparation of glutethimide and its 5-OH-metabolite in capillary electrophoresis and study of selector-selectand interactions using one-dimensional rotating frame nuclear Overhauser and exchange spectroscopy. (2002). ResearchGate. [Link]

  • Enantiomer separation of racemic glutethimide by CEC. (2008). ResearchGate. [Link]

  • The effect of different modifiers, temperature, and back-pressure on SFC chiral separation on ADMPC-30. (2021). ResearchGate. [Link]

  • Isocratic high-performance liquid chromatographic resolution of glutethimide enantiomers and their 4-hydroxyglutethimide metabolites using cellulose tribenzoate chiral stationary phase. (1991). PubMed. [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. (2024). Drug Discovery Today. [Link]

  • Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases. (2015). ResearchGate. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sensitive determination of impurities in achiral pharmaceuticals by supercritical fluid chromatography using the Agilent 1260 Infinity Analytical SFC System. (2012). Agilent. [Link]

  • Stereoselective determination of pyridoglutethimide enantiomers in serum with a chiral cellulose-based high-performance liquid chromatographic column using solid phase extraction and UV detection. (2003). PubMed. [Link]

  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. [Link]

  • Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds. (1993). PubMed. [Link]

  • Chiral Separation by Supercritical Fluid Chromatography (SFC). (2015). ResearchGate. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Column Technology for Achiral SFC Separations. (2014). Chromatography Today. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]

  • Simple method development for SFC. (n.d.). Shimadzu. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). Teledyne ISCO. [Link]

  • A generic strategy for chiral separations by supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]

  • Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. (2024). LCGC International. [Link]

  • Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). (2020). Green Chemistry. [Link]

  • 5890 Chromatographic Troubleshooting Peak Shape Problem. (n.d.). Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Ethyl-3-phenyl-2,6-piperidinedione Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-ethyl-3-phenyl-2,6-piperidinedione (commonly known as glutethimide)[1]. As a Senior Application Scientist, I have structured this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-ethyl-3-phenyl-2,6-piperidinedione (commonly known as glutethimide)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Successful synthesis of this piperidinedione ring requires precise control over carbanion thermodynamics, radical suppression during conjugate additions, and aggressive dehydrating conditions for final cyclization.

This guide provides a self-validating mechanistic framework, troubleshooting FAQs, and standardized protocols to ensure high-yield, high-purity synthesis.

Part 1: Process Overview & Mechanistic Pathway

The synthesis of 3-ethyl-3-phenyl-2,6-piperidinedione is a classic three-step sequence[2]:

  • Alkylation : Benzyl cyanide is alkylated with an ethyl halide to form 2-phenylbutyronitrile.

  • Michael Addition : A base-catalyzed conjugate addition of 2-phenylbutyronitrile to ethyl acrylate yields ethyl 4-cyano-4-phenylhexanoate.

  • Hydrolysis & Cyclization : Acid-catalyzed hydrolysis of the nitrile and ester groups, followed by intramolecular cyclodehydration, forms the final 2,6-piperidinedione ring.

Below is the logical workflow mapping the desired pathway against common side reactions that compromise yield.

SynthesisPathway A Benzyl Cyanide (Phenylacetonitrile) B Alkylation (+ Ethyl Halide, Base) A->B C 2-Phenylbutyronitrile B->C High Yield S1 Side Rxn: Dialkylation (Impurity) B->S1 Excess Base/Alkyl D Michael Addition (+ Ethyl Acrylate, Base) C->D E Ethyl 4-cyano-4-phenylhexanoate D->E Conjugate Addition S2 Side Rxn: Acrylate Polymerization (Impurity) D->S2 Lack of Inhibitor F Hydrolysis & Cyclization (Acidic Conditions, Heat) E->F G 3-Ethyl-3-phenyl-2,6-piperidinedione (Target Imide) F->G Complete Rxn S3 Side Rxn: Open-chain Diacid (Incomplete Cyclization) F->S3 Dilute Acid / Low Temp

Figure 1: Mechanistic pathway for 3-ethyl-3-phenyl-2,6-piperidinedione synthesis and associated side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing significant dialkylation byproducts during the synthesis of 2-phenylbutyronitrile?

Causality: The benzylic protons of benzyl cyanide are highly acidic. If an excess of strong base (e.g., NaNH2​ or KOH ) or ethyl halide is used, the mono-alkylated product (2-phenylbutyronitrile) can undergo a second deprotonation and subsequent alkylation. Solution: Strictly control the stoichiometry to exactly 1.0 equivalent of base and 1.0–1.05 equivalents of the ethylating agent. Performing the reaction under Phase-Transfer Catalysis (PTC) conditions or adding the alkylating agent slowly at reduced temperatures (0–10 °C) kinetically favors the mono-alkylated product and minimizes the dialkylated impurity.

Q2: During the Michael addition with ethyl acrylate, my reaction mixture becomes highly viscous and yields are low. What is causing this?

Causality: Ethyl acrylate is a highly reactive Michael acceptor but is notoriously prone to spontaneous radical polymerization, especially under thermal stress[3]. The high viscosity indicates the formation of poly(ethyl acrylate). Furthermore, if the base is too strong or the temperature is too high, the thermodynamic equilibrium shifts, causing a retro-Michael reaction that degrades the desired ethyl 4-cyano-4-phenylhexanoate[2]. Solution: Always add a radical inhibitor (such as hydroquinone or BHT, ~0.1 mol%) to the reaction mixture. Use a catalytic amount of a milder base (e.g., sodium ethoxide or Triton B) rather than a harsh hydroxide, and maintain the reaction at a moderate reflux (60–80 °C) to prevent retro-Michael cleavage[4].

Q3: My final cyclization step is yielding an open-chain glutaric acid derivative instead of the desired 2,6-piperidinedione. How can I drive the cyclization to completion?

Causality: The conversion of ethyl 4-cyano-4-phenylhexanoate to the imide requires two sequential transformations in one pot: hydrolysis of the nitrile and ester into an amide/carboxylic acid, followed by an intramolecular cyclodehydration to close the 6-membered imide ring[2][4]. If the acid concentration is too low (e.g., dilute H2​SO4​ ) or the temperature is insufficient, the reaction stalls at the intermediate 2-ethyl-2-phenylglutaric acid or its monoamide. Solution: The cyclodehydration is thermodynamically demanding. You must use a highly dehydrating environment. A 1:1 mixture of concentrated sulfuric acid ( H2​SO4​ ) and glacial acetic acid heated to 100 °C for 2–3 hours is required to force the elimination of water and close the piperidinedione ring[5].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Base-Catalyzed Michael Addition (Formation of Ethyl 4-cyano-4-phenylhexanoate)

This protocol establishes the quaternary carbon center via conjugate addition.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 1.0 equivalent of 2-phenylbutyronitrile in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of freshly prepared sodium ethoxide (0.1–0.2 eq). Stir for 15 minutes at room temperature to generate the benzylic carbanion.

  • Reagent Addition: Introduce 0.1 mol% of hydroquinone (radical inhibitor). Slowly add 1.2 equivalents of ethyl acrylate dropwise over 30 minutes to prevent thermal runaway and polymerization.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75 °C) for 6–8 hours. Monitor the disappearance of the starting material via TLC or GC-MS.

  • Workup: Cool to room temperature and evaporate the ethanol under reduced pressure. Partition the residue between diethyl ether and distilled water. Extract the aqueous layer twice with ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield ethyl 4-cyano-4-phenylhexanoate as a pale oil[4].

Protocol B: Acidic Hydrolysis and Cyclization (Formation of 3-Ethyl-3-phenyl-2,6-piperidinedione)

This protocol drives the dual hydrolysis and thermodynamic cyclodehydration.

  • Preparation: In a heavy-walled glass reactor, combine 1.0 equivalent of ethyl 4-cyano-4-phenylhexanoate with a 1:1 (v/v) mixture of concentrated sulfuric acid ( H2​SO4​ ) and glacial acetic acid[5]. (Caution: Highly exothermic mixing; perform in a fume hood).

  • Cyclization: Heat the reaction mixture to 100 °C using a precisely controlled oil bath. Maintain this temperature for 2.5 to 3 hours. The strong acid hydrolyzes the functional groups while the heat drives the dehydration to form the imide.

  • Quenching: Allow the mixture to cool to 40 °C, then pour it slowly over aggressively stirred crushed ice. The sudden drop in solubility will cause the crude imide to precipitate as a white solid.

  • Isolation: Filter the precipitate under a vacuum and wash extensively with cold, distilled water until the filtrate is pH neutral.

  • Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether (or pure ethanol) to yield pure 3-ethyl-3-phenyl-2,6-piperidinedione as white crystals (Melting point: 84 °C)[6][7].

Part 4: Quantitative Data Summary

To ensure your process is within expected operational tolerances, compare your experimental metrics against the validated baseline data below:

Synthetic StepTarget Intermediate / ProductExpected Yield (%)Target Purity (GC/HPLC)Critical Control Parameters
Step 1: Alkylation 2-Phenylbutyronitrile80 – 85%> 95%Strict 1:1 stoichiometry; Temp: 0–10 °C during addition.
Step 2: Michael Addition Ethyl 4-cyano-4-phenylhexanoate70 – 80%> 95%Radical inhibitor (Hydroquinone); Mild base (NaOEt); Temp: 75 °C.
Step 3: Cyclization 3-Ethyl-3-phenyl-2,6-piperidinedione60 – 70%> 99%Conc. H2​SO4​ / Acetic Acid matrix; Temp: 100 °C for 3 hours.

Part 5: References

  • DrugFuture Chemical Index - Glutethimide Properties and Literature References. Available at:[Link]

  • Wikipedia - Glutethimide: Chemical composition and synthesis. Available at:[Link]

  • Wikipedia - Ethyl Acrylate: As Michael acceptor and HX acceptor. Available at: [Link]

  • Journal of the American Chemical Society - Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions. Available at:[Link]

  • CAS Common Chemistry - (±)-Glutethimide Substance Properties. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in Biological Assays

Welcome to the Technical Support Center for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (the dextrorotatory enantiomer of glutethimide). While historically recognized as a sedative-hypnotic, the piperidine-2,6-dione (gluta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (the dextrorotatory enantiomer of glutethimide). While historically recognized as a sedative-hypnotic, the piperidine-2,6-dione (glutarimide) structural motif is currently of massive interest to drug development professionals working on cereblon (CRBN) modulators and targeted protein degradation (TPD).

A critical challenge when working with this chemotype in vitro is its susceptibility to aqueous degradation. This guide provides field-proven insights into the chemical causality of these stability issues and actionable protocols to ensure robust, reproducible biological assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing a rapid loss of compound concentration and activity in my cell culture media? A1: The primary liability of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in biological assays is the base-catalyzed hydrolysis of the piperidine-2,6-dione ring[1]. In physiological buffers (pH 7.4) at 37°C, hydroxide ions nucleophilically attack the imide carbonyls. This leads to the formation of a tetrahedral intermediate, followed by ring cleavage into a pharmacologically inactive monoamide derivative. This hydrolytic degradation is a ubiquitous challenge for imide-containing drugs[1].

Q2: Does the (3R)-enantiomer undergo chiral inversion (racemization) in aqueous media like thalidomide? A2: No, it is chirally stable. Thalidomide and many modern immunomodulatory imide drugs (IMiDs) possess an acidic alpha-proton at the C3 position of the glutarimide ring, which allows for rapid enolization and subsequent racemization in aqueous media. In stark contrast, (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is fully substituted at the C3 position (bearing an ethyl group and a phenyl group). Lacking a C3 hydrogen, it cannot form an enolate intermediate. Therefore, any loss of activity in your assay is strictly due to hydrolysis or enzymatic clearance, not chiral inversion.

Q3: How drastically does pH affect the chemical half-life of my stock solutions? A3: The hydrolysis rate is directly proportional to the pH of the environment. According to established chemical safety data, the half-life of the compound at pH 5.0 is 28.3 years at 25°C[2]. However, shifting the pH to 8.0 reduces the half-life to just 1.02 months at 25°C[2]. In standard cell culture incubators (37°C, pH ~7.4), the half-life drops to a matter of days or hours.

Part 2: Quantitative Stability Profile

To aid in your experimental design, the table below summarizes the stability kinetics of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione across different environments to easily compare degradation risks.

ConditionTemperaturepHHalf-Life (t½)Primary Degradation Mechanism
Aqueous Buffer25°C5.028.3 yearsNone (Highly Stable)
Aqueous Buffer25°C8.01.02 monthsBase-catalyzed hydrolysis
Human Plasma / In Vivo37°C7.4~10 hoursEnzymatic + Chemical Hydrolysis
Cell Culture Media37°C7.4< 48 hoursBase-catalyzed hydrolysis

Part 3: Mechanistic and Troubleshooting Visualizations

HydrolysisMechanism A (3R)-3-ethyl-3-phenyl- 2,6-piperidinedione B OH⁻ Attack (pH > 7.0) A->B C Tetrahedral Intermediate B->C D Ring-Opened Monoamide (Inactive) C->D Ring Cleavage

Base-catalyzed hydrolysis pathway of the piperidine-2,6-dione ring.

TroubleshootingWorkflow Step1 Signal Loss in Assay Step2 Check Buffer pH Step1->Step2 Step3A pH ≥ 7.4 (Hydrolysis Risk) Step2->Step3A Step3B pH ≤ 6.0 (Stable) Step2->Step3B Step4A Refresh Media Every 24h Step3A->Step4A Step4B Verify Stock Integrity Step3B->Step4B

Troubleshooting workflow for resolving stability issues in biological assays.

Part 4: Troubleshooting Guide

Issue: High variability or right-shifting IC50/EC50 curves in 72-hour to 96-hour cell viability assays.

  • Root Cause: The compound is actively hydrolyzing over the multi-day incubation period. By day 3, the effective concentration of the intact piperidine-2,6-dione is a fraction of the initial dose.

  • Solution: Transition from a single-dose continuous assay to a daily media-replenishment protocol (see Protocol 2 below).

Issue: Precipitation upon dilution into aqueous assay buffers.

  • Root Cause: (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is highly lipophilic (LogP ~1.9) and practically insoluble in water[3]. Rapid addition of a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation and micro-precipitation.

  • Solution: Perform serial dilutions in DMSO first, then spike into the aqueous buffer at a final DMSO concentration of ≤0.5% with vigorous vortexing.

Part 5: Experimental Protocols

Protocol 1: Preparation and Storage of Hydrolysis-Resistant Stock Solutions

Expertise Note: Water absorption by hygroscopic solvents like DMSO is the leading cause of premature stock degradation. This protocol ensures an anhydrous environment to arrest hydrolysis.

  • Weighing: Weigh the lyophilized (3R)-3-ethyl-3-phenyl-2,6-piperidinedione powder in a low-humidity environment.

  • Dissolution: Dissolve the powder in 100% anhydrous, LC-MS grade DMSO to create a 10 mM or 50 mM master stock.

  • Aliquot Creation: Aliquot the master stock into single-use amber glass vials (to prevent freeze-thaw cycles and photolytic degradation).

  • Inert Atmosphere: Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing.

  • Storage: Store aliquots at -20°C or -80°C.

  • Self-Validating Control Step: Before utilizing an older stock, run a quick UV-Vis absorbance scan. Intact glutethimide exhibits maximum absorption at ~257 nm in methanol[3]. A significant shift or drop in this peak indicates ring-opening.

Protocol 2: Conducting Long-Term In Vitro Assays (72h+)

Expertise Note: To maintain a constant exposure of the active imide, the assay must account for the continuous hydrolytic loss in pH 7.4 media at 37°C.

  • Cell Plating: Plate cells and allow them to adhere overnight.

  • Drug Preparation: Prepare the working drug dilutions in fresh, pre-warmed culture media immediately before dosing. Do not let the drug sit in media for more than 15 minutes prior to application.

  • Initial Dosing: Aspirate the old media from the assay plates and apply the freshly prepared drug-containing media.

  • Media Replenishment: Every 24 hours, aspirate the media and replace it with freshly prepared drug-containing media.

  • Self-Validating Control Step: Retain a 100 µL aliquot of the media removed at the 24-hour mark and analyze it via LC-MS alongside a freshly spiked media control. This allows you to quantify the exact degradation rate in your specific biological matrix and mathematically correct your IC50 calculations based on the Area Under the Curve (AUC) of actual drug exposure.

References

  • Glutethimide | C13H15NO2 | CID 3487 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Glutethimide (PIM 246) - INCHEM Source: International Programme on Chemical Safety (IPCS) URL:[Link]

  • Drug Stability - Basicmedical Key Source: Basicmedical Key URL:[Link]

Sources

Troubleshooting

Troubleshooting (3R)-3-ethyl-3-phenyl-2,6-piperidinedione experiments

Welcome to the Technical Support Center for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (commonly known as (R)-Glutethimide). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (commonly known as (R)-Glutethimide).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This resource provides researchers, synthetic chemists, and pharmacologists with the mechanistic causality behind experimental failures and self-validating protocols to ensure reproducible data.

Whether you are utilizing this compound as a chiral building block for aromatase inhibitors, a reference standard for nuclear receptor activation, or conducting metabolic profiling, this guide addresses the critical technical nuances of your workflows.

I. Physicochemical & Pharmacological Profile

To troubleshoot effectively, you must first understand the physical and biological constraints of the molecule[1][2].

PropertyValue / DescriptionExperimental Implication
CAS Number 17575-58-5 (for 3R-enantiomer)Ensure vendor specifies optical purity; racemate is 77-21-4.
Molecular Weight 217.26 g/mol Highly lipophilic (XLogP3 ~1.9); requires organic solvents for stock solutions.
Solubility Soluble in DMSO, EtOH, EtOAc, CHCl₃. Insoluble in H₂O.Precipitation in aqueous media is a common cause of false-negative biological assays.
Primary Biological Targets CAR (Constitutive Androstane Receptor), PXR (Pregnane X Receptor)Potent inducer of CYP2B6 and CYP3A4 transcription[3][4].
Chemical Stability Stable at RT; susceptible to alkaline hydrolysis.The glutarimide ring will open under strong basic conditions, ruining synthetic yields.

II. Module 1: CYP450 Induction Assays (In Vitro)

(3R)-Glutethimide is a classical, potent inducer of cytochrome P450 enzymes. It acts as a ligand for the cytosolic/nuclear receptors CAR and PXR, triggering their translocation and subsequent binding to DNA response elements (e.g., PBRU, ER6)[3][4].

CAR_PXR L (3R)-Glutethimide (Ligand) R CAR / PXR (Nuclear Receptors) L->R Binds & Activates C Heterodimer Complex R->C RXR RXR (Retinoid X Receptor) RXR->C D DNA Response Elements (PBRU / ER6) C->D Translocates E CYP2B6 / CYP3A4 Expression D->E Upregulates

Caption: CAR/PXR-mediated CYP450 induction pathway by (3R)-Glutethimide.

Standard Protocol: Hepatocyte Induction
  • Cell Culture : Seed primary human hepatocytes or HepaRG cells in collagen-coated 24-well plates.

  • Treatment : Treat cells with 10 µM to 250 µM (3R)-Glutethimide (0.1% DMSO final concentration) for 48–72 hours. Refresh media daily.

  • Validation : Extract RNA using TRIzol, perform RT-qPCR for CYP2B6 and CYP3A4 mRNA, and normalize against GAPDH.

Troubleshooting & FAQs

Q: Why am I observing severe cytotoxicity and cell detachment in my primary hepatocytes at 500 µM? A: (3R)-Glutethimide is highly lipophilic. At concentrations exceeding 250 µM in aqueous media, it can precipitate and cause physical membrane disruption. Furthermore, if your stock solution requires >0.1% v/v DMSO to maintain solubility at 500 µM, the DMSO itself is inducing hepatotoxicity and altering baseline CYP expression. Solution: Cap your maximum assay concentration at 250 µM and ensure the final DMSO concentration never exceeds 0.1%.

Q: My RT-qPCR shows high CYP3A4 induction but negligible CYP2B6 induction. Why? A: This is a classic indicator of receptor saturation bias or cell-line specific CAR silencing. While (3R)-Glutethimide activates both CAR (driving CYP2B6) and PXR (driving CYP3A4)[4], immortalized cell lines (like HepG2) often lose CAR expression over sequential passages. Solution: Switch to freshly thawed primary human hepatocytes or strictly control the passage number of HepaRG cells (< passage 18) to ensure functional CAR signaling.

III. Module 2: Synthetic Derivatization to (R)-Aminoglutethimide

(3R)-3-ethyl-3-phenyl-2,6-piperidinedione is the direct synthetic precursor to the aromatase inhibitor (R)-Aminoglutethimide[5]. The workflow involves regioselective nitration of the phenyl ring followed by reduction.

Synthesis A (3R)-Glutethimide B Nitration (HNO3/H2SO4, 0°C) A->B C (3R)-Nitro-intermediate B->C para-directing D Reduction (Pd/C, H2) C->D E (3R)-Aminoglutethimide D->E

Caption: Synthetic workflow from (3R)-Glutethimide to (3R)-Aminoglutethimide.

Standard Protocol: Regioselective Nitration
  • Preparation : Dissolve 1.0 eq of (3R)-Glutethimide in concentrated H₂SO₄. Chill to 0°C in an ice-salt bath.

  • Addition : Add 1.1 eq of fuming HNO₃ dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

  • Quench : Stir for 1 hour at 0°C, then pour the mixture over crushed ice to precipitate the (3R)-3-ethyl-3-(4-nitrophenyl)-2,6-piperidinedione intermediate.

Troubleshooting & FAQs

Q: My yield of the para-nitro intermediate is extremely low, and I am seeing multiple spots on my TLC plate. What went wrong? A: You have lost temperature control. The glutarimide ring is attached to a quaternary carbon, which sterically directs the nitronium ion to the para position of the phenyl ring. However, if the internal temperature exceeds 5°C, two side reactions occur: 1) Thermal energy overcomes the steric barrier, leading to ortho-nitration and dinitro-byproducts, and 2) the acidic environment hydrolyzes the glutarimide ring into an open-chain glutaric acid derivative. Solution: Use an internal thermometer and slow the HNO₃ addition rate to maintain 0°C.

Q: During the reduction step (Pd/C, H₂), my glutarimide ring is opening. How do I prevent this? A: Ring opening during catalytic hydrogenation usually means your solvent is too basic or you are applying excessive heat. Solution: Perform the hydrogenation in neutral absolute ethanol at room temperature (25°C) under 1 atm of H₂. Alternatively, use a milder chemical reductant like SnCl₂ in ethanol.

IV. Module 3: Analytical & Chiral Resolution (NMR)

Because the biological activity of this compound is heavily dependent on the C3 stereocenter, verifying the enantiomeric excess (ee) of your (3R) batch is a mandatory quality control step before any downstream experiments[6].

Standard Protocol: Chiral Shift 1H NMR
  • Sample Prep : Dissolve 10 mg of the compound in 0.5 mL of CDCl₃.

  • Reagent Addition : Add 0.2 to 0.5 molar equivalents of the chiral lanthanide shift reagent Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)).

  • Acquisition : Acquire a high-resolution 1H NMR spectrum (≥ 400 MHz). Focus on the triplet signal of the ethyl -CH₃ group (~0.8 ppm in unshifted spectra).

Troubleshooting & FAQs

Q: I am trying to determine the enantiomeric excess of my synthesized (3R)-Glutethimide using standard 1H NMR, but the signals for the (R) and (S) enantiomers are perfectly overlapping. Why? A: Enantiomers possess identical scalar NMR properties in achiral environments. You cannot resolve them without a chiral discriminator. Solution: You must use the Eu(hfc)₃ shift reagent. The paramagnetic europium ion coordinates to the carbonyl oxygens of the piperidinedione ring. Because the camphorato ligands on the europium are chiral, this forms transient diastereomeric complexes with the (R) and (S) enantiomers. This induces a pseudo-contact shift that separates the ethyl -CH₃ triplet into two distinct signals, allowing you to integrate the peaks and calculate the exact ee%[6].

Q: After adding Eu(hfc)₃, my NMR peaks are incredibly broad and impossible to integrate. How do I fix this? A: Paramagnetic line broadening is a known side effect of lanthanide shift reagents when used at too high a concentration. Solution: Titrate the Eu(hfc)₃. Start with 0.1 equivalents and acquire a spectrum. Gradually increase to 0.5 equivalents until baseline resolution of the enantiomeric triplets is achieved without excessive broadening. Ensure your CDCl₃ is strictly anhydrous, as water competes for europium coordination.

V. References

  • Eberhart, S., & Rothchild, R. (1983). Optical Purity Determination and 1H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2, 6-piperidinedione, 1. Applied Spectroscopy, 37(3), 292-296. URL: [Link]

  • Handschin, C., Podvinec, M., & Meyer, U. A. (2000). CXR, a chicken xenobiotic-sensing orphan nuclear receptor, is related to both mammalian pregnane X receptor (PXR) and constitutive androstane receptor (CAR). Proceedings of the National Academy of Sciences, 97(20), 10769-10774. URL: [Link]

  • Kliewer, S. A., et al. (2002). Nuclear Pregnane X Receptor: A Key Regulator of Xenobiotic Metabolism. Endocrine Reviews, 23(5), 687-702. URL: [Link]

  • Chang, M.-Y., Chang, B.-R., Tai, H.-M., & Chang, N.-C. (2006). Efficient Synthesis of Fused Bicyclic Glutarimides. Its Application to (±)-Alloyohimbane and Louisianin D. Organic Letters, 8(11), 2341-2344. (Citing the formal synthesis of the aromatase inhibitor precursor). URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3487, Glutethimide. URL: [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Excess (ee) Determination for 3-Ethyl-3-phenyl-2,6-piperidinedione

Introduction & Analytical Context 3-Ethyl-3-phenyl-2,6-piperidinedione, widely known as glutethimide, is a chiral nonbarbiturate sedative-hypnotic agent[1]. Determining its enantiomeric excess (ee) is a critical quality...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

3-Ethyl-3-phenyl-2,6-piperidinedione, widely known as glutethimide, is a chiral nonbarbiturate sedative-hypnotic agent[1]. Determining its enantiomeric excess (ee) is a critical quality control and toxicological requirement because its metabolism is highly stereospecific. The R-(+)-enantiomer is not only 2-3 times more potent than the S-(-)-enantiomer, but it also preferentially metabolizes into 4-hydroxyglutethimide—a toxic metabolite responsible for acute poisoning and severe adverse effects[1].

This technical guide provides field-proven troubleshooting insights, self-validating methodologies, and quantitative benchmarks to ensure precise chiral resolution and ee determination.

Troubleshooting Guide & FAQs

Q1: I am experiencing poor baseline resolution (Rs < 1.5) when attempting to separate the enantiomers on a standard C18 column. Why is this happening? A: 3-Ethyl-3-phenyl-2,6-piperidinedione lacks the functional groups necessary to form stable diastereomeric complexes with achiral stationary phases. Direct separation requires a Chiral Stationary Phase (CSP)[1]. Causality: Cellulose-based CSPs, such as the Chiralcel OJ column (cellulose tris(4-methylphenyl benzoate)), provide specific chiral cavities. The carbamate/benzoate groups on the CSP offer hydrogen-bonding sites that interact differentially with the imide moiety of the R-(+) and S-(-) enantiomers, enabling transient diastereomeric complexation and successful resolution[1].

Q2: When using a cellulose-based CSP, should I use Ethanol or 2-Propanol as the polar modifier in my normal-phase hexane system? A: Ethanol is highly recommended for optimizing enantioselectivity (α). Causality: The choice of alcohol modifier dictates the steric bulk and the hydrogen-bonding network within the CSP cavities. Ethanol is less sterically hindered than 2-propanol, allowing for deeper penetration of the glutethimide molecules into the chiral grooves of the stationary phase. Empirical data demonstrates that a Hexane:Ethanol (60:40) mixture on a Chiralcel OJ column yields a remarkable resolution (Rs) of 14.23[1]. In contrast, using Hexane:2-Propanol (90:10) on a similar derivative (Chiralcel OK) yields an Rs of only 1.25[2].

Q3: How can I orthogonally validate my HPLC ee% results to ensure absolute accuracy? A: You should implement 1 H-NMR spectroscopy using a chiral Lanthanide Shift Reagent (LSR), such as tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III)[3]. Causality: The europium ion acts as a Lewis acid, complexing with the Lewis-basic imide carbonyl oxygens of glutethimide. Because the LSR is chiral, the resulting diastereomeric complexes possess different spatial geometries. This induces distinct pseudo-contact shifts, causing the proton signals (particularly the ethyl side-chain protons) of the R and S enantiomers to resonate at different chemical shifts[3]. Integrating these split peaks provides a direct measure of ee% that is independent of chromatographic retention factors.

Step-by-Step Experimental Methodologies

Protocol A: Primary ee Determination via Isocratic Chiral HPLC

This protocol utilizes a normal-phase system on a cellulose tribenzoate CSP.

  • System Preparation & Equilibration: Flush the HPLC system with a mobile phase of Hexane:Ethanol (60:40 v/v)[1]. Ensure the Chiralcel OJ column (250 x 4.6 mm) is maintained at a strict 23°C[1].

    • Causality: Temperature fluctuations alter the thermodynamics of the transient diastereomeric complexes, directly impacting the separation factor (α).

  • Sample Preparation: Dissolve the 3-ethyl-3-phenyl-2,6-piperidinedione sample directly in the mobile phase to a concentration of 1 mg/mL to prevent solvent-mismatch peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST) & Self-Validation: Inject 10 µL of a known racemic standard at a flow rate of 1.0 mL/min[1].

    • Validation Check: Verify that the resolution (Rs) between the R-(+) and S-(-) peaks is ≥ 1.5. If Rs < 1.5, the system is not validated for ee determination; halt the sequence and verify the mobile phase composition.

  • Analytical Run: Inject the unknown sample and monitor UV absorbance at 254 nm.

  • Data Analysis: Calculate the enantiomeric excess using the integrated peak areas: ee% = |(Area R - Area S) / (Area R + Area S)| x 100

Protocol B: Orthogonal Validation via 1 H-NMR with Chiral LSR

This protocol provides a chromatography-free confirmation of optical purity.

  • Sample Preparation: Dissolve 10 mg of the 3-ethyl-3-phenyl-2,6-piperidinedione sample in 0.5 mL of strictly anhydrous CDCl 3​ .

    • Causality: Trace water will competitively bind to the europium shift reagent, quenching the induced chiral shift and collapsing the split peaks.

  • LSR Addition: Add 10–20 mg of the chiral europium shift reagent to the NMR tube[3]. Gently vortex to ensure complete dissolution.

  • Acquisition: Acquire the 1 H-NMR spectrum using a high-field spectrometer (≥ 400 MHz) at ambient temperature.

  • Integration & Self-Validation: Locate the split signals for the ethyl side-chain protons. Integrate the distinct peaks corresponding to the R and S enantiomers[3].

    • Validation Check: The sum of the integrated split peaks must equal the total expected proton count for that specific functional group in the molecule.

Quantitative Data Summary

Analytical MethodChiral Selector / CSPMobile Phase / SolventTempFlow RateMax Resolution (Rs)
Chiral HPLC Chiralcel OJ (Cellulose tris(4-methylphenyl benzoate))Hexane:Ethanol (60:40)23°C1.0 mL/min14.23
Chiral HPLC Chiralcel OK (Cellulose tricinnamate ester)Hexane:2-Propanol (90:10)23°C0.5 mL/min1.25
1 H-NMR Chiral Europium LSRAnhydrous CDCl 3​ AmbientN/ABaseline Splitting

Analytical Workflow Visualization

EEDetermination cluster_HPLC Primary Method: Chiral HPLC cluster_NMR Orthogonal Validation: 1H-NMR Start Racemic 3-ethyl-3-phenyl-2,6-piperidinedione (Glutethimide) HPLC_Prep Sample Prep: Dissolve in Mobile Phase Start->HPLC_Prep NMR_Prep Sample Prep: Dissolve in dry CDCl3 Start->NMR_Prep HPLC_SST System Suitability: Inject Racemate (Rs ≥ 1.5) HPLC_Prep->HPLC_SST HPLC_Run Run on Chiralcel OJ Hexane:EtOH (60:40) HPLC_SST->HPLC_Run HPLC_Calc Calculate ee% via Peak Area HPLC_Run->HPLC_Calc NMR_LSR Add Chiral LSR: Europium Complex NMR_Prep->NMR_LSR NMR_Run Acquire 1H-NMR Observe Peak Splitting NMR_LSR->NMR_Run NMR_Calc Calculate ee% via Proton Integration NMR_Run->NMR_Calc

Workflow for enantiomeric excess determination of 3-ethyl-3-phenyl-2,6-piperidinedione.

References

1.[1] Title: Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites Using Cellulose Tribenzoate Chiral Stationary Phase Source: Journal of Chromatographic Science (oup.com) URL:[Link]

2.[3] Title: Optical Purity Determination and 1H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2,6-piperidinedione, 1. Source: Applied Spectroscopy (researcher.life) URL:[Link]

3.[2] Title: Glutethimide | C13H15NO2 | CID 3487 Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 3-Ethyl-3-phenyl-2,6-piperidinedione

Welcome to the Advanced Chromatography and Spectroscopy Support Center. This living document provides field-proven troubleshooting protocols, theoretical grounding, and validated methodologies for the chiral resolution o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Spectroscopy Support Center. This living document provides field-proven troubleshooting protocols, theoretical grounding, and validated methodologies for the chiral resolution of 3-ethyl-3-phenyl-2,6-piperidinedione (commonly known as Glutethimide) and its derivatives.

Because the R-(+) enantiomer exhibits 2–3 times the sedative-hypnotic potency of the S-(-) enantiomer and undergoes distinct, highly toxic stereospecific metabolism[1], achieving precise enantiomeric resolution is a critical quality attribute in pharmacological profiling.

I. Troubleshooting Guides & FAQs

Q1: Why am I achieving poor baseline resolution ( Rs​ < 1.5) of glutethimide enantiomers on polysaccharide-based chiral stationary phases?

Root Cause Analysis: The enantioselectivity of 3-ethyl-3-phenyl-2,6-piperidinedione on cellulose-based chiral stationary phases (CSPs) is highly dependent on the steric bulk of the alcohol modifier and the thermodynamic impacts on mass transfer. While lowering the temperature generally increases the capacity factor ( k ), it can drastically decrease the resolution factor ( Rs​ ) due to poor mass transfer kinetics broadening the peaks. For instance, dropping the column temperature to 10°C severely degrades resolution compared to ambient conditions[1]. Corrective Action: Utilize a cellulose tris(4-methylphenyl benzoate) ester stationary phase (e.g., Chiralcel OJ). Optimize the mobile phase to Hexane:Ethanol (60:40 v/v) rather than using 2-propanol, as ethanol provides superior hydrogen-bonding dynamics with the chiral selector without excessive steric hindrance. Maintain the column temperature strictly at 23°C to achieve a maximum resolution ( Rs​ ) of 14.23[1].

Q2: How can I simultaneously resolve glutethimide and its 4-hydroxyglutethimide metabolites in a single run?

Root Cause Analysis: The R-(+)-enantiomer is stereospecifically metabolized via hydroxylation at the 4-position of the glutarimide ring, yielding 4-hydroxyglutethimide (4-HG), a toxic metabolite responsible for acute poisoning[1]. Simultaneous resolution requires a mobile phase with sufficient elution strength to elute the more polar hydroxylated metabolites without co-eluting them with the parent enantiomers. Corrective Action: The isocratic Hexane:Ethanol (60:40) system at 1.0 mL/min on a Chiralcel OJ column allows for the simultaneous baseline resolution of both parent enantiomers and the diastereomeric 4-hydroxyglutethimide metabolites ( Rs​ = 7.09 for the metabolites). The R-(+)-enantiomer will reliably elute first (lower capacity factor)[1].

Q3: Glutethimide is non-ionizable. How can I achieve high-efficiency electrophoretic separation?

Root Cause Analysis: Standard High-Performance Capillary Electrophoresis (HPCE) relies on the electrophoretic mobility of ionized solutes. Because glutethimide is a neutral, non-ionizable compound, it migrates indiscriminately with the electroosmotic flow (EOF) without partitioning, resulting in zero resolution in free solution[2]. Corrective Action: Transition from HPCE to Micellar Electrokinetic Capillary Chromatography (MECC). By incorporating cyclodextrins (such as α -CD, β -CD, or 2,6-di-O-methyl- β -CD) into the micellar run buffer, the neutral glutethimide molecules partition into the hydrophobic cavities of the cyclodextrins. The differential inclusion complexation between the R/S enantiomers and the chiral selector enables high-efficiency separation[2].

Q4: My lab lacks chiral HPLC columns. Can I determine the optical purity of my synthesized enantiomers using NMR?

Root Cause Analysis: Enantiomers possess identical NMR spectra in an achiral environment. To differentiate them, you must induce a transient diastereomeric environment. Corrective Action: Utilize chiral lanthanide shift reagents (LSRs) such as tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III). The coordination of the glutarimide carbonyl/imide nitrogens to the europium metal center induces a pseudocontact shift. Because the complex is chiral, the R and S enantiomers experience different magnetic environments, resulting in a quantifiable chemical shift difference ( ΔΔδ )[3].

Q5: Can I use ruthenium-based complex columns for glutethimide derivatives like p-aminoglutethimide?

Root Cause Analysis: Derivatives with functional groups (e.g., p-acetylaminoglutethimide or p-nitroglutethimide) possess altered π−π interaction capabilities compared to the parent compound. Corrective Action: Yes. A Ceramospher RU-2 column, which uses a (1,10-phenanthroline) ruthenium(II) complex as the chiral selector, can resolve these derivatives using 100% methanol as the mobile phase. The chiral recognition mechanism relies on the formation of transient diastereomeric intermediates stabilized by π−π interactions. For p-acetylaminoglutethimide, expect a separation factor ( α ) of 1.63[4].

II. Quantitative Data Summary

The following table synthesizes the optimal chromatographic parameters for resolving 3-ethyl-3-phenyl-2,6-piperidinedione and its structural derivatives across different analytical platforms.

AnalyteChiral Stationary Phase / SelectorMobile PhaseTemp (°C)Flow Rate (mL/min)Separation Factor ( α )Resolution ( Rs​ )
Glutethimide Chiralcel OJHexane:EtOH (60:40)231.0-14.23
4-Hydroxyglutethimide Chiralcel OJHexane:EtOH (60:40)231.0-7.09
p-Acetylaminoglutethimide Ceramospher RU-2Methanol (100%)231.01.631.44
p-Nitroglutethimide Ceramospher RU-2Methanol (100%)230.51.240.86

III. Validated Experimental Protocols

Protocol A: Isocratic HPLC Resolution of Glutethimide and Metabolites

This protocol is designed as a self-validating system to unequivocally confirm enantiomeric elution order.

  • Column Preparation: Install a Chiralcel OJ column (cellulose tris(4-methylphenyl benzoate) ester) into the HPLC system.

  • Mobile Phase Equilibration: Prepare a mobile phase of Hexane and Ethanol in a 60:40 (v/v) ratio. Degas thoroughly. Pump at 1.0 mL/min until the baseline is stable.

  • Temperature Control: Enclose the column in a thermostat jacket and strictly maintain the temperature at 23°C. Critical Note: Deviating to 10°C will cause a catastrophic drop in resolution due to mass transfer limitations.

  • Sample Preparation: Dissolve the racemic 3-ethyl-3-phenyl-2,6-piperidinedione and its 4-hydroxy metabolites in the mobile phase.

  • Injection & Detection: Inject the sample and monitor UV absorbance.

  • System Validation (Elution Order): Spike the sample with authentic R-(+)-glutethimide (synthesized via dediazoniation of authentic R-(+)-aminoglutethimide). The peak with the lower capacity factor ( k=3.26 ) must increase in area, internally validating that the R-(+) enantiomer elutes before the S-(-) enantiomer[1].

Protocol B: 1 H-NMR Optical Purity Determination via Lanthanide Shift Reagents
  • Sample Dissolution: Dissolve the synthesized glutethimide sample in a non-coordinating deuterated solvent (e.g., CDCl 3​ ).

  • Reagent Addition: Add the chiral lanthanide shift reagent (LSR), tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III), at a precise 2:1 molar ratio of substrate to LSR.

  • NMR Acquisition: Acquire the 1 H-NMR spectrum (minimum 60 MHz, preferably higher for optimal signal-to-noise).

  • Data Analysis: Locate the methyl (CH 3​ ) resonance of the ethyl side chain. At the 2:1 ratio, expect a ΔΔδ of approximately 7.3 Hz (0.12 ppm) completely free of overlap with the LSR absorptions[3].

  • System Suitability Check: Verify that the valley height between the enantiomeric CH 3​ signals is less than 5% of the average peak heights. This internal validation ensures the system can reliably detect 3-5% of a minor enantiomer[3].

IV. System Workflow Visualization

G Racemate Racemic 3-ethyl-3-phenyl- 2,6-piperidinedione HPLC HPLC (Chiralcel OJ) Hexane:EtOH (60:40) Racemate->HPLC Preparative/Analytical MECC MECC (β-Cyclodextrin) Racemate->MECC High-Efficiency Analytical NMR 1H-NMR (Europium LSR) Racemate->NMR Optical Purity Assay R_Enantiomer R-(+)-Enantiomer (High Sedative Potency) HPLC->R_Enantiomer Elutes First S_Enantiomer S-(-)-Enantiomer (Low Sedative Potency) HPLC->S_Enantiomer Elutes Second Metab_R 4-Hydroxyglutethimide (Toxic Accumulation) R_Enantiomer->Metab_R CYP450 Stereospecific Metabolism Metab_S Aliphatic Hydroxylation (Rapid Clearance) S_Enantiomer->Metab_S CYP450 Stereospecific Metabolism

Fig 1: Resolution workflows and stereospecific metabolic pathways of glutethimide enantiomers.

V. References

  • Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites Source: Journal of Chromatographic Science (oup.com) URL:[Link]

  • Separation of the enantiomers of some racemic nonsteroidal aromatase inhibitors and barbiturates by capillary electrophoresis Source: PubMed (nih.gov) URL:[Link]

  • Optical Purity Determination and 1H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2, 6-piperidinedione, 1 Source: Applied Spectroscopy (optica.org) URL:[Link]

  • Enantiomeric separation of glutethimide derivatives using a Ceramospher RU-2 column Source: Ingenta Connect URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming On-Target Activity of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione: A Non-Racemizing Scaffold for Cereblon (CRBN) Modulation

As a Senior Application Scientist in targeted protein degradation (TPD), one of the most persistent analytical challenges I encounter is the in vivo instability of chiral drug scaffolds. When evaluating glutarimide-based...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted protein degradation (TPD), one of the most persistent analytical challenges I encounter is the in vivo instability of chiral drug scaffolds. When evaluating glutarimide-based Cereblon (CRBN) effectors, the industry standard has long been thalidomide and its derivatives. However, these classical immunomodulatory drugs (IMiDs) possess an acidic proton at their C3 chiral center, causing rapid in vivo racemization.

To map the true stereospecific chemical space of CRBN, we must turn to compounds with locked stereocenters. (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (the isolated (R)-enantiomer of the historical sedative glutethimide) solves this problem. By featuring a quaternary stereocenter at the C3 position, it provides a stable, non-racemizing anchor for next-generation PROTACs and molecular glues.

This guide objectively compares the performance of this (3R)-glutarimide scaffold against alternative IMiDs and provides the self-validating experimental workflows required to confirm its on-target CRBN activity.

Mechanistic Causality: The Importance of the Quaternary Stereocenter

To understand why (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is a superior analytical tool, we must look at the binding interface. The glutarimide ring docks into the highly conserved tri-tryptophan (tri-Trp) pocket of the CRBN protein, which acts as the substrate receptor for the CRL4 E3 ubiquitin ligase complex .

In thalidomide, the (S)-enantiomer binds CRBN more potently and is responsible for its teratogenic neo-substrate recruitment . However, because thalidomide's C3 carbon is bonded to a hydrogen atom, physiological pH rapidly strips this proton, creating a planar enol intermediate that resolves back into a racemic mixture. You cannot dose a patient—or a long-term cell assay—with pure (S)-thalidomide.

By replacing that proton with an ethyl group and a phenyl group, (3R)-3-ethyl-3-phenyl-2,6-piperidinedione creates a quaternary stereocenter . This completely abolishes the enolization pathway, locking the molecule in its (R)-configuration indefinitely . This allows researchers to definitively attribute downstream ubiquitination to a specific spatial orientation of the PROTAC anchor.

CRBN_Pathway A Target Protein B (3R)-Glutethimide (PROTAC Anchor) A->B Target Ligand C Cereblon (CRBN) B->C Glutarimide Binding D CRL4 E3 Ligase C->D Complex Formation E Ubiquitination D->E Ub Transfer F Proteasomal Degradation E->F 26S Proteasome

Mechanism of CRBN-mediated protein degradation using a glutarimide anchor.

Comparative Performance Analysis

When designing a TPD workflow, selecting the right glutarimide anchor dictates the stability and affinity of the final degrader. The table below summarizes how the (3R)-enantiomer compares to its (3S)-counterpart and racemic thalidomide.

CompoundC3 SubstitutionIn Vivo RacemizationCRBN Binding Affinity (IC50)Historical Primary Activity
(3R)-3-ethyl-3-phenyl-2,6-piperidinedione Ethyl, Phenyl (Quaternary)None (Stable) Moderate (~39 µM) Sedative-Hypnotic (Potent)
(3S)-3-ethyl-3-phenyl-2,6-piperidinedione Ethyl, Phenyl (Quaternary)None (Stable) Low / UndetectableSedative-Hypnotic (Weak)
Thalidomide (Racemic) Hydrogen, PhthalimideRapid (t½ ~ hours) High (~1.5 µM)Immunomodulatory / Teratogenic

Insight: While the baseline affinity of the (3R)-compound for CRBN is lower than thalidomide, its absolute stereochemical stability makes it a superior starting scaffold for structure-activity relationship (SAR) campaigns aimed at developing non-racemizing PROTACs.

Experimental Workflows for On-Target Validation

To rigorously confirm the on-target activity of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, we must employ a self-validating testing cascade. Do not rely on downstream phenotypic assays (like cell death) until direct target engagement is proven, as the compound also possesses historical GABAergic off-target effects.

Protocol 1: Chiral Resolution and Stability Verification

Before running binding assays, you must confirm that your compound is enantiomerically pure and stable.

Step 1: Column Preparation. Equilibrate a Chiralcel OJ column (250 x 4.6 mm) with a mobile phase of hexane/ethanol (60:40 v/v). Causality: The cellulose tris(4-methylphenyl benzoate) stationary phase provides the necessary chiral recognition sites (via π

π interactions) for the bulky phenyl group, which standard reverse-phase C18 columns cannot resolve .
  • Step 2: Elution. Inject 20 µL of the sample (1 mg/mL). Run isocratically at 1.0 mL/min at 23°C, monitoring UV absorbance at 230 nm. Collect the (3R)-fraction.

  • Step 3: Self-Validating Stability Check. Incubate the isolated (3R)-fraction in PBS (pH 7.4) at 37°C for 48 hours. Re-inject the sample.

  • Expected Result: A complete absence of the (3S)-enantiomer peak confirms the absolute stability of the quaternary stereocenter.

  • Protocol 2: TR-FRET CRBN Binding Assay

    To confirm that the (3R)-compound successfully docks into the CRBN tri-Trp pocket, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

    • Step 1: Complex Assembly. Incubate 50 nM recombinant CRBN-DDB1 complex (tagged with a Terbium donor) with 10 nM Cy5-labeled thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Step 2: Compound Titration. Add (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in a 12-point dose-response series (from 100 µM down to 0.1 nM). Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Step 3: Signal Acquisition. Excite the sample at 340 nm and measure emission at 665 nm. A reduction in FRET signal indicates the compound is displacing the tracer.

    • Step 4: Self-Validating Control (Critical). Small molecules can cause fluorescence quenching or aggregation-induced artifacts. In parallel wells, add an excess (100 µM) of unlabeled lenalidomide to the (3R)-compound samples.

    • Expected Result: The FRET signal must completely collapse. If the signal does not drop to baseline, your test compound is causing non-specific assay interference rather than true, competitive on-target binding at the tri-Trp pocket.

    Workflow Step1 1. Chiral Resolution (HPLC on Chiralcel OJ) Step2 2. Enantiomeric Purity Validation (>99% ee) Step1->Step2 Step3 3. TR-FRET CRBN Binding Assay Step2->Step3 Step4 4. Competitive Displacement (vs Lenalidomide) Step3->Step4 Step5 5. In Vivo Stability (No Racemization Check) Step4->Step5

    Step-by-step workflow for validating stereospecific CRBN binding activity.

    References

    • Chemical Ligand Space of Cereblon | ACS Omega |[Link]

    • Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites | Journal of Chromatographic Science |[Link]

    • Identification of a Primary Target of Thalidomide Teratogenicity | Science |[Link]

    • Structural basis of thalidomide enantiomer binding to cereblon | Scientific Reports |[Link]

    • Pharmacophoric-based ML model to filter candidate E3 ligands and predict E3 Ligase binding probabilities | bioRxiv |[Link]

    Comparative

    Assessing off-target effects of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione

    Assessing Off-Target Effects of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione: A Comparative Guide Executive Summary (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly known as the (R)-(+)-enantiomer of glutethimide, is a p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Assessing Off-Target Effects of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione: A Comparative Guide

    Executive Summary

    (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, commonly known as the (R)-(+)-enantiomer of glutethimide, is a piperidinedione-class compound historically utilized as a GABAergic sedative-hypnotic[1]. In contemporary drug discovery, however, its structural scaffold is heavily scrutinized for two major off-target liabilities: Cereblon (CRBN) E3 ubiquitin ligase engagement and highly stereospecific, toxic CYP450 metabolism .

    This guide provides a comprehensive framework for profiling the off-target effects of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione. By comparing its performance against alternative glutarimide derivatives and establishing self-validating experimental protocols, researchers can accurately map its pharmacological and toxicological boundaries.

    Mechanistic Basis of Off-Target Liabilities

    To effectively assess off-target effects, we must first understand the causality behind the molecule's structural interactions.

    Liability A: Cereblon (CRBN) Recruitment The 2,6-piperidinedione (glutarimide) moiety is a privileged pharmacophore for Cereblon, the substrate receptor of the CRL4A E3 ubiquitin ligase complex[2]. Like thalidomide, the glutarimide ring of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione slots directly into a conserved tri-tryptophan cage within CRBN[2]. This binding alters the surface topography of the ligase, potentially recruiting neo-substrates (such as transcription factors) for unintended polyubiquitination and proteasomal degradation, leading to immunomodulatory or teratogenic off-target effects ()[2].

    CRBN_OffTarget Ligand (3R)-Glutethimide (Glutarimide Moiety) Receptor Cereblon (CRBN) Trp-Cage Pocket Ligand->Receptor Competitive Binding Complex Ligand-CRBN Complex (Altered Surface) Receptor->Complex Substrate Neo-substrate Recruitment (e.g., Transcription Factors) Complex->Substrate Protein-Protein Interaction Ubiquitin CRL4A-Mediated Polyubiquitination Substrate->Ubiquitin Degradation Proteasomal Degradation (Immunomodulatory Toxicity) Ubiquitin->Degradation

    Cereblon (CRBN) recruitment and off-target neo-substrate degradation pathway.

    Liability B: Stereospecific Toxic Metabolism The metabolism of glutethimide is strictly enantioselective. The (3R)-enantiomer undergoes specific C4-hydroxylation on the glutarimide ring via hepatic CYP450 enzymes to yield 4-hydroxyglutethimide (4-HG) [3]. This active metabolite is 2 to 3 times more potent than the parent compound and accumulates in vivo, causing prolonged CNS depression[3]. Conversely, the (3S)-enantiomer undergoes aliphatic hydroxylation at the ethyl side chain, forming an inactive metabolite ()[3].

    Enantioselective_Metabolism R_Isomer (3R)-Glutethimide CYP_R CYP450 (Ring Hydroxylation) R_Isomer->CYP_R S_Isomer (3S)-Glutethimide CYP_S CYP450 (Aliphatic Hydroxylation) S_Isomer->CYP_S Metabolite_R 4-hydroxyglutethimide (Active/Toxic Off-Target) CYP_R->Metabolite_R Metabolite_S 2-(1-hydroxyethyl)- 2-phenylglutarimide (Inactive) CYP_S->Metabolite_S

    Stereospecific CYP450 metabolism of glutethimide enantiomers.

    Comparative Quantitative Profiling

    When assessing (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, it is vital to benchmark it against its enantiomer and other established glutarimide-containing alternatives. The table below summarizes their primary targets and off-target liabilities.

    CompoundPrimary TargetCRBN Binding (Off-Target)Major Active MetaboliteCYP450 Induction
    (3R)-Glutethimide GABA_A ReceptorYes (Glutarimide moiety)4-hydroxyglutethimide Strong (CYP2D6, 3A4)
    (3S)-Glutethimide GABA_A ReceptorYes (Glutarimide moiety)None (Inactive aliphatic OH)Strong
    Aminoglutethimide Aromatase / CYP11A1YesN-acetylaminoglutethimideStrong
    Thalidomide Cereblon (CRBN)Primary TargetHydrolytic cleavage productsWeak/None

    Self-Validating Experimental Protocols

    To rigorously assess these off-target effects, standard assays are insufficient. The protocols below are designed as self-validating systems , ensuring that every data point generated contains internal proof of its own mechanistic validity.

    Protocol 1: TR-FRET Cereblon Binding Assay (E3 Ligase Off-Target Assessment)

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because it eliminates short-lived background autofluorescence. This is critical when screening highly lipophilic compounds like piperidinediones that may aggregate and cause false signals. Self-Validation: The assay includes a fluorophore counter-screen. If the compound artificially quenches the acceptor fluorophore, the counter-screen flags it, preventing false positives.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix containing 10 nM recombinant CRBN-DDB1 complex and 10 nM Cy5-labeled thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Compound Titration: Dispense (3R)-3-ethyl-3-phenyl-2,6-piperidinedione in a 12-point dose-response curve (100 µM down to 0.1 nM) into a 384-well pro-plate.

    • Internal Controls: Include DMSO (vehicle) as the negative control (0% displacement) and unlabeled Thalidomide (10 µM) as the positive control (100% displacement).

    • Incubation: Add the master mix to the compound wells. Incubate at room temperature for 60 minutes to reach binding equilibrium.

    • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Data Analysis: Calculate the 665/615 nm ratio. A dose-dependent decrease in the FRET signal confirms that the (3R)-enantiomer is actively displacing the tracer from the CRBN Trp-cage. Validate the assay run by ensuring the Z'-factor between positive and negative controls is > 0.5.

    Protocol 2: Enantioselective LC-MS/MS Metabolic Profiling

    Causality: Because the enantiomers of glutethimide and its metabolites are structurally identical in mass and fragmentation, standard reverse-phase LC-MS cannot distinguish them. We utilize a Chiralcel OJ column (cellulose tris(4-methylphenyl benzoate) stationary phase) to provide the necessary chiral recognition to isolate the (3R)-specific 4-hydroxyglutethimide peak[3]. Self-Validation: The protocol mandates a "Minus-NADPH" control. Since CYP450-mediated hydroxylation strictly requires NADPH as a cofactor, any metabolite peak appearing in the minus-NADPH control is immediately flagged as a non-enzymatic artifact, validating the biological origin of the data.

    Step-by-Step Methodology:

    • Incubation Mixture: Combine 1 µM of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Run a parallel control replacing NADPH with buffer).

    • Reaction: Incubate at 37°C for 30 minutes under gentle agitation.

    • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing Glutethimide-d5 as an Internal Standard (IS). Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

    • Chiral Chromatography: Inject the supernatant onto a Chiralcel OJ HPLC column. Run an isocratic mobile phase of Hexane:Ethanol (60:40) at a flow rate of 1.0 mL/min at 23°C[3].

    • Mass Spectrometry: Monitor the eluent via tandem mass spectrometry (ESI+) targeting the specific MRM transitions for the parent compound and 4-hydroxyglutethimide.

    References

    • Boichenko, I., et al. "Chemical Ligand Space of Cereblon". ACS Omega, 2018. URL:[Link]

    • Aboul-Enein, H. Y., & Islam, M. R. "Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites". Journal of Chromatographic Science, 1990. URL:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3487, Glutethimide". PubChem, 2024. URL: [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10176773, (-)-Glutethimide". PubChem, 2024. URL:[Link]

    Sources

    Validation

    A Comparative Guide to the Efficacy of Piperidinedione Derivatives: From Immunomodulation to CNS Depression

    In the landscape of therapeutic drug development, the piperidinedione scaffold has proven to be a remarkably versatile backbone, giving rise to compounds with a wide spectrum of biological activities. This guide provides...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of therapeutic drug development, the piperidinedione scaffold has proven to be a remarkably versatile backbone, giving rise to compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various piperidinedione derivatives, with a particular focus on contrasting the well-established immunomodulatory drugs (IMiDs) with other classes of piperidinediones, including those with central nervous system (CNS) activity. While this guide will touch upon the limited data available for (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, its primary objective is to offer a broader perspective on the structure-activity relationships that govern the diverse therapeutic profiles of this important class of molecules.

    The Immunomodulatory Powerhouse: Thalidomide and its Analogs

    The most clinically significant and well-characterized piperidinediones are the immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[2][3]

    Mechanism of Action: The Cereblon Connection

    The primary molecular target of IMiDs is the protein Cereblon (CRBN), which functions as a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[2][4] By binding to CRBN, IMiDs modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[2] In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors is cytotoxic to myeloma cells.[2]

    IMiD_Mechanism cluster_Cell Myeloma Cell IMiD IMiD (e.g., Lenalidomide) CRBN CRL4-CRBN E3 Ligase IMiD->CRBN Binds to IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Recruits & Ubiquitinates Proteasome Proteasome IKZF1_3->Proteasome Targeted for Degradation Apoptosis Cell Death (Apoptosis) Proteasome->Apoptosis Leads to

    Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs) in multiple myeloma cells.

    Comparative Efficacy of IMiDs

    Lenalidomide and pomalidomide are structural analogs of thalidomide developed to enhance efficacy and improve the safety profile.[3] Both are more potent than thalidomide in their anti-myeloma and immunomodulatory activities.[1] This increased potency is attributed to their higher binding affinity for Cereblon.[1]

    CompoundRelative Potency (vs. Thalidomide)Key Immunomodulatory Effects
    Thalidomide BaselineT-cell co-stimulation, inhibits TNF-α production
    Lenalidomide 100-1000x (T-cell stimulation)More potent T-cell co-stimulation, enhanced IL-2 and IFN-γ production, inhibits TNF-α
    Pomalidomide Most potent TNF-α inhibitorPotent T-cell co-stimulation and anti-angiogenic effects

    Table 1: Comparative efficacy and immunomodulatory effects of thalidomide and its analogs. Data synthesized from multiple sources.[1][5]

    CNS-Active Piperidinediones: A Different Therapeutic Avenue

    In contrast to the immunomodulatory and anti-cancer effects of the IMiDs, another class of piperidinediones, characterized by different substitutions on the piperidine ring, exhibits primary activity within the central nervous system. A key example from this class is glutethimide, a sedative-hypnotic drug.[4]

    (3R)-3-ethyl-3-phenyl-2,6-piperidinedione and its Relation to Glutethimide

    (3R)-3-ethyl-3-phenyl-2,6-piperidinedione is structurally very similar to glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione).[6][7] While specific efficacy data for the (3R)-enantiomer is scarce in publicly available literature, the biological activity of the racemic mixture, glutethimide, is well-documented as a CNS depressant.[4]

    Glutethimide was previously used to treat insomnia but has been largely withdrawn from the market in many countries due to its high potential for abuse and dependence, as well as the risk of severe withdrawal symptoms and respiratory depression.[2][4] Its mechanism of action as a sedative-hypnotic is believed to involve the enhancement of the effects of the inhibitory neurotransmitter GABA.[2]

    The primary side effects of glutethimide and its related compound, aminoglutethimide, are related to their CNS activity and include lethargy, drowsiness, ataxia, and dizziness.[1][3][8]

    A Divergence in Biological Activity: Structure is Key

    The profound differences in the therapeutic effects of piperidinedione derivatives are a stark illustration of the importance of chemical structure in determining biological function. The presence of an amino group at the 4-position of the phthaloyl ring in lenalidomide and pomalidomide is crucial for their high-affinity binding to Cereblon and subsequent immunomodulatory and anti-cancer activities.

    Conversely, the 3-ethyl-3-phenyl substitution pattern, as seen in glutethimide, confers CNS-depressant properties. It is plausible that (3R)-3-ethyl-3-phenyl-2,6-piperidinedione shares this CNS activity, though further studies are required for confirmation. Other substitutions on the piperidinedione ring have been explored for a variety of other potential therapeutic applications, including analgesic, anticonvulsant, and antimicrobial activities.[5][9]

    Experimental Protocols: Evaluating Piperidinedione Efficacy

    The evaluation of piperidinedione derivatives requires a range of in vitro and in vivo assays tailored to the specific biological activity being investigated.

    In Vitro Efficacy Assessment Workflow

    in_vitro_workflow cluster_workflow In Vitro Efficacy Workflow start Piperidinedione Compound cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) start->cell_viability target_engagement Target Engagement Assays (e.g., CRBN Binding Assay) start->target_engagement data_analysis Data Analysis and Lead Compound Selection cell_viability->data_analysis downstream_effects Downstream Effect Assays (e.g., Cytokine Profiling, Western Blot for Ikaros/Aiolos) target_engagement->downstream_effects downstream_effects->data_analysis

    Caption: A generalized workflow for the in vitro evaluation of piperidinedione derivatives.

    Step-by-Step Methodology for a Cell Viability Assay (MTT Assay):

    • Cell Culture: Plate cancer cell lines (e.g., MM.1S for multiple myeloma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the piperidinedione compounds in culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.

    Conclusion

    The piperidinedione scaffold is a privileged structure in medicinal chemistry, capable of yielding compounds with diverse and potent biological activities. The well-characterized immunomodulatory drugs, thalidomide, lenalidomide, and pomalidomide, stand as a testament to the therapeutic potential of this chemical class, with their efficacy rooted in the targeted degradation of specific transcription factors via modulation of the CRL4-CRBN E3 ubiquitin ligase complex.

    In contrast, other piperidinedione derivatives, such as glutethimide and likely (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, exhibit primary effects on the central nervous system, acting as sedatives and hypnotics. This stark divergence in therapeutic application underscores the critical role of specific chemical substitutions in dictating the pharmacological profile of these compounds. While comprehensive data on the efficacy of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione remains limited, its structural similarity to glutethimide suggests a potential for CNS activity. Further research into novel piperidinedione derivatives holds the promise of uncovering new therapeutic agents for a wide range of diseases.

    References

    • Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., & Stewart, A. K. (2012). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 53(5), 783-787. [Link]

    • Fink, E. C., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood, 126(21), 2366-2369. [Link]

    • Wikipedia. (n.d.). Glutethimide. In Wikipedia. Retrieved March 13, 2026, from [Link]

    • RxList. (2022, December 29). Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

    • Sherbet, G. V. (2015). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Anticancer Research, 35(11), 5951-5965. [Link]

    • The American Society of Hematology. (2009). Lenalidomide and Pomalidomide Meet RhoA. The Hematologist. [Link]

    • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]

    • Chen, N., & Figg, W. D. (2009). Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug. Current drug discovery technologies, 6(3), 217-224. [Link]

    • Wu, J. J., & Huang, D. B. (2014). Thalidomide and its analogues: a review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and therapeutic medicine, 8(4), 1066-1072. [Link]

    • R Discovery. (n.d.). What are the molecular and cellular mechanisms that explain the therapeutic effects of thalidomide?. [Link]

    • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link]

    • Molbase. (n.d.). 3-ethyl-3-phenyl-piperidine-2,6-dione. [Link]

    • PubChem. (n.d.). 3-ethyl-3-phenylpiperidine-2,6-dione. [Link]

    • Chemsrc. (n.d.). (3R)-3-ethyl-3-phenylpiperidine-2,6-dione. [Link]

    • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. [Link]

    • PubMed. (1987). Analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors of aromatase: derivatives with variable 1-alkyl and 3-alkyl substituents. Journal of medicinal chemistry, 30(9), 1550–1554. [Link]

    Sources

    Comparative

    (3R)-3-ethyl-3-phenyl-2,6-piperidinedione versus thalidomide analogs

    Comprehensive Comparison Guide: (3R)-3-ethyl-3-phenyl-2,6-piperidinedione vs. Thalidomide Analogs in Cereblon-Mediated Protein Degradation For researchers and drug development professionals engineering the next generatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Comparison Guide: (3R)-3-ethyl-3-phenyl-2,6-piperidinedione vs. Thalidomide Analogs in Cereblon-Mediated Protein Degradation

    For researchers and drug development professionals engineering the next generation of targeted protein degraders (PROTACs and molecular glues), understanding the precise structure-activity relationships (SAR) of Cereblon (CRBN) binders is paramount. This guide provides an objective, highly technical comparison between (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (the isolated (R)-enantiomer of the historical sedative glutethimide) and modern thalidomide analogs (Immunomodulatory Drugs, or IMiDs, such as lenalidomide and pomalidomide).

    While both molecular classes share a core structural motif that targets the CRL4^CRBN E3 ubiquitin ligase complex, their downstream functional consequences—and their stereochemical stability—diverge completely.

    Mechanistic Causality: Why Structure Dictates Function

    To engineer effective molecular glues, one must understand how subtle modifications to a ligand alter the surface topography of the E3 ligase. Both (3R)-3-ethyl-3-phenyl-2,6-piperidinedione and thalidomide analogs utilize a 2,6-piperidinedione (glutarimide) ring to anchor into the tri-tryptophan hydrophobic cage of the CRBN substrate receptor[1]. However, the similarities end at this anchor point.

    The Protruding Motif and Neo-Surface Creation When the glutarimide ring slots into CRBN, the rest of the molecule protrudes into the solvent, altering the protein's surface.

    • Thalidomide Analogs: The protruding phthalimide or isoindolinone ring creates a highly specific, composite molecular interface (a "neo-surface"). This new topography acts as a molecular glue, recruiting neo-substrates like the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) for ubiquitination and subsequent proteasomal degradation[2].

    • 3-ethyl-3-phenyl-2,6-piperidinedione: The C3 position of the glutarimide ring is substituted with an ethyl and a phenyl group. These bulky, non-planar substituents fail to create the necessary steric and electrostatic interface required to recruit IKZF1/3. Consequently, while it binds CRBN (albeit weakly, with a Kd​ of ~39 µM), it acts merely as a competitive occupant rather than a functional degrader[1].

    Stereochemical Stability and Racemization A critical, often overlooked distinction lies in the chiral stability of the C3 carbon.

    • Thalidomide Analogs: Thalidomide possesses an acidic alpha-proton at the C3 chiral center. Under physiological conditions, this proton is easily abstracted, leading to rapid in vivo chiral inversion (racemization) between the (S) and (R) enantiomers[3].

    • (3R)-3-ethyl-3-phenyl-2,6-piperidinedione: Because the C3 position is fully substituted with an ethyl and a phenyl group, it forms a quaternary stereocenter . Lacking an alpha-proton, it cannot undergo racemization[4]. This makes it an exceptionally stable chiral standard for in vitro assays where stereochemical integrity must be maintained over long incubation periods.

    MOA IMiD Ligand (IMiD or Glutethimide) CRBN Cereblon (CRBN) Substrate Receptor IMiD->CRBN Binds glutarimide pocket Complex CRL4 Ligase Complex (CUL4, RBX1, DDB1) CRBN->Complex Forms E3 Ligase Target Neo-substrate (e.g., IKZF1/3) Complex->Target Ubiquitinates (IMiD dependent) Proteasome 26S Proteasome (Degradation) Target->Proteasome Polyubiquitination

    Fig 1: CRL4-CRBN E3 Ligase Complex mechanism of action via molecular glues.

    Quantitative Data Comparison

    The structural differences between these two classes translate directly into their binding kinetics and clinical utility. The table below summarizes the quantitative divergence between the two scaffolds.

    Feature(3R)-3-ethyl-3-phenyl-2,6-piperidinedioneThalidomide Analogs (e.g., Lenalidomide)
    Primary Target Cereblon (CRBN)Cereblon (CRBN)
    CRBN Binding Affinity ( Kd​ ) ~39 µM (Weak binder)~1.5 µM to <100 nM (Potent binder)
    Neo-Substrate Recruitment None identified (IKZF1/3 negative)IKZF1, IKZF3, CK1α, GSPT1
    C3 Stereocenter Stability Quaternary (Stable, no racemization)Tertiary (Rapid in vivo racemization)
    Protruding Motif Ethyl and Phenyl groupsPhthalimide / Isoindolinone ring
    Primary Application Chiral reference standard / HistoricalMultiple Myeloma, 5q- MDS

    Experimental Workflows: A Self-Validating System

    To objectively evaluate novel glutarimide-based compounds against these benchmarks, researchers must employ a two-tiered validation system. Binding to CRBN does not guarantee protein degradation; therefore, an in vitro binding assay must always be paired with a cellular degradation assay.

    Protocol 1: TR-FRET CRBN Binding Assay

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it allows for homogeneous, wash-free quantification. This is critical when evaluating weak binders like (3R)-3-ethyl-3-phenyl-2,6-piperidinedione, which would rapidly dissociate during the wash steps of an ELISA. Self-Validation: The assay utilizes a known fluorescent IMiD tracer. If the test compound successfully binds the tri-tryptophan pocket, it competitively displaces the tracer, resulting in a quantifiable drop in the FRET signal.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix containing 50 nM recombinant human CRBN-DDB1 complex and 10 nM of a Cy5-labeled thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of (3R)-3-ethyl-3-phenyl-2,6-piperidinedione (starting at 500 µM) and Lenalidomide (starting at 10 µM) in 100% DMSO.

    • Incubation: Transfer 100 nL of the compound dilutions into a 384-well low-volume microplate. Add 10 µL of the CRBN-DDB1/Tracer master mix to each well. Ensure the final DMSO concentration is 1%.

    • Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow competitive equilibrium to be reached.

    • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm and 665 nm.

    • Analysis: Calculate the FRET ratio (665/620 nm) and plot against the log of the compound concentration to determine the IC50​ and calculated Kd​ .

    Protocol 2: Cellular Neo-Substrate Degradation Assay

    Causality: To prove that a compound acts as a molecular glue rather than just a competitive inhibitor, one must quantify the depletion of the target protein inside a living cell. Self-Validation: The inclusion of a CRBN-knockout ( CRBN−/− ) cell line acts as an absolute negative control, proving that any observed degradation is strictly dependent on the CRL4^CRBN complex.

    Step-by-Step Methodology:

    • Cell Culture: Culture MM.1S (Wild-Type) and MM.1S ( CRBN−/− ) multiple myeloma cells in RPMI-1640 supplemented with 10% FBS.

    • Compound Treatment: Seed cells at 1×106 cells/mL in 6-well plates. Treat with varying concentrations of the test compounds (e.g., 1 µM, 10 µM, 50 µM) or 0.1% DMSO vehicle control for 16 hours.

    • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

    • Protein Quantification: Determine total protein concentration using a BCA assay.

    • Western Blotting: Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C. Follow with species-specific HRP-conjugated secondary antibodies.

    • Quantification: Develop using ECL substrate and quantify band intensities via densitometry to calculate the DC50​ (concentration required for 50% degradation).

    Workflow A Step 1: Compound Preparation (Glutethimide vs IMiDs) B Step 2: TR-FRET Binding Assay (Measure CRBN Affinity) A->B In vitro C Step 3: Cell Culture (MM.1S) (Incubate with compounds) A->C In vivo / Cellular E Step 5: Data Analysis (Calculate IC50 & DC50) B->E D Step 4: Western Blotting (Quantify IKZF1/3 Degradation) C->D D->E

    Fig 2: Experimental workflow for quantifying CRBN binding and neo-substrate degradation.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-

    For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provid...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-, a compound requiring careful handling due to its pharmacological activity and potential hazards. This document moves beyond a simple checklist, offering a framework for a self-validating system of chemical waste management rooted in scientific principles and regulatory compliance.

    Hazard Identification and Risk Assessment: Understanding the Compound

    Regulatory and Hazard Profile of the Analog, Glutethimide:

    Hazard CategoryClassificationImplication for Disposal
    DEA Schedule Schedule II Controlled Substance[1][2][3][4]High potential for abuse; requires stringent inventory and disposal documentation.
    Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[5][6][7]Indicates significant toxicity upon ingestion.
    Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5][6]Requires the use of appropriate personal protective equipment (PPE).
    Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause drowsiness or dizziness)[5][6][7]Highlights its central nervous system depressant effects.
    Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Causes damage to organs through prolonged or repeated exposure)[5][6]Underscores the long-term health risks associated with exposure.
    RCRA Hazardous Waste Not explicitly listed as a P- or U-series hazardous waste.[8][9]Disposal regulations for non-listed chemical waste apply.
    NIOSH Hazardous Drug Not included on the NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[10][11][12][13][14]While not classified as a cytotoxic agent, its inherent toxicity warrants careful handling.

    Based on this profile, it is prudent to handle 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- as a controlled substance with significant toxicological properties.

    Personal Protective Equipment (PPE): A Non-Negotiable Standard

    Given the skin irritation potential and overall toxicity, a comprehensive PPE protocol is essential.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[5][6]

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

    • Body Protection: A standard laboratory coat is required. For bulk handling or situations with a high risk of dust generation, a disposable gown is recommended.

    • Respiratory Protection: If there is a risk of aerosolization or dust generation, a NIOSH-approved respirator should be used.

    Spill Management: Rapid and Safe Containment

    In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

    • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

    • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described above.

    • Contain the Spill: For solid materials, gently cover with an absorbent material to prevent dust from becoming airborne. For solutions, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Clean-Up: Carefully sweep or scoop the contained material into a designated, labeled waste container. Avoid dry sweeping, which can generate dust. For liquid spills, use absorbent pads to collect the material.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Report: Document the spill and the clean-up procedure in accordance with your institution's safety protocols.

    Disposal Protocol: A Step-by-Step Guide

    The following protocol outlines the necessary steps for the compliant disposal of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-.

    Proper segregation at the point of generation is the cornerstone of a safe and efficient waste management system.

    • Solid Waste: All solid waste contaminated with the compound, including unused or expired material, contaminated PPE, and spill clean-up debris, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container.

    Adherence to proper packaging and labeling standards is a regulatory requirement and ensures the safety of all personnel handling the waste.

    • Container Selection: Use containers that are in good condition, compatible with the waste, and can be securely sealed.

    • Labeling: All waste containers must be labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-"

      • The specific hazards (e.g., "Toxic," "Controlled Substance - Schedule II Analog")

      • The date of accumulation

      • The name and contact information of the generating laboratory or researcher

    Waste must be stored in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the release of material in case of a container leak.

    The final disposal of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Prohibited Disposal Methods:

      • DO NOT dispose of this compound down the drain.[15] This is strictly prohibited for pharmaceutical waste to prevent contamination of waterways.

      • DO NOT dispose of this compound in the regular trash.[16] This can lead to environmental contamination and potential for diversion.

    • Recommended Disposal Method:

      • Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste facility.[17] This ensures the complete destruction of the active compound.

    The decision-making process for the disposal of this compound can be visualized as follows:

    DisposalWorkflow start Generation of Waste (2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-) assess_hazards Hazard Assessment (Toxic, Controlled Substance Analog) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate package_label Package and Label as Hazardous Waste segregate->package_label store Store in Designated Secure Area package_label->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Incineration by Licensed Hazardous Waste Vendor contact_ehs->incineration

    Disposal Workflow for 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-
    Documentation and Record-Keeping

    As this compound is an analog of a DEA Schedule II substance, meticulous record-keeping is essential. All documentation related to the use and disposal of this compound should be maintained in accordance with your institution's policies for controlled substances. This includes:

    • Accurate inventory logs.

    • Waste disposal manifests provided by the hazardous waste contractor.

    By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

    References

    • National Institute for Occupational Safety and Health. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]

    • National Institute for Occupational Safety and Health. (2010). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2010. Retrieved from [Link]

    • National Institute for Occupational Safety and Health. (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

    • Wikipedia. (n.d.). Glutethimide. Retrieved from [Link]

    • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

    • American Industrial Hygiene Association. (2025, January 9). NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

    • Wikidoc. (2015, August 20). Glutethimide. Retrieved from [Link]

    • LGC Standards. (2023, July 10). Safety Data Sheet: Glutethimide.
    • GKToday. (2025, December 15). Glutethimide. Retrieved from [Link]

    • LGC Standards. (2023, July 10). Safety Data Sheet: Glutethimide.
    • National Center for Biotechnology Information. (n.d.). Glutethimide. PubChem Compound Database. Retrieved from [Link]

    • Regulations.gov. (2021, January 18). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Retrieved from [Link]

    • medtigo. (n.d.). glutethimide | Dosing & Uses. Retrieved from [Link]

    • The Pink Sheet. (1990, June 11). GLUTETHIMIDE MOVE TO SCHEDULE II WITH ZERO PRODUCTION QUOTA.
    • LGC Standards. (2023, July 10). Safety Data Sheet: Glutethimide.
    • International Programme on Chemical Safety. (n.d.). Glutethimide (PIM 246). INCHEM. Retrieved from [Link]

    • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Glutethimide.
    • Taylor & Francis. (n.d.). Glutethimide – Knowledge and References. Retrieved from [Link]

    • BioServ, Inc. (n.d.). RCRA Hazardous Pharmaceuticals Identification. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2026, February 9). RCRA P Waste - List Details. Retrieved from [Link]

    • Havier, R. G., & Lin, R. (1985). Deaths as a result of a combination of codeine and glutethimide. Journal of Forensic Sciences, 30(2), 563–566. Retrieved from [Link]

    • Aboul-Enein, H. Y., Schauberger, C. W., Hansen, A. R., & Fischer, L. J. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry, 18(7), 736–741. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

    • GFL Environmental. (2024, September 16). How to Safely Dispose of Unwanted Pharmaceuticals. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Identification and Listing of Hazardous Waste.
    • U.S. Pharmacist. (2008, June 19). The Collection and Disposal of Waste Medications. Retrieved from [Link]

    • Journal of Science Policy & Governance. (2020, September 15). Overview of Pharmaceutical Disposal Methods: Addressed to the General Assembly of Illinois. Retrieved from [Link]

    • Umweltbundesamt. (2024, December 12). Environmentally conscious disposal of leftover drugs. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-

    Comprehensive Safety and Handling Guide for (3R)-3-ethyl-3-phenylpiperidine-2,6-dione [(R)-Glutethimide] Chemical Identity and Operational Context (3R)-3-ethyl-3-phenylpiperidine-2,6-dione, commonly identified as the dex...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Handling Guide for (3R)-3-ethyl-3-phenylpiperidine-2,6-dione [(R)-Glutethimide]

    Chemical Identity and Operational Context

    (3R)-3-ethyl-3-phenylpiperidine-2,6-dione, commonly identified as the dextrorotatory enantiomer of Glutethimide [(R)-Glutethimide], is a potent central nervous system (CNS) depressant that modulates GABAergic neurotransmission[1]. In laboratory and drug development settings, it is utilized as a chemical intermediate and reference standard. Because of its potent psychoactive properties, capacity to induce respiratory depression, and structural relationship to adrenal steroidogenesis inhibitors (like aminoglutethimide), handling this compound requires stringent, self-validating operational controls[2].

    Hazard Identification & Risk Assessment

    Before establishing a Personal Protective Equipment (PPE) matrix, it is critical to understand the specific physicochemical and biological hazards of the compound based on its Globally Harmonized System (GHS) classification[3][4].

    Table 1: GHS Classification and Biological Causality for (R)-Glutethimide

    Hazard ClassCategoryH-StatementBiological Causality / Rationale
    Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid absorption via the gastrointestinal tract leading to systemic CNS depression and hypotension.
    Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe compound's lipophilic nature allows it to interact with the stratum corneum, causing localized defatting and contact dermatitis.
    STOT - Single Exposure Category 3H336: May cause drowsinessInhalation of aerosolized micro-particulates rapidly crosses the blood-brain barrier, bypassing first-pass metabolism.
    STOT - Repeated Exposure Category 1H372: Causes damage to organsChronic exposure downregulates CNS receptors and induces hepatic CYP450 enzyme alterations.

    Personal Protective Equipment (PPE) Matrix

    The selection of PPE is dictated by the compound's lipophilicity, its potential to aerosolize as a dry powder, and its potent CNS effects[3].

    • Dermal Protection (Gloves): Use double-gloving with high-density nitrile or butyl rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 min).

      • Causality: (R)-Glutethimide is highly soluble in organic solvents (e.g., methanol, acetonitrile) routinely used in formulation. Nitrile provides a robust barrier against both the solid powder and common solvent vehicles, preventing transdermal absorption[2][3].

    • Ocular Protection: Snug-fitting chemical splash goggles (EN 166 compliant).

      • Causality: The powder form poses a severe risk of corneal irritation and systemic absorption through the highly vascularized ocular mucosa. Safety glasses with side shields are insufficient for fine powders[3].

    • Respiratory Protection: When handling the dry powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

      • Causality: The micro-fine powder can easily aerosolize during transfer. Inhalation directly introduces the compound to the pulmonary capillary bed, leading to a rapid onset of dizziness or drowsiness (H336)[5].

    • Body Protection: A dedicated, disposable Tyvek lab coat or a fluid-resistant cotton-blend coat with knit cuffs to prevent particulate entrapment on exposed skin.

    Operational Handling Protocols

    To ensure trustworthiness and safety, workflows must be self-validating. The following protocol integrates physical engineering controls with strict procedural checks.

    G Start Pre-Operation Check (Verify Hood Airflow) PPE Don PPE (Double Nitrile, N95, Goggles) Start->PPE Weighing Weighing (Use Anti-Static Spatula) PPE->Weighing Transfer Solvent Addition (Closed System) Weighing->Transfer Decon Decontamination (Solvent Wipe -> Soap) Transfer->Decon Dispose Waste Disposal (Controlled Substance Bin) Decon->Dispose

    Step-by-step self-validating workflow for handling (R)-Glutethimide.

    Step-by-Step Methodology: Weighing and Formulation

    • Preparation & Validation: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood.

      • Self-Validation: Verify the magnehelic gauge reads within the certified safe zone (typically 0.4-0.6 inches of water). If the airflow alarm sounds, abort the procedure immediately.

    • Static Mitigation: Place an anti-static bar or use a static eliminator gun inside the hood.

      • Causality: (R)-Glutethimide powder is prone to static charge buildup, which can cause the powder to repel from the spatula and aerosolize, drastically increasing the inhalation risk.

    • Weighing: Tare a conductive weigh boat. Using a stainless-steel micro-spatula, carefully transfer the required mass. Keep the source bottle capped between transfers.

    • Solubilization: Transfer the powder to a volumetric flask. Add the solvent (e.g., methanol or an aqueous cyclodextrin solution) slowly down the side of the flask to prevent aerosolization. Cap immediately before sonicating or vortexing[2].

    • Decontamination: Wipe down the balance and surrounding surfaces with a solvent-dampened wipe (e.g., 70% Isopropanol or Methanol) to dissolve the lipophilic residue, followed by a standard soap-and-water wipe to remove the solvent layer.

    Spill Response and Disposal Plans

    Given its status as a pharmacologically active compound (and potentially a controlled substance depending on jurisdiction), spill management requires immediate, structured action[3].

    Step-by-Step Spill Response:

    • Isolate: Evacuate personnel from the immediate vicinity of the spill.

    • Protect: Don a P100 respirator and heavy-duty nitrile gloves before re-entering the area.

    • Contain (Solid Spill): Do NOT dry sweep. Lightly mist the spilled powder with water or a 50/50 water-isopropanol mixture to suppress dust and prevent aerosolization.

    • Collect: Use damp absorbent pads to gently wipe up the material from the outside in. Place all pads, broken glass, and contaminated PPE into a sealable, biohazard-rated chemical waste bag.

    • Clean: Wash the spill area with a high-pH laboratory detergent solution to break down the lipophilic compound, followed by a thorough water rinse.

    Disposal Plan: (R)-Glutethimide and its racemic mixtures are classified as Schedule II or III controlled substances in many jurisdictions due to their abuse potential[6].

    • Solid Waste: Must be placed in a tamper-evident, serialized controlled substance waste container.

    • Liquid Waste: Solvent mixtures containing the drug must be collected in properly labeled, compatible high-density polyethylene (HDPE) carboys. Do not mix with highly reactive oxidizing agents.

    • Destruction: Disposal must be executed via high-temperature incineration by an EPA-licensed and DEA-registered (or equivalent local regulatory authority) waste management facility.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74046, Glutethimide". PubChem. Available at:[Link]

    • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Glutethimide Safety Data Sheet". Council of Europe. Available at:[Link]

    • U.S. Food and Drug Administration (FDA). "PrecisionFDA Substance Registration System: GLUTETHIMIDE, (R)-". FDA. Available at:[Link]

    Sources

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